molecular formula C9H16O3 B3431692 Tetrahydrofurfuryl butyrate CAS No. 92345-48-7

Tetrahydrofurfuryl butyrate

Cat. No.: B3431692
CAS No.: 92345-48-7
M. Wt: 172.22 g/mol
InChI Key: DPZVDLFOAZNCBU-UHFFFAOYSA-N
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Description

Tetrahydrofurfuryl butyrate is a fatty acid ester.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

oxolan-2-ylmethyl butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-2-4-9(10)12-7-8-5-3-6-11-8/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPZVDLFOAZNCBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OCC1CCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50862877
Record name Butanoic acid, (tetrahydro-2-furanyl)methyl ester
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Molecular Weight

172.22 g/mol
Source PubChem
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Physical Description

Colourless liquid; Heavy sweet aroma reminiscent of apricot and pineapple
Record name Tetrahydrofurfuryl butyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1432/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Insoluble in water, Soluble (in ethanol)
Record name Tetrahydrofurfuryl butyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1432/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.007-1.013
Record name Tetrahydrofurfuryl butyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1432/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

2217-33-6, 92345-48-7
Record name Tetrahydrofurfuryl butyrate
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Record name Tetrahydrofurfuryl butyrate
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Record name Butanoic acid, (tetrahydro-2-furanyl)methyl ester
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Record name Butanoic acid, (tetrahydro-2-furanyl)methyl ester
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Record name (tetrahydro-2-furyl)methyl butyrate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name TETRAHYDROFURFURYL BUTYRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W41378D174
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Tetrahydrofurfuryl butyrate
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URL http://www.hmdb.ca/metabolites/HMDB0036188
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

A Technical Guide to the Physical Properties of Tetrahydrofurfuryl Butyrate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Tetrahydrofurfuryl butyrate (THFB), CAS No. 2217-33-6, is a fatty acid ester recognized for its distinct organoleptic properties.[1] Structurally, it is the ester of tetrahydrofurfuryl alcohol and n-butyric acid.[2] This compound presents as a colorless to pale yellow liquid and is primarily utilized as a synthetic flavoring agent in foods and as a fragrance component in cosmetics and pharmaceuticals.[1][3][4] Its characteristic heavy, sweet aroma, reminiscent of apricot and pineapple, makes it a valuable ingredient in fruit flavor compositions.[5] Beyond its sensory profile, a comprehensive understanding of its physical properties is paramount for researchers, scientists, and drug development professionals to ensure its effective and safe application in formulation, quality control, and manufacturing processes. This guide provides an in-depth analysis of the core physical characteristics of THFB, supported by experimental methodologies and field-proven insights.

Chemical Identity and Structure

A foundational understanding of a molecule's identity is crucial before delving into its physical behavior.

  • IUPAC Name: oxolan-2-ylmethyl butanoate[1]

  • Synonyms: Tetrahydro-2-furylmethyl butanoate, Butyric acid, tetrahydrofurfuryl ester[1]

  • Molecular Formula: C₉H₁₆O₃[1]

  • Molecular Weight: 172.22 g/mol [1]

  • Chemical Structure (SMILES): CCCC(=O)OCC1CCCO1[1]

The structure, featuring a flexible tetrahydrofuran ring and a short alkyl chain, dictates its intermolecular forces—primarily dipole-dipole interactions and London dispersion forces. The absence of a hydroxyl group, unlike its parent alcohol, means it cannot act as a hydrogen bond donor, a key factor influencing its boiling point and solubility.

Core Physical Properties: A Quantitative Overview

For ease of reference and comparison, the primary physical properties of this compound are summarized below. These values represent the typical ranges reported in technical literature and are critical for quality control and process design.

PropertyValueUnitSource(s)
Appearance Colorless to light yellow, clear liquid-[2][4]
Odor Heavy, sweet, fruity (apricot, pineapple)-[1][5]
Density 1.007 - 1.013g/cm³ at 25°C[1][6]
Boiling Point ~225 - 227°C at 759 mmHg[5]
Refractive Index 1.446 - 1.452n20/D[1][6]
Flash Point ~98.9°C (210 °F)[6]
Solubility Insoluble in water; Soluble in alcohol and oils-[1][5]

In-Depth Analysis of Key Physical Properties

Thermodynamic Properties

Boiling Point: The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[7] For THFB, the relatively high boiling point of approximately 225-227 °C is a direct consequence of its molecular weight and the presence of polar ester and ether functional groups, which lead to significant dipole-dipole interactions.[5] This property is higher than more volatile, lower molecular weight esters (e.g., butyl butyrate), which contributes to its role as a fixative in fragrance compositions, slowing the evaporation of more volatile components.[5]

Flash Point: The flash point of approximately 98.9 °C indicates that THFB is a combustible liquid but not highly flammable.[6][8] This temperature is the lowest at which the liquid can vaporize to form an ignitable mixture in air. This value is a critical safety parameter for handling and storage, dictating the need for well-ventilated areas and avoidance of open flames or high-heat sources.[9]

Optical Properties

Refractive Index: The refractive index, a dimensionless number that describes how fast light travels through the material, is a crucial parameter for the quality control of essential oils and flavoring agents.[10][11] For THFB, the specified range of 1.446 to 1.452 at 20°C is a rapid and non-destructive indicator of its purity.[1][6] Deviations from this range can signify the presence of impurities or degradation products, such as the parent alcohol or acid from hydrolysis.

Solubility and Formulation

The solubility profile of THFB is characteristic of a moderately polar ester. It is insoluble in water but soluble in organic solvents like ethanol and miscible with oils.[1][5] This behavior is governed by the principle of "like dissolves like." The hydrophobic alkyl chain and tetrahydrofuran ring dominate the molecule's character, making it incompatible with the highly polar, hydrogen-bonded network of water. Conversely, its solubility in alcohols and oils makes it highly suitable for formulation in non-aqueous systems, which are common in the flavor and fragrance industries.[3]

Experimental Protocols for Property Determination

To ensure scientific integrity, the physical properties listed must be verifiable through standardized experimental protocols. The following sections detail the methodologies for determining key parameters.

Density Determination using a Pycnometer

Density is the mass per unit volume of a substance.[12] The pycnometer method is a precise technique for measuring the density of liquids.[12][13]

Methodology:

  • Preparation: Thoroughly clean and dry a pycnometer of a known volume (e.g., 25 mL).

  • Calibration: Weigh the empty, dry pycnometer on an analytical balance (m_empty). Fill the pycnometer with deionized water of a known temperature and weigh it again (m_water). Calculate the exact volume of the pycnometer at that temperature using the known density of water.

  • Sample Measurement: Empty and dry the pycnometer. Fill it with the THFB sample, ensuring the liquid reaches the calibration mark and is free of air bubbles.

  • Weighing: Weigh the filled pycnometer (m_sample).

  • Calculation: The density (ρ) is calculated using the formula: ρ = (m_sample - m_empty) / V_pycnometer

G cluster_prep Preparation & Calibration cluster_measurement Sample Measurement cluster_calc Calculation p1 Clean & Dry Pycnometer p2 Weigh Empty (m_empty) p1->p2 p3 Fill with DI Water & Weigh (m_water) p2->p3 p4 Calculate Pycnometer Volume (V) p3->p4 m1 Fill Pycnometer with THFB p4->m1 m2 Weigh Filled (m_sample) m1->m2 c1 ρ = (m_sample - m_empty) / V m2->c1

Caption: Workflow for Density Measurement via Pycnometry.

Boiling Point Determination by Micro-Reflux Method

For small sample volumes, the micro-boiling point method provides an accurate determination.[14]

Methodology:

  • Apparatus Setup: Place a small volume (~0.5 mL) of THFB into a small test tube. Add a sealed capillary tube (sealed end down) into the test tube.

  • Heating: Suspend the test tube in a heating bath (e.g., silicone oil). Place a thermometer in the bath with the bulb adjacent to the test tube.

  • Observation: Heat the bath slowly. A stream of bubbles will emerge from the open end of the capillary tube as trapped air and then sample vapor escape.[15]

  • Identification: When a rapid and continuous stream of bubbles is observed, turn off the heat.

  • Measurement: The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn back into the capillary tube.[15] This indicates that the vapor pressure of the liquid equals the atmospheric pressure.[7]

G s1 Place THFB & Inverted Capillary in Test Tube s2 Heat Apparatus in Oil Bath s1->s2 s3 Observe Bubble Stream from Capillary s2->s3 s4 Turn Off Heat at Rapid, Continuous Stream s3->s4 s5 Record Temperature (T) when Liquid Enters Capillary s4->s5

Caption: Micro-Boiling Point Determination Workflow.

Refractive Index Measurement using an Abbe Refractometer

The Abbe refractometer is a standard laboratory instrument for measuring the refractive index of liquids.[16][17]

Methodology:

  • Calibration: Turn on the refractometer and ensure the prism temperature is stable (typically 20°C). Calibrate the instrument using a standard of known refractive index (e.g., distilled water).

  • Sample Application: Open the prism assembly. Using a pipette, place a few drops of THFB onto the surface of the lower prism.[18]

  • Measurement: Close the prism assembly firmly. Look through the eyepiece and turn the adjustment knob until the boundary line (interface between light and dark fields) is sharp and centered in the crosshairs.[18]

  • Reading: Press the "read" button or observe the scale to obtain the refractive index value.

  • Cleaning: Thoroughly clean the prism surfaces with a suitable solvent (e.g., ethanol) and a soft lens tissue immediately after measurement.[18]

G r1 Calibrate Refractometer with Standard r2 Apply 2-3 Drops of THFB to Prism r1->r2 r3 Close Prism Assembly r2->r3 r4 Adjust View to Center Sharp Boundary Line r3->r4 r5 Read Refractive Index Value r4->r5 r6 Clean Prisms with Solvent r5->r6

Caption: Refractive Index Measurement Workflow.

Stability, Handling, and Storage

This compound is moderately stable under standard conditions.[4] However, as an ester, it can undergo hydrolysis in the presence of strong acids or bases, breaking down into tetrahydrofurfuryl alcohol and butyric acid.[4] Therefore, it should be stored in a cool, dry, and well-ventilated place in tightly closed containers, away from incompatible materials like strong oxidizing agents.[8][9] Standard safe handling procedures, including the use of personal protective equipment such as gloves and safety glasses, should be followed to avoid contact with skin and eyes.[8][9]

Conclusion

The physical properties of this compound—from its thermodynamic characteristics to its optical and solubility profile—are integral to its function and application. Its high boiling point makes it an effective fixative, its unique refractive index serves as a reliable purity check, and its solubility dictates its formulation compatibility. The experimental protocols detailed herein provide a framework for the consistent and accurate validation of these properties. For researchers and developers, a firm grasp of this data is not merely academic; it is a prerequisite for innovation, quality assurance, and the safe handling of this versatile flavoring and fragrance compound.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 551316, this compound. Retrieved from [Link]

  • JoVE (2020). Boiling Points - Concept. Retrieved from [Link]

  • University of Calgary (n.d.). Boiling Point Determination. Retrieved from [Link]

  • Scribd (n.d.). Lab Test Procedure of Measuring Liquid Density. Retrieved from [Link]

  • Australian Government Department of Health (2018). Esters of tetrahydrofurfuryl alcohol: Human health tier II assessment. Retrieved from [Link]

  • The Good Scents Company (n.d.). This compound. Retrieved from [Link]

  • Calnesis Laboratory (n.d.). Density measurement of liquids. Retrieved from [Link]

  • JoVE (2020). Boiling Points - Procedure. Retrieved from [Link]

  • University of Calgary (n.d.). Micro-boiling point measurement. Retrieved from [Link]

  • Measurement Canada (2017). Specialized test procedure—Procedure for density determination. Retrieved from [Link]

  • AIP Publishing (2017). Simple method to measure the refractive index of liquid with graduated cylinder and beaker. Retrieved from [Link]

  • Royal Society of Chemistry (n.d.). Measuring density | Class experiment. Retrieved from [Link]

  • Mettler Toledo (n.d.). Refractive Index: All You Need to Know. Retrieved from [Link]

  • Wikipedia (n.d.). Refractive index. Retrieved from [Link]

  • YouTube (2020). How To Measure A Refractive Index. Retrieved from [Link]

  • Rudolph Research Analytical (n.d.). Refractometry - Measuring Refractive Index. Retrieved from [Link]

  • Mettler Toledo (n.d.). Density Measurement | Your Essential Guide. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Characterization of Tetrahydrofurfuryl Butyrate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Tetrahydrofurfuryl butyrate (CAS No. 2217-33-6) is a fatty acid ester recognized for its characteristic fruity aroma, reminiscent of apricot and pineapple.[1][2] Its molecular formula is C₉H₁₆O₃, with a molecular weight of 172.22 g/mol .[3] As a flavoring agent and fragrance component, rigorous quality control and structural verification are paramount.[4] This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used for the unambiguous identification and characterization of this compound. The guide is designed for researchers and quality control professionals, offering not just data, but the strategic rationale behind the spectroscopic analysis.

Molecular Structure:

IUPAC Name: oxolan-2-ylmethyl butanoate[3]

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of an organic compound in solution. By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon) nuclei, we can map the connectivity of the entire molecule.

¹H NMR Spectroscopy: Mapping the Proton Framework

Proton NMR provides detailed information about the number of different types of protons, their electronic environments, and their proximity to one another.

Expertise in Practice: Experimental Protocol Rationale A well-defined protocol is critical for acquiring high-resolution, reproducible data. The choices made at each step are deliberate.

  • Sample Preparation: A concentration of 5-20 mg of this compound is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃).[5]

    • Why CDCl₃? Chloroform-d is a standard choice for nonpolar to moderately polar organic molecules like esters due to its excellent dissolving power and a single, easily identifiable residual solvent peak (δ ≈ 7.26 ppm) that rarely interferes with analyte signals.[5][6]

    • Why this concentration? This range ensures a high signal-to-noise ratio for a typical high-field NMR spectrometer (e.g., 400-500 MHz) without causing issues like peak broadening due to aggregation.[5][7]

  • Data Acquisition: The sample is placed in the spectrometer, and the magnetic field is locked and shimmed.

    • Locking & Shimming: The spectrometer "locks" onto the deuterium signal of the solvent to compensate for magnetic field drift, ensuring stable resonance frequencies.[5] Shimming optimizes the homogeneity of the magnetic field across the sample, which is essential for achieving sharp, well-resolved peaks.[5]

Interpreting the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound provides a unique fingerprint of its structure. The signals are assigned based on their chemical shift (δ), integration (relative number of protons), and multiplicity (splitting pattern).

Assignment (Proton) Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
H-a (CH₃)~0.94Triplet (t)3H~7.4
H-b (-CH₂-)~1.66Sextet2H~7.4
H-c (-CH₂-C=O)~2.29Triplet (t)2H~7.4
H-d, H-e, H-f (THF ring)~1.50-2.05Multiplet (m)4H-
H-g (THF ring, -O-CH₂-)~3.70-3.85Multiplet (m)2H-
H-h (THF ring, -CH-O-)~4.05-4.15Multiplet (m)1H-
H-i (-O-CH₂-CH)~4.00-4.10Multiplet (m)2H-

Note: Spectral data are aggregated from typical values for similar structures. Precise shifts can vary slightly based on solvent and instrument.

Causality Behind the Assignments:

  • The upfield triplet at ~0.94 ppm (H-a) is characteristic of a terminal methyl group adjacent to a methylene group.

  • The triplet at ~2.29 ppm (H-c) is deshielded by the adjacent carbonyl group, causing it to appear further downfield.

  • The signals for the tetrahydrofuran (THF) ring protons are complex due to overlapping signals and diastereotopicity. The protons on carbons adjacent to the ring oxygen (H-g, H-h) and the ester oxygen (H-i) are the most deshielded, appearing furthest downfield (~3.7-4.15 ppm).

¹³C NMR Spectroscopy: The Carbon Backbone

¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule, revealing the carbon skeleton.

Interpreting the ¹³C NMR Spectrum

Assignment (Carbon) Chemical Shift (δ, ppm)
C-1 (CH₃)~13.7
C-2 (-CH₂-)~18.5
C-3 (-CH₂-C=O)~36.2
C-4 (C=O)~173.5
C-5, C-6 (THF ring)~25.6, ~28.8
C-7 (-O-CH₂-)~68.5
C-8 (-CH-O-)~76.9
C-9 (-O-CH₂-CH)~66.0

Note: Data derived from spectral databases and predictive tools.[3] Values are typical and may vary.

Causality Behind the Assignments:

  • The carbonyl carbon (C-4) is the most deshielded, appearing significantly downfield at ~173.5 ppm .

  • The carbons directly attached to oxygen atoms (C-7, C-8, C-9) are also strongly deshielded, resonating between ~66-77 ppm .

  • The aliphatic carbons of the butyrate chain and the THF ring appear upfield (~13-37 ppm) .

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR) For a liquid sample like this compound, the ATR-FTIR technique is ideal. A single drop of the neat liquid is placed on the ATR crystal (e.g., diamond or zinc selenide). This method requires minimal sample preparation and is highly reproducible.[8]

Interpreting the IR Spectrum

The IR spectrum provides clear evidence for the key functional groups in this compound.

Wavenumber (cm⁻¹) Vibration Type Functional Group
~2850-2960C-H StretchAliphatic (CH₂, CH₃)
~1735 C=O Stretch Ester Carbonyl
~1170 C-O Stretch Ester (C-O-C)
~1050C-O StretchEther (in THF ring)

Key Diagnostic Peaks:

  • The most prominent and diagnostic peak is the strong, sharp absorption at ~1735 cm⁻¹ , which is the classic stretching frequency for an ester carbonyl group. Its intensity is a direct result of the large change in dipole moment during the vibration.

  • Another critical absorption is the strong C-O stretching band around 1170 cm⁻¹ , confirming the ester linkage. The presence of the ether linkage within the THF ring also contributes to this region.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and crucial information about its structure through fragmentation analysis. For a volatile, thermally stable compound like this ester, Electron Ionization (EI) coupled with Gas Chromatography (GC-MS) is the method of choice.

Experimental Rationale: GC-MS with Electron Ionization (EI)

  • GC Separation: The sample is first vaporized and passed through a GC column, which separates it from any impurities.

  • EI Ionization: As the pure compound elutes from the column, it enters the ion source, where it is bombarded with high-energy electrons (typically 70 eV).[3] This process is energetic enough to knock an electron off the molecule, forming a positively charged molecular ion (M⁺•), and also causes predictable fragmentation.

Interpreting the Mass Spectrum

The mass spectrum is a plot of relative ion abundance versus mass-to-charge ratio (m/z).

Key Fragments and Their Interpretation:

m/z Value Proposed Fragment Ion Significance
172[C₉H₁₆O₃]⁺•Molecular Ion (M⁺•) - Confirms molecular weight. Often weak for aliphatic esters.[9]
71 [CH₃CH₂CH₂CO]⁺ Base Peak . Butyryl acylium ion. Formed by α-cleavage, a characteristic fragmentation of esters.[3][10]
85[C₅H₉O]⁺Tetrahydrofurfuryl cation fragment.
43[CH₃CH₂CH₂]⁺Propyl cation.

Fragmentation Pathway Diagram The fragmentation of this compound is dominated by cleavage alpha to the carbonyl group, leading to the highly stable butyryl acylium ion.

G M [C₉H₁₆O₃]⁺• m/z = 172 Molecular Ion F71 [CH₃CH₂CH₂CO]⁺ m/z = 71 Base Peak (Acylium Ion) M->F71 α-cleavage F85 [C₅H₉O]⁺ m/z = 85 (THF-CH₂⁺) M->F85 cleavage

Caption: Key EI-MS fragmentation pathways for this compound.

Integrated Analysis Workflow

G cluster_exp Experimental Analysis cluster_data Data Interpretation cluster_conclusion Conclusion IR IR Spectroscopy IR_data Functional Groups Identified (Ester C=O, C-O) IR->IR_data MS Mass Spectrometry MS_data Molecular Weight (172) + Fragmentation Pattern (m/z 71) MS->MS_data NMR NMR (¹H, ¹³C) NMR_data Carbon-Hydrogen Framework (Connectivity & Environment) NMR->NMR_data Conclusion Unambiguous Structure Confirmation of This compound IR_data->Conclusion MS_data->Conclusion NMR_data->Conclusion

Caption: Workflow for integrated spectroscopic structure elucidation.

Conclusion

The combined application of NMR, IR, and MS provides a comprehensive and definitive characterization of this compound. IR spectroscopy rapidly confirms the presence of the critical ester functional group. Mass spectrometry verifies the molecular weight and reveals a characteristic fragmentation pattern dominated by the acylium ion. Finally, ¹H and ¹³C NMR spectroscopy provide the complete atomic connectivity map, leaving no ambiguity as to the molecule's identity and purity. This multi-technique approach represents a robust, self-validating system essential for scientific research and industrial quality assurance.

References

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  • YouTube. (2020). PART 14: ALIPHATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE. Retrieved from [Link]

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Tetrahydrofurfuryl butyrate CAS number 2217-33-6 research

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Tetrahydrofurfuryl Butyrate (CAS 2217-33-6)

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in this compound. It moves beyond a simple data sheet to provide in-depth insights into its synthesis, characterization, applications, and critical safety considerations, grounded in established scientific principles and regulatory evaluations.

Molecular Identity and Core Significance

This compound (CAS No. 2217-33-6), systematically named (Tetrahydrofuran-2-yl)methyl butanoate, is an ester of significant interest in various industries.[1][2] Its unique combination of a stable heterocyclic tetrahydrofuran ring and a short-chain butyrate moiety imparts a distinct sensory profile and useful physicochemical properties.[1][2] While primarily recognized as a flavoring and fragrance agent, its utility extends to potential applications as a specialty solvent, plasticizer, and an intermediate in chemical synthesis.[2][3]

This document provides the foundational knowledge required to work with this compound, from bench-scale synthesis and purification to robust analytical characterization and an informed understanding of its metabolic fate and safety profile.

Chemical Structure

The structure consists of a butyryl group ester-linked to the hydroxymethyl group of a tetrahydrofuran ring. This structure is key to its properties: the ester provides the characteristic fruity aroma, while the tetrahydrofuran ring influences its solubility and stability.[1]

Caption: Chemical Structure of this compound.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectroscopic properties is essential for handling, purification, and identification.

Physical Properties

This compound is a colorless to pale yellow liquid.[1] Its high boiling point and low volatility are important considerations for its use as a fixative in fragrance compositions.[4]

PropertyValueSource(s)
CAS Number 2217-33-6[5]
Molecular Formula C₉H₁₆O₃[1]
Molecular Weight 172.22 g/mol [6]
Appearance Colorless liquid[4][5]
Odor Heavy, sweet, fruity; reminiscent of apricot and pineapple[4][5]
Boiling Point 225-227 °C @ 759 mmHg[4]
Density 1.007–1.013 g/mL @ 25 °C[6][7]
Refractive Index (n²⁰/D) 1.446–1.452[6][7]
Solubility Insoluble in water; soluble in alcohol and miscible with oils[4][5]
Flash Point 98.89 °C (210.00 °F)[7]
Spectroscopic Profile

Spectroscopic analysis is the cornerstone of identity confirmation. The data provided by NMR, IR, and Mass Spectrometry creates a unique fingerprint for the molecule.

  • ¹H NMR (Proton NMR): The proton NMR spectrum is expected to show characteristic signals for both the butyrate and tetrahydrofurfuryl moieties. Key shifts would include a triplet for the terminal methyl group of the butyrate chain, multiplets for the two methylene groups of the butyrate, and complex signals for the protons on the tetrahydrofuran ring and the exocyclic methylene group attached to the ester oxygen.

  • IR (Infrared) Spectroscopy: The most prominent feature in the IR spectrum is a strong absorption band around 1735 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration of the ester functional group. Additional bands corresponding to C-O stretching and C-H stretching will also be present.

  • MS (Mass Spectrometry): Under electron ionization (EI), the molecule will fragment in a predictable manner. A common fragmentation pattern would involve the cleavage of the ester bond, leading to ions corresponding to the butyryl cation and the tetrahydrofurfuryl moiety. The base peak is often observed at m/z 71, corresponding to the butyryl cation [CH₃(CH₂)₂CO]⁺.[6]

Spectroscopic data for this compound is publicly available in databases such as PubChem and ChemicalBook for reference.[6][8]

Synthesis and Purification

From a practical standpoint, the synthesis of this compound is a straightforward application of classic esterification chemistry. The most common laboratory and industrial method is the Fischer esterification of tetrahydrofurfuryl alcohol with n-butyric acid.[2][4]

Reaction Principle: Fischer Esterification

This acid-catalyzed equilibrium reaction involves the condensation of an alcohol and a carboxylic acid to form an ester and water. To drive the reaction toward the product, it is common to either use an excess of one reactant (typically the less expensive one) or to remove water as it is formed, for instance, by azeotropic distillation with a Dean-Stark apparatus.

cluster_reactants Reactants cluster_products Products Tetrahydrofurfuryl\nAlcohol Tetrahydrofurfuryl Alcohol Butyric Acid Butyric Acid Tetrahydrofurfuryl\nButyrate Tetrahydrofurfuryl Butyrate Water Water

Caption: Fischer Esterification Synthesis Pathway.

Experimental Protocol: Laboratory Scale Synthesis

This protocol is a self-validating workflow. The success of each step, from reaction completion to final purity, can be verified using standard analytical techniques.

Objective: To synthesize and purify this compound.

Materials:

  • Tetrahydrofurfuryl alcohol (1.0 mol)

  • n-Butyric acid (1.1 mol, slight excess)

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (catalytic amount)

  • Toluene (for azeotropic removal of water)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (Brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware including a round-bottom flask, Dean-Stark trap, condenser, separatory funnel, and distillation apparatus.

Methodology:

  • Reaction Setup: Assemble a reflux apparatus with a Dean-Stark trap. Charge the round-bottom flask with tetrahydrofurfuryl alcohol, n-butyric acid, toluene, and a magnetic stir bar.

  • Catalysis: Slowly add the acid catalyst to the stirring mixture.

  • Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue reflux until the theoretical amount of water has been collected, indicating the reaction is nearing completion. (Monitor via TLC or GC if desired).

  • Work-up & Neutralization: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel. Wash the organic layer sequentially with water, saturated NaHCO₃ solution (caution: CO₂ evolution) until the aqueous layer is neutral or basic, and finally with brine. The bicarbonate wash is crucial as it removes unreacted butyric acid and the acid catalyst.

  • Drying: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and remove the toluene solvent using a rotary evaporator. The resulting crude ester should be purified by vacuum distillation to yield the final high-purity product (>98%).[9] The boiling point under vacuum will be significantly lower than the atmospheric boiling point.

  • Characterization: Confirm the identity and purity of the distilled product using GC-MS, NMR, and IR spectroscopy, comparing the obtained data with reference spectra.

Applications and Industrial Context

The primary driver for the production of this compound is its role as a synthetic flavoring and fragrance agent.[10]

  • Flavoring Agent: It is recognized by FEMA (Flavor and Extract Manufacturers Association) with number 3057 and is approved by the FDA for food use.[6][10] It imparts sweet, fruity notes and is used in compositions for products like beverages, baked goods, and confectioneries.[4] It often serves as a modifier or fixative for more volatile esters, providing depth and longevity to the flavor profile at typical concentrations of 1 to 15 ppm in finished products.[4]

  • Fragrance Ingredient: In perfumery, it contributes to fruity accords and enhances the overall sensory experience in cosmetics and personal care products.[3][11]

  • Emerging Applications: Research has explored its potential in the synthesis of bio-based materials.[3] Its properties also suggest it could function as a specialty solvent or plasticizer in various formulations.[2]

Safety, Toxicology, and Metabolic Fate

For any chemical intended for human consumption or close contact, a rigorous safety assessment is paramount. While this compound itself is considered to have low toxicity, its metabolic pathway is of critical interest to toxicologists and drug development professionals.[2]

Regulatory Standing

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated this compound and concluded that there is "No safety concern at current levels of intake when used as a flavouring agent".[6][12]

Metabolic Pathway and Toxicological Considerations

Upon ingestion, esters like this compound are expected to be rapidly hydrolyzed by esterase enzymes into their constituent alcohol and carboxylic acid.[11]

thfb This compound metabolites Primary Metabolites thfb->metabolites  Esterase-mediated  Hydrolysis (in vivo)   thfa Tetrahydrofurfuryl Alcohol (THFA) metabolites->thfa ba Butyric Acid metabolites->ba

Caption: In Vivo Metabolic Hydrolysis of this compound.

The toxicological profile is therefore largely determined by its metabolites:

  • Butyric Acid: A naturally occurring short-chain fatty acid that is readily metabolized by the body.

  • Tetrahydrofurfuryl Alcohol (THFA): This is the metabolite of greater toxicological significance. THFA itself is used as an industrial solvent.[13] Studies on THFA have indicated potential reproductive and developmental toxicity.[11] The French agency ANSES, for example, proposed classifying THFA as a substance suspected of being toxic to reproduction due to observed effects in animal studies.[13]

Expert Insight: The critical takeaway for researchers is that while the parent ester is deemed safe at low flavoring-use levels, any application involving significantly higher concentrations or different exposure routes (e.g., dermal in drug formulations) must carefully consider the systemic exposure to the THFA metabolite and its associated toxicological profile.[11] Standard handling precautions, such as wearing suitable protective clothing and eye/face protection, are recommended to avoid potential skin or eye irritation.[1][7]

Conclusion

This compound (CAS 2217-33-6) is a versatile ester with well-established applications in the flavor and fragrance industries. Its synthesis is based on fundamental organic chemistry principles, and its characterization is straightforward using modern analytical techniques. For scientists and developers, the key to its effective and safe use lies not only in understanding the properties of the parent molecule but also in appreciating its metabolic fate, particularly the toxicological profile of its primary metabolite, THFA. This comprehensive understanding allows for informed application, risk assessment, and innovative development.

References

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A Comprehensive Technical Guide to the Solubility of Tetrahydrofurfuryl Butyrate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the solubility characteristics of Tetrahydrofurfuryl Butyrate, a versatile ester compound utilized across various sectors, including the pharmaceutical, cosmetic, and flavor industries.[1][2][3] Addressed to researchers, scientists, and professionals in drug development, this document synthesizes known solubility data with established scientific principles and provides a robust framework for experimental solubility determination.

Executive Summary: Understanding the Solubility Profile

This compound (THFB), a fatty acid ester, is a colorless to pale yellow liquid recognized for its characteristic fruity aroma.[1] Its molecular structure, featuring a polar tetrahydrofuran ring and a less polar butyrate chain, results in a moderate overall polarity. This amphiphilic nature is key to its solubility behavior. While it exhibits limited solubility in water, THFB is broadly soluble in organic solvents and miscible with oils.[1][4] This guide will delve into the nuances of this solubility, providing both a theoretical understanding and practical methodologies for its assessment.

Physicochemical Properties of this compound

A foundational understanding of THFB's physical and chemical properties is essential for predicting its solubility. These properties influence the intermolecular forces at play between the solute (THFB) and various solvents.

PropertyValueSource
Molecular Formula C9H16O3[5]
Molecular Weight 172.22 g/mol [5]
Appearance Colorless to light yellow liquid[1][6]
Water Solubility Insoluble[4][5]; Estimated at 1497 mg/L @ 25 °C[7]
LogP (o/w) 1.219 (estimated)[7]
Density 1.007-1.013 g/mL at 25 °C[5]

The positive LogP value indicates a preference for lipophilic environments over aqueous ones, which aligns with its observed insolubility in water and miscibility with oils.[4][7]

Principles of Solubility and Predictions for this compound

The principle of "like dissolves like" is the cornerstone of predicting solubility. This means that substances with similar polarities are more likely to be miscible. The structure of THFB, containing both an ester group and an ether linkage within the tetrahydrofuran ring, allows for polar interactions such as dipole-dipole forces. The butyrate tail, however, is nonpolar and will interact favorably with nonpolar solvents via van der Waals forces.

Based on these principles, we can predict the solubility of THFB in various classes of organic solvents:

  • Polar Protic Solvents (e.g., Ethanol, Methanol): THFB is known to be soluble in ethanol.[4][5][7] This is due to the ability of the alcohol's hydroxyl group to form hydrogen bonds with the oxygen atoms in THFB's ester and ether groups. High miscibility is expected in short-chain alcohols.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): These solvents lack a hydrogen-donating group but possess a dipole moment. Solvents like acetone and ethyl acetate are expected to be good solvents for THFB due to dipole-dipole interactions with the ester functionality. Experiments with similar esters, like ethyl ethanoate, have shown good solubility in acetone.[8]

  • Nonpolar Solvents (e.g., Toluene, Hexane): The alkyl chain of the butyrate ester will have favorable interactions with nonpolar solvents. Therefore, THFB is expected to be miscible with oils and soluble in aromatic and aliphatic hydrocarbons.[4]

  • Ethers (e.g., Diethyl Ether): Given the presence of the tetrahydrofuran ring (a cyclic ether), THFB is expected to be highly miscible with other ethers due to similar intermolecular forces.

Experimental Determination of Solubility: A Validated Protocol

While theoretical predictions are useful, empirical determination is necessary for quantitative applications. The following protocol outlines a standard "shake-flask" method, a reliable technique for assessing solubility.[9]

Materials and Equipment
  • This compound (purity >98%)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Vortex mixer

  • Constant temperature water bath or incubator

  • Syringe filters (chemically compatible with the solvent)

  • Analytical instrumentation for quantification (e.g., GC-MS, HPLC)

Step-by-Step Methodology
  • Preparation of Supersaturated Solutions:

    • Add an excess amount of THFB to a known volume of the selected organic solvent in a sealed vial. The goal is to have undissolved solute present at equilibrium.

    • Tightly cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature bath (e.g., 25 °C) and agitate using a vortex mixer or shaker for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • Allow the vials to stand undisturbed at the constant temperature until the excess solute has settled, leaving a clear supernatant.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter to remove any remaining undissolved microparticles.

    • Accurately dilute the filtered sample with the same solvent to a concentration suitable for the chosen analytical method.

  • Quantification:

    • Analyze the diluted sample using a pre-validated analytical method (e.g., GC-MS or HPLC with a suitable detector) to determine the concentration of THFB.

    • Prepare a calibration curve using standard solutions of THFB of known concentrations to ensure accurate quantification.

Self-Validating System and Causality

This protocol is designed to be self-validating. The presence of excess, undissolved THFB at the end of the equilibration period visually confirms that a saturated solution has been achieved. The use of a constant temperature bath is critical, as solubility is temperature-dependent. The filtration step is crucial to ensure that only the dissolved solute is being measured. The choice of a specific and sensitive analytical technique like GC-MS or HPLC provides authoritative and reproducible quantitative results.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the solubility determination protocol.

Solubility_Workflow Figure 1: Experimental Workflow for Solubility Determination A Preparation of Supersaturated Solution (Excess THFB in Solvent) B Equilibration (Constant Temperature Agitation) A->B Incubate C Phase Separation (Settling of Undissolved Solute) B->C Allow to settle D Sample Collection & Filtration (Clear Supernatant) C->D Withdraw & filter E Dilution of Sample D->E Prepare for analysis F Quantitative Analysis (e.g., GC-MS, HPLC) E->F Inject into instrument G Data Interpretation (Solubility Calculation) F->G Compare to standards

Caption: Figure 1: A flowchart of the key steps in the experimental determination of this compound solubility.

Data Summary and Interpretation

The following table provides a framework for summarizing the expected and experimentally determined solubility of this compound in a range of common organic solvents. Researchers should populate this table with their empirical data.

Solvent ClassSolventPredicted SolubilityExperimental Solubility ( g/100 mL at 25°C)
Polar Protic EthanolMiscibleUser to determine
MethanolMiscibleUser to determine
Polar Aprotic AcetoneHighly SolubleUser to determine
Ethyl AcetateHighly SolubleUser to determine
Nonpolar Aromatic TolueneSolubleUser to determine
Nonpolar Aliphatic HexaneSolubleUser to determine
Ether Diethyl EtherMiscibleUser to determine

Conclusion

This compound's solubility profile is governed by its distinct molecular structure, making it a versatile compound soluble in a wide array of organic solvents. While qualitative data suggests high solubility in alcohols, ethers, and other polar aprotic solvents, as well as good solubility in nonpolar media, quantitative determination is crucial for specific applications. The experimental protocol detailed in this guide provides a robust and reliable method for researchers to obtain this critical data, ensuring accuracy and reproducibility in their work.

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An In-depth Technical Guide on the Thermal Stability of Tetrahydrofurfuryl Butyrate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydrofurfuryl butyrate (THFB), identified by CAS number 2217-33-6, is an ester recognized for its characteristic fruity aroma, which makes it a valuable component in the flavor and fragrance industries.[1][2] Beyond its sensory properties, its application in various formulations, including potential use as a solvent or plasticizer, necessitates a thorough understanding of its physicochemical properties, particularly its thermal stability.[2] The stability of a chemical compound under thermal stress is a critical parameter that dictates its storage, handling, and application conditions, especially in processes involving elevated temperatures.

This technical guide delves into the thermal stability of THFB, providing a robust framework for its evaluation. We will explore the theoretical underpinnings of thermal decomposition and present detailed experimental protocols for its characterization using key analytical techniques. The causality behind experimental choices will be elucidated, ensuring a trustworthy and self-validating system of analysis.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of THFB is essential before assessing its thermal stability.

PropertyValueSource
Molecular Formula C9H16O3[3]
Molecular Weight 172.22 g/mol [4]
Boiling Point 225-227 °C at 759 mm Hg[3][5]
Flash Point 210 °F (98.89 °C)[5][6]
Density 1.012 g/mL at 25 °C[3]
Appearance Colorless to pale yellow liquid[1][2]
Solubility Soluble in alcohol, limited solubility in water[2][6]

This table summarizes key physical properties of this compound.

Theoretical Framework: Thermal Decomposition of Esters

The thermal decomposition of esters like this compound is a complex process that can proceed through several pathways. The presence of the tetrahydrofuran ring introduces additional potential reaction mechanisms compared to simple alkyl esters.[1][2] Generally, the thermal degradation of esters can be initiated by:

  • Ester Pyrolysis (cis-Elimination): This is a common pathway for esters with a β-hydrogen on the alcohol moiety, leading to the formation of an alkene and a carboxylic acid.

  • Homolytic Cleavage: At higher temperatures, the C-O or C-C bonds can break homolytically to form free radicals, which can then initiate a cascade of further reactions.

  • Hydrolysis: In the presence of water, esters can undergo hydrolysis, a reaction that can be accelerated by heat and the presence of acidic or basic catalysts.[1]

The tetrahydrofuran ring in THFB, while generally stable, can be susceptible to ring-opening reactions under certain conditions, particularly at elevated temperatures.[7] The specific decomposition products will depend on the precise conditions, including temperature, pressure, and the presence of catalysts or impurities.

Experimental Assessment of Thermal Stability

A multi-faceted approach employing various analytical techniques is crucial for a comprehensive evaluation of the thermal stability of this compound. The two primary techniques utilized for this purpose are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It provides quantitative information about the thermal stability and decomposition profile of a material.

Experimental Protocol: TGA of this compound

  • Instrument Preparation:

    • Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.

    • Select an appropriate sample pan (e.g., platinum or alumina).

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound into the tared sample pan. A smaller sample size minimizes thermal gradients within the sample.

  • Experimental Conditions:

    • Atmosphere: Purge the furnace with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.

    • Temperature Program:

      • Equilibrate the sample at a starting temperature of 30 °C.

      • Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min. A controlled heating rate ensures reproducible results.

  • Data Analysis:

    • Plot the mass of the sample (%) as a function of temperature.

    • Determine the onset temperature of decomposition (Tonset), which is the temperature at which significant mass loss begins.

    • Identify the temperature of maximum decomposition rate (Tmax) from the peak of the first derivative of the TGA curve (DTG curve).

    • Quantify the residual mass at the end of the experiment.

Workflow for TGA Analysis

TGA_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Instrument_Cal Instrument Calibration Sample_Prep Sample Preparation (5-10 mg) Instrument_Cal->Sample_Prep Set_Conditions Set Conditions (N2 atmosphere, 10°C/min ramp) Sample_Prep->Set_Conditions Run_TGA Run TGA Analysis Set_Conditions->Run_TGA Plot_Data Plot Mass vs. Temperature Run_TGA->Plot_Data Determine_Parameters Determine T_onset, T_max, and Residue Plot_Data->Determine_Parameters DSC_Events Start Start Heating Glass_Transition Glass Transition (Tg) (Amorphous Regions) Start->Glass_Transition Crystallization Crystallization (Tc) (Exothermic) Glass_Transition->Crystallization Melting Melting (Tm) (Endothermic) Crystallization->Melting Decomposition Decomposition (Td) (Exothermic/Endothermic) Melting->Decomposition

Caption: Logical progression of thermal events observed in a DSC scan.

Anticipated Thermal Behavior and Decomposition Pathways

While specific experimental data for the thermal decomposition of this compound is not extensively published in readily available literature, we can infer its likely behavior based on its structure and the properties of similar compounds.

Anticipated TGA/DSC Results:

ParameterExpected ObservationRationale
Tonset (TGA) Likely above 200 °CThe boiling point is 225-227 °C, suggesting significant thermal stability at lower temperatures.
DSC Events An endothermic peak corresponding to boiling, followed by an exothermic peak indicating decomposition.Boiling is an endothermic process. Decomposition reactions are often exothermic.
Decomposition Products Butyric acid, tetrahydrofurfuryl alcohol, and potentially ring-opened products.Hydrolysis or pyrolysis would lead to the constituent acid and alcohol. High temperatures may induce ring-opening of the tetrahydrofuran moiety. [8][9]

Potential Decomposition Pathways of this compound

Decomposition_Pathways cluster_pathways Decomposition Pathways cluster_products Decomposition Products THFB This compound Hydrolysis Hydrolysis THFB->Hydrolysis Pyrolysis Pyrolysis THFB->Pyrolysis Ring_Opening Ring Opening THFB->Ring_Opening Butyric_Acid Butyric Acid Hydrolysis->Butyric_Acid THFA Tetrahydrofurfuryl Alcohol Hydrolysis->THFA Pyrolysis->Butyric_Acid Pyrolysis->THFA Other_Products Other Products (e.g., alkenes, aldehydes) Ring_Opening->Other_Products

Caption: Potential thermal decomposition pathways for this compound.

Conclusion and Future Perspectives

This technical guide has outlined a comprehensive framework for assessing the thermal stability of this compound. By employing a combination of Thermogravimetric Analysis and Differential Scanning Calorimetry, researchers and drug development professionals can obtain critical data to ensure the safe and effective use of this compound in their applications. The provided protocols are designed to be robust and self-validating, adhering to the principles of scientific integrity.

Further research should focus on the detailed characterization of the decomposition products using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) coupled with a pyrolysis unit. This would provide a more complete understanding of the decomposition mechanism and help in predicting potential incompatibilities in complex formulations.

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Tetrahydrofurfuryl butyrate material safety data sheet for lab use

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Material Safety Data Sheet for Tetrahydrofurfuryl Butyrate in a Laboratory Setting

Introduction

This compound is an ester compound recognized for its characteristic fruity aroma, reminiscent of apricot and pineapple.[1][2] Primarily utilized as a synthetic flavoring agent in foods and as a fragrance component in various consumer products, its presence in the research laboratory demands a comprehensive understanding beyond its organoleptic properties.[1][3][4] While it is generally regarded as having low toxicity in its intended applications, particularly as a food additive, its handling in a concentrated form within a laboratory or drug development setting necessitates a rigorous, safety-first approach.[5][6]

This guide, designed for researchers, scientists, and drug development professionals, moves beyond a simple recitation of safety data sheet (SDS) sections. It provides a synthesized, in-depth analysis of this compound's safety profile, emphasizing the causal logic behind recommended protocols. Our objective is to instill a culture of informed safety, where procedural steps are understood not as mere rules, but as critical measures grounded in the chemical's specific properties and potential hazards.

Section 1: Chemical and Physical Profile

A foundational understanding of a substance's physical and chemical properties is the cornerstone of safe laboratory practice. These characteristics dictate its behavior under various conditions and inform appropriate handling, storage, and emergency response procedures.

Chemical Identity
IdentifierValueSource(s)
Chemical Name This compound[3][5][6]
Synonyms (Tetrahydro-2-furanyl)methyl butanoate; Butanoic acid, (tetrahydro-2-furanyl)methyl ester; Butyric acid, tetrahydrofurfuryl ester[3][5][6]
CAS Numbers 2217-33-6; 92345-48-7[1][3][4][6]
Molecular Formula C₉H₁₆O₃[3][5][6]
Molecular Weight 172.22 g/mol [3][6]
Chemical Class Fatty Acid Ester[5][7]
Physicochemical Properties
PropertyValueSignificance in the LabSource(s)
Appearance Colorless to pale yellow liquidVisual identification and purity assessment.[3][6][8]
Odor Heavy, sweet, fruity aromaOdor is not a reliable indicator of exposure; do not intentionally smell.[1][5]
Solubility Insoluble in water; Soluble in alcohol and oilsDictates appropriate solvents for experiments and cleaning, and informs spill cleanup procedures.[1][3][5][9]
Density ~1.012 g/mL at 25 °CImportant for volumetric and gravimetric measurements.[1][2][8]
Boiling Point 225-227 °CHigh boiling point suggests low volatility at room temperature, but heating will increase vapor concentration.[1][8]
Flash Point ~99 °C (210 °F)Classified as a combustible liquid. Must be kept away from ignition sources, especially when heated.[8][9]

Section 2: Toxicological and Hazard Assessment: A Risk-Based Approach

The toxicological profile of this compound presents a nuanced picture. While many aggregated GHS information reports suggest it does not meet hazard criteria, other sources classify it as an irritant.[5][9] This discrepancy underscores a critical principle of laboratory safety: in the absence of definitive, universally agreed-upon data, a conservative approach must be adopted. Therefore, it should be handled as a potential skin and eye irritant.[3][9]

The primary systemic health effects of this chemical group are expected to be driven by its metabolite, Tetrahydrofurfuryl alcohol (THFA), which is formed upon hydrolysis in the body.[10] While acute toxicity is low, the potential for irritation upon direct contact is the most immediate concern in a laboratory setting.

Key Hazards:

  • Eye Irritation: Direct contact may cause irritation.[3][9]

  • Skin Irritation: Prolonged or repeated contact may lead to skin irritation.[3][9]

  • Combustibility: The liquid is combustible, with a flash point of approximately 99°C.[8][9] Vapors can form flammable mixtures with air if heated above this temperature.

  • Hazardous Decomposition: Thermal decomposition can release irritating and toxic gases, such as carbon monoxide (CO) and carbon dioxide (CO₂).[8][11]

Section 3: The Hierarchy of Controls: Engineering Safeguards and Personal Protection

Effective risk management in the laboratory follows the hierarchy of controls, a framework that prioritizes the most effective and reliable safety measures. Personal Protective Equipment (PPE), while essential, is the final line of defense.

cluster_H Hierarchy of Controls for this compound Elimination Elimination (Not Feasible) Substitution Substitution (Use a safer alternative if possible) Elimination->Substitution Most Effective Engineering Engineering Controls • Chemical Fume Hood • Local Exhaust Ventilation Substitution->Engineering Administrative Administrative Controls • Standard Operating Procedures (SOPs) • Safety Training • Restricted Access Areas Engineering->Administrative PPE Personal Protective Equipment (PPE) • Safety Goggles / Face Shield • Nitrile or Viton Gloves • Lab Coat Administrative->PPE Least Effective

Caption: Hierarchy of Controls for Safe Chemical Handling.

  • Engineering Controls: This is the most critical step for minimizing exposure. All work with this compound, especially when heating or aerosolizing, must be performed in a certified chemical fume hood or with adequate local exhaust ventilation.[8][11] Ensure that safety showers and eyewash stations are readily accessible and have been recently tested.[8][11]

  • Administrative Controls: Implement detailed Standard Operating Procedures (SOPs) for all tasks involving this chemical. Ensure all personnel are trained on these SOPs and the specific hazards of this compound before beginning work.

  • Personal Protective Equipment (PPE): The minimum required PPE includes:

    • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields are mandatory. When there is a splash hazard, tight-sealing safety goggles or a full-face shield should be worn.[8]

    • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., Nitrile). Gloves must be inspected before use and disposed of properly after handling the chemical.[8][12]

    • Body Protection: A flame-resistant lab coat and closed-toe shoes are required. Protective boots may be necessary for large-scale operations.[8]

    • Respiratory Protection: Not typically required if work is conducted within a fume hood. If vapors or mists are generated outside of a hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[8]

Section 4: Standard Operating Protocols for Laboratory Use

Adherence to validated protocols is essential for ensuring safety and experimental reproducibility.

Protocol 4.1: Safe Handling and Dispensing
  • Preparation: Confirm the chemical fume hood is functioning correctly. Don all required PPE (safety goggles, lab coat, gloves).

  • Dispensing: Ground and bond containers when transferring material to prevent static discharge, a potential ignition source.[13] Use non-sparking tools.[2]

  • Procedure: Dispense the liquid slowly to avoid splashing. Keep containers closed when not in use.

  • Post-Handling: After handling, wash hands and face thoroughly with soap and water.[8] Decontaminate the work surface.

Protocol 4.2: Storage and Incompatibility
  • Storage Conditions: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[2][4][11]

  • Container: Keep the container tightly closed to prevent the escape of vapors.[2][11]

  • Incompatible Materials: Store separately from strong oxidizing agents, strong acids, and strong bases.[3][11] Contact with these materials can cause vigorous, exothermic reactions.

Protocol 4.3: Waste Disposal
  • Classification: this compound waste is considered chemical waste.

  • Collection: Collect all waste, including contaminated materials (e.g., pipette tips, paper towels), in a designated, properly labeled, and sealed hazardous waste container.

  • Disposal: Disposal must be carried out by a licensed waste disposal company, often via chemical incineration.[8][14] Observe all federal, state, and local environmental regulations.[8] Do NOT pour waste down the drain.

Section 5: Emergency Protocols: Preparedness and Response

A swift and correct response to an emergency can significantly mitigate harm. All laboratory personnel must be trained on these procedures.

cluster_Spill Spill Response Workflow Assess Assess Spill (Size & Location) Small Small Spill (<100 mL, Contained) Assess->Small Large Large Spill (>100 mL or Uncontained) Assess->Large Alert Alert Personnel & Supervisor Small->Alert Yes Evacuate Evacuate Area Restrict Access Large->Evacuate Yes PPE Don Appropriate PPE (Gloves, Goggles, Respirator if needed) Alert->PPE Evacuate->Alert Contain Contain Spill (Use inert absorbent like sand or vermiculite) PPE->Contain Collect Collect Waste (Use non-sparking tools) Contain->Collect Dispose Place in Sealed Hazardous Waste Container Collect->Dispose Decon Decontaminate Area & Report Incident Dispose->Decon

Caption: Logical Workflow for Responding to a Chemical Spill.

Protocol 5.1: First-Aid Measures
  • Inhalation: Immediately move the affected person to fresh air. If they feel unwell, seek medical attention.[8][11]

  • Skin Contact: Remove all contaminated clothing immediately. Rinse the affected skin area with copious amounts of water for at least 15 minutes.[8][15] If skin irritation develops or persists, seek medical attention.[8]

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[8][15] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention, especially if irritation persists.[8]

  • Ingestion: Rinse the mouth thoroughly with water. Do NOT induce vomiting.[16] Seek medical attention if the person feels unwell.[8]

Protocol 5.2: Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or a water spray.[8]

  • Unsuitable Media: Do not use a solid, high-pressure stream of water, as it may scatter and spread the burning liquid.[8]

  • Protective Actions: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).[8][11] Use water spray to cool fire-exposed containers and prevent pressure buildup.[11]

Conclusion

This compound, while a valuable compound in flavor and fragrance applications, must be treated with the respect afforded to all laboratory chemicals. Its profile as a combustible liquid and a potential irritant necessitates the stringent application of engineering controls, administrative protocols, and personal protective equipment. By understanding the rationale behind these safety measures—from its physical properties to its metabolic pathway—researchers can create a self-validating system of safety that protects themselves, their colleagues, and the integrity of their work.

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The Emergence of a Flavor Principle: A Technical Guide to Tetrahydrofurfuryl Butyrate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Olfactive Palette of Modern Science

In the intricate world of flavor and fragrance chemistry, the pursuit of novel sensory experiences is a perpetual endeavor. It is a field where art and science converge, where molecular structure dictates aromatic character, and where history informs the innovations of tomorrow. This technical guide delves into the story of one such molecule: Tetrahydrofurfuryl butyrate (THFB). While not a household name, its subtle yet significant contribution to the flavors and fragrances we encounter daily makes it a compelling subject for researchers, scientists, and professionals in drug development who appreciate the nuanced interplay of chemistry and sensory perception. This document aims to provide a comprehensive understanding of THFB, from its likely origins within the burgeoning flavor industry to its synthesis, analytical characterization, and applications. We will explore the causality behind its utility, the self-validating nature of its scientific principles, and the authoritative grounding that underpins our knowledge of this versatile ester.

Section 1: The Genesis of a Flavor Molecule - A Historical Perspective

The precise moment of this compound's first synthesis is not prominently documented in the annals of chemical history. Its emergence is more accurately understood as a product of the evolving landscape of the flavor and fragrance industry in the 20th century. The story of THFB is, therefore, a story of convergent scientific and industrial progress.

The Rise of Synthetic Esters and the Quest for Fruity Notes

The mid-19th century witnessed the dawn of synthetic flavor chemistry, with the first artificial fruit essences being showcased at the Crystal Palace exhibition in London in 1851. These early "essences" were often simple alcoholic solutions of synthetic esters, prized for their ability to mimic the aromas of fruits. The interwar period saw a dramatic expansion of the flavor and fragrance industry, driven by the growth of processed foods. This industrialization created a demand for standardized, stable, and cost-effective flavorings to enhance the palatability of factory-made goods.

The Furan Derivative Revolution: From Agricultural Waste to Aromatic Precursors

The journey to THFB's precursors began with the industrial development of furfural from agricultural waste products like corncobs and oat hulls by the Quaker Oats Company in the 1920s. This innovation unlocked a new class of chemical intermediates. A key milestone was the synthesis of Tetrahydrofurfuryl alcohol (THFA) in 1955. THFA, a derivative of furfural, presented chemists with a versatile building block for further synthesis.

Given the established practice of esterifying alcohols to create fruity and sweet aromas, it is highly probable that the synthesis of this compound was an exploratory endeavor by flavor chemists in the mid-20th century. By combining the newly available THFA with butyric acid, a carboxylic acid known for its contribution to fruity and buttery notes, they would have sought to create a novel flavor compound with unique aromatic properties.

Section 2: The Molecular Architecture - Chemical and Physical Properties

This compound is a fatty acid ester, a class of organic compounds known for their characteristic and often pleasant odors.[1] Its molecular structure, consisting of a tetrahydrofuran ring linked to a butyrate group, is the key to its sensory profile and physicochemical properties.

PropertyValueSource
Chemical Formula C₉H₁₆O₃[2]
Molecular Weight 172.22 g/mol [3]
CAS Number 2217-33-6 (active), 92345-48-7 (deleted)[3][4]
Appearance Colorless to pale yellow liquid[2][4]
Odor Profile Heavy, sweet, fruity, reminiscent of apricot and pineapple[3][5]
Solubility Insoluble in water; soluble in organic solvents like ethanol[2][3]
Boiling Point 225-227 °C[5]
Density ~1.012 g/mL at 25 °C[5]

Section 3: The Art of Creation - Synthesis of this compound

The primary method for synthesizing this compound is through the Fischer esterification of Tetrahydrofurfuryl alcohol with butyric acid. This acid-catalyzed reaction is a cornerstone of organic synthesis.

Reaction Mechanism and Stoichiometry

The esterification process involves the protonation of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol. The subsequent elimination of a water molecule yields the ester.

Esterification_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products THFA Tetrahydrofurfuryl Alcohol THFB This compound THFA->THFB ButyricAcid Butyric Acid ButyricAcid->THFB AcidCatalyst Acid Catalyst (e.g., H₂SO₄) AcidCatalyst->THFB Catalyzes Water Water

Caption: Fischer Esterification of Tetrahydrofurfuryl Alcohol and Butyric Acid.

Experimental Protocol: A Self-Validating System

The following protocol outlines a standard laboratory procedure for the synthesis of this compound. The causality behind each step is explained to ensure a robust and reproducible outcome.

Materials:

  • Tetrahydrofurfuryl alcohol (1.0 mol)

  • n-Butyric acid (1.2 mol - slight excess to drive the equilibrium towards the product)

  • Concentrated sulfuric acid (catalytic amount, e.g., 0.05 mol)

  • Toluene (as a solvent to facilitate azeotropic removal of water)

  • 5% Sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine Tetrahydrofurfuryl alcohol, n-butyric acid, and toluene.

    • Causality: The Dean-Stark apparatus is crucial for removing water as it is formed, thereby shifting the reaction equilibrium towards the formation of the ester and increasing the yield.

  • Catalysis: Slowly add the concentrated sulfuric acid to the reaction mixture while stirring.

    • Causality: Sulfuric acid acts as a catalyst by protonating the carbonyl oxygen of the butyric acid, making it a better electrophile.

  • Reflux: Heat the mixture to reflux. The water-toluene azeotrope will distill over and be collected in the Dean-Stark trap. Continue reflux until no more water is collected.

    • Causality: Refluxing at the boiling point of the solvent ensures the reaction proceeds at a reasonable rate. Monitoring water collection provides a clear endpoint for the reaction.

  • Workup and Neutralization: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (until effervescence ceases), and finally with brine.

    • Causality: The water wash removes any remaining sulfuric acid and excess alcohol. The sodium bicarbonate wash neutralizes any unreacted butyric acid and the sulfuric acid catalyst. The brine wash helps to remove residual water from the organic layer.

  • Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure using a rotary evaporator.

    • Causality: Anhydrous magnesium sulfate is a drying agent that removes trace amounts of water. Rotary evaporation efficiently removes the high-boiling point solvent.

  • Purification: The crude this compound can be further purified by vacuum distillation to obtain a high-purity product.

    • Causality: Vacuum distillation is necessary to distill the high-boiling ester without decomposition.

Section 4: Ensuring Purity and Identity - Analytical Characterization

Rigorous analytical testing is paramount to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic and chromatographic techniques provides a comprehensive characterization.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the number and types of protons in the molecule, confirming the presence of the tetrahydrofuran ring, the butyrate chain, and the ester linkage.

    • ¹³C NMR: Shows the number of unique carbon environments, corroborating the structure determined by ¹H NMR.

  • Mass Spectrometry (MS):

    • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for both separation and identification. The gas chromatogram indicates the purity of the sample, while the mass spectrum provides the molecular weight and fragmentation pattern, which is a unique fingerprint of the molecule. The mass spectrum of THFB typically shows characteristic fragments corresponding to the butyryl group and the tetrahydrofurfuryl moiety.[3]

Chromatographic Analysis
  • Gas Chromatography (GC): When coupled with a Flame Ionization Detector (FID), GC is an excellent method for determining the purity of THFB and quantifying any impurities.

Analytical_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analytical Characterization cluster_results Results Crude_Product Crude THFB Purified_Product Purified THFB Crude_Product->Purified_Product Purification GC_MS GC-MS Purified_Product->GC_MS NMR NMR (¹H & ¹³C) Purified_Product->NMR GC_FID GC-FID Purified_Product->GC_FID Structure_Confirmed Structure Confirmation GC_MS->Structure_Confirmed NMR->Structure_Confirmed Purity_Determined Purity Assessment GC_FID->Purity_Determined

Caption: A typical analytical workflow for this compound.

Section 5: Applications and Sensory Impact

The utility of this compound lies in its unique sensory profile and its physicochemical properties, which make it a valuable component in the flavor and fragrance industries.

Flavor Applications

In the realm of flavors, THFB is prized for its ability to impart a sweet, fruity character reminiscent of apricot and pineapple.[3][5] It is often used in a variety of food products, including:

  • Beverages: To enhance fruit flavors.

  • Baked Goods and Confectionery: To provide a sweet, fruity note.

  • Dairy Products: In flavored yogurts and ice creams.

A key application of THFB is as a fixative in fruit flavor compositions.[5] Its relatively high boiling point and low volatility help to anchor more volatile esters, prolonging the perception of the fruity aroma.

Fragrance Applications

In perfumery, THFB contributes a sweet, fruity, and slightly green note to fragrance compositions. It can be used to add a natural-smelling fruitiness to floral and oriental fragrances. Its versatility allows it to be blended with a wide range of other aromatic materials.

Section 6: Regulatory and Safety Profile

The safe use of any food ingredient is of paramount importance. This compound has been evaluated by major regulatory bodies and deemed safe for its intended use.

  • FEMA GRAS: The Flavor and Extract Manufacturers Association (FEMA) has designated this compound as "Generally Recognized as Safe" (GRAS), with the FEMA number 3057.[3][6] This designation is based on a comprehensive review of safety and toxicity data.

  • JECFA Evaluation: The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated this compound in 2004 and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".[7][8]

As with most esters, it is recommended to handle this compound with care, as it may cause skin or eye irritation upon direct contact.[4]

Conclusion: A Molecule of Subtle Influence

This compound, while not a compound of explosive discovery, represents a fascinating case study in the evolution of flavor and fragrance science. Its history is intertwined with the industrial innovations that provided its precursors, and its utility is a testament to the creative exploration of flavor chemists. Through a systematic approach to its synthesis and rigorous analytical characterization, we can ensure its quality and appreciate its nuanced contribution to the sensory world. As the demand for novel and sustainable flavor and fragrance ingredients continues to grow, the principles underlying the development and application of molecules like this compound will remain as relevant as ever.

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Furan-Based Esters: A Technical Guide to Emerging Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Furan-based esters, derived from renewable biomass sources, are rapidly emerging as a pivotal class of platform chemicals poised to redefine sectors ranging from polymer science to pharmaceuticals.[1][2][3][4] Their inherent structural similarity to petroleum-derived analogues, combined with unique physicochemical properties, positions them as sustainable and high-performing alternatives in a myriad of research and industrial applications. This guide provides an in-depth analysis of the core research applications of these versatile compounds, focusing on the synthesis, characterization, and practical implementation of furan-based esters. We will explore their transformative potential in creating next-generation bioplastics, their role as active pharmaceutical ingredients (APIs) and drug delivery vehicles, and their utility as green solvents and fuel additives. The content herein is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding grounded in mechanistic insights and validated experimental protocols.

Fundamentals: The Chemistry of Furan-Based Esters

The furan ring is a five-membered aromatic heterocycle containing one oxygen atom, which imparts unique reactivity and physical properties.[5][6][7] The most prominent precursor for many furan-based esters is 2,5-furandicarboxylic acid (FDCA), which the U.S. Department of Energy has identified as a top value-added chemical from biomass.[8][9][10]

FDCA is typically synthesized via the oxidation of 5-hydroxymethylfurfural (HMF), a key platform chemical derived from the acid-catalyzed dehydration of C6 sugars like fructose and glucose.[2][3][11][12] The subsequent esterification of FDCA with various alcohols yields a diverse family of furan-based esters, with dimethyl 2,5-furandicarboxylate (DMFDCA) and diethyl 2,5-furandicarboxylate being among the most studied.

The workflow from biomass to furan-based polymers is a multi-step process involving catalytic conversions. This pathway underscores the transition from renewable feedstocks to high-value chemical products.

Biomass Biomass (Lignocellulose) Sugars C6 Sugars (Fructose, Glucose) Biomass->Sugars Hydrolysis HMF 5-Hydroxymethylfurfural (HMF) Sugars->HMF Dehydration FDCA 2,5-Furandicarboxylic Acid (FDCA) HMF->FDCA Oxidation Fuel Biofuels / Additives HMF->Fuel Hydrogenation/Etherification Esters Furan-Based Esters (e.g., DMFDCA) FDCA->Esters Esterification Polymers Polymers (e.g., PEF) Esters->Polymers Polycondensation FineChem Fine Chemicals / APIs Esters->FineChem

Caption: From Biomass to High-Value Products.

Application in Polymer Science: The Rise of Polyethylene Furanoate (PEF)

The most significant application of furan-based esters to date is in polymer science, specifically as a monomer for polyethylene furanoate (PEF).[13][14] PEF is a 100% bio-based polyester synthesized from the polycondensation of ethylene glycol with FDCA or its diester, DMFDCA.[13][14][15] It is positioned as a direct, high-performance substitute for the petroleum-based polyethylene terephthalate (PET).[13][15][16]

Superior Properties of PEF

The substitution of the benzene ring in PET with a furan ring in PEF results in demonstrably superior thermal and barrier properties.[13][14] This enhancement is attributed to the higher polarity and rigidity of the furan ring, which leads to stronger intermolecular interactions and more efficient chain packing.

Causality: The oxygen heteroatom in the furan ring increases the polarity of the polymer backbone. This, combined with the slightly more disordered chain packing compared to PET, restricts the mobility of gas molecules through the polymer matrix.

Data Presentation: PEF vs. PET Property Comparison

PropertyPolyethylene Furanoate (PEF)Polyethylene Terephthalate (PET)Improvement Factor
Gas Barrier
O₂ Barrier~10x better than PET[16][17]Baseline10x
CO₂ Barrier~4-20x better than PET[16][17][18]Baseline4-20x
H₂O Barrier~2x better than PET[16][18]Baseline2x
Thermal Properties
Glass Transition (Tg)~75-85°C[19]~70°CHigher
Melting Point (Tm)~210-220°C[19]~260°CLower
Mechanical Properties
Young's Modulus~50% higher than PET[16]Baseline1.5x
Tensile StrengthExceeds PET[20]BaselineHigher

Note: Exact values can vary based on molecular weight, crystallinity, and measurement conditions.

These properties make PEF an exceptional candidate for packaging applications, particularly for carbonated beverages, juices, and beer, where extending shelf life is critical.[13][17][20] The improved barrier properties can also enable "light-weighting" of packaging, reducing material usage and environmental impact.[17]

Experimental Protocol: Synthesis of Dimethyl 2,5-Furandicarboxylate (DMFDCA)

A robust and scalable synthesis of the monomer is critical. The following protocol outlines a representative two-step process for producing FDCA from fructose, followed by esterification.

Step 1: Catalytic Dehydration of Fructose to HMF

  • System Setup: A high-pressure reactor is charged with a solution of fructose (e.g., 19 wt%) in a suitable solvent like dimethyl sulfoxide (DMSO).[21]

  • Catalyst Introduction: An acid catalyst (e.g., Amberlyst-15) is added. The choice of a solid acid catalyst is crucial for simplifying downstream separation.

  • Reaction: The reactor is sealed, purged with an inert gas (N₂), and heated (e.g., to 130-150°C) with stirring for a specified duration (e.g., 1-3 hours). The reaction is monitored for HMF yield.

  • Work-up: After cooling, the solid catalyst is filtered off. The resulting HMF/DMSO solution can be used directly in the next step.

Step 2: Catalytic Oxidation of HMF to FDCA & Esterification

  • System Setup: The HMF/DMSO solution is transferred to a clean, high-pressure reactor. A mixed solvent system, such as DMSO/H₂O, can be used to stabilize HMF in the subsequent alkaline environment.[21]

  • Catalyst & Base Addition: A noble metal catalyst (e.g., Ru/C or Pt/C) and a base (e.g., NaHCO₃) are added.[21] The base is essential for neutralizing the acidic intermediates and driving the reaction to completion.[12]

  • Oxidation: The reactor is pressurized with oxygen (e.g., 4 MPa O₂) and heated (e.g., to 130°C) for several hours (e.g., 12 hours).[21]

  • Esterification: After oxidation, the resulting FDCA salt is acidified to precipitate FDCA. The crude FDCA is then isolated and subjected to standard Fischer esterification with methanol and an acid catalyst (e.g., H₂SO₄) under reflux to yield DMFDCA.

  • Purification & Validation: The final DMFDCA product is purified by recrystallization and validated using ¹H-NMR, FTIR, and melting point analysis to confirm its structure and purity. This self-validating step ensures the monomer is suitable for polymerization.

Applications in Pharmaceuticals and Drug Delivery

The furan scaffold is a privileged structure in medicinal chemistry, present in numerous natural products and synthetic drugs.[5][22][23] Furan-based esters are explored for their intrinsic biological activities and as functional components in advanced drug delivery systems.

Intrinsic Biological Activity

Various substituted furan derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[5][6][22]

  • Antimicrobial Effects: Nitrofurans, a class of furan derivatives, are well-established antibacterial agents used to treat urinary tract infections.[22][24] The mechanism often involves the enzymatic reduction of the nitro group within bacterial cells, leading to the formation of reactive intermediates that damage microbial DNA and other macromolecules.[5][25]

  • Anti-inflammatory Activity: Certain furan derivatives exert anti-inflammatory effects by modulating signaling pathways like MAPK and PPAR-γ.[5] Ranitidine, an anti-ulcer agent containing a furan ring, works by reducing stomach acid production.[22]

The synthesis of novel furan-based esters allows for the exploration of new chemical space, aiming to enhance efficacy and reduce toxicity compared to existing drugs.[22][26]

FuranEster Furan-Based Ester (Prodrug) Enzyme Cellular Esterases FuranEster->Enzyme Hydrolysis ActiveDrug Active Drug (API) Enzyme->ActiveDrug releases Target Biological Target (e.g., Receptor, Enzyme) ActiveDrug->Target binds to Effect Therapeutic Effect Target->Effect triggers

Caption: Furan esters as prodrugs for targeted release.

Drug Delivery Systems

Furan-functionalized polymers can be used to create nanoparticles for targeted drug delivery.[27] The furan moiety can participate in Diels-Alder "click" chemistry reactions, allowing for the conjugation of targeting ligands (like antibodies) to the surface of drug-encapsulating nanoparticles. This strategy enables the specific delivery of chemotherapeutic agents to cancer cells, potentially increasing efficacy while minimizing side effects.[27]

Other Emerging Research Applications

Beyond polymers and pharmaceuticals, furan-based esters are gaining traction in other specialized areas.

Biofuels and Fuel Additives

Certain furan derivatives, such as 2,5-dimethylfuran (DMF) and 2-methylfuran (MF), which can be produced from HMF, are considered promising biofuels.[2][28] While not esters themselves, the esterification of related furanic acids can produce compounds suitable as fuel additives. These oxygenated additives can improve combustion efficiency and reduce harmful emissions like carbon monoxide and particulate matter.[28][29]

Green Plasticizers

Esters of FDCA have been investigated as bio-based plasticizers for polymers like poly(vinyl chloride) (PVC) and poly(lactic acid) (PLA).[8][30] They offer a potentially safer and more sustainable alternative to traditional phthalate-based plasticizers. The furan ring's polarity can enhance compatibility with the polymer matrix, effectively increasing flexibility and reducing the glass transition temperature.[10][30]

Conclusion and Future Outlook

Furan-based esters represent a cornerstone of the transition to a bio-based economy. Their versatility, rooted in the unique chemistry of the furan ring, enables applications that span high-performance materials, advanced pharmaceuticals, and green chemical technologies. The continued development of efficient and cost-effective catalytic pathways for converting biomass into furanic platform chemicals is paramount.[2][31][32] As these processes mature, furan-based esters are set to move from niche research topics to mainstream industrial products, offering sustainable solutions to global challenges in materials, health, and energy.

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Methodological & Application

Lipase-Catalyzed Synthesis of Tetrahydrofurfuryl Butyrate: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Green Chemistry Approach to Flavor Esters

Tetrahydrofurfuryl butyrate (THFB) is a specialty ester recognized for its pleasant, fruity aroma, reminiscent of apricot and pineapple, with sweet, berry-like taste characteristics at low concentrations.[1] This profile makes it a valuable component in the formulation of flavors and fragrances for the food, beverage, and cosmetics industries.[1][2] Traditionally, such esters are produced through chemical synthesis, which often requires harsh conditions, including high temperatures and strong acid catalysts, leading to potential byproduct formation and environmental concerns.

Biocatalysis, particularly the use of lipases, has emerged as a powerful "green" alternative for ester synthesis.[3][4] Lipases (triacylglycerol hydrolases, E.C. 3.1.1.3) are enzymes that naturally catalyze the hydrolysis of fats. However, in non-aqueous or micro-aqueous environments, their catalytic activity can be reversed to synthesize esters through esterification or transesterification.[5][6] This enzymatic approach offers remarkable specificity, mild reaction conditions, and reduced downstream processing, aligning with the principles of sustainable chemistry.[4][7] The use of immobilized lipases further enhances the process by allowing for easy catalyst recovery and reuse, which is crucial for industrial feasibility.[8][9][10]

This guide provides a detailed protocol for the synthesis of this compound, focusing on the use of Novozym® 435, an immobilized lipase from Candida antarctica, which has been identified as a highly effective catalyst for this transformation.[11] We will explore the direct esterification of tetrahydrofurfuryl alcohol with butyric acid, a method shown to be highly efficient.[11]

Reaction Mechanism: The Ping-Pong Bi-Bi Pathway

The lipase-catalyzed synthesis of esters, such as this compound, from an alcohol and a carboxylic acid generally follows a Ping-Pong Bi-Bi mechanism. This two-substrate, two-product reaction involves the formation of a covalent acyl-enzyme intermediate.[4][12]

The key steps are as follows:

  • Acylation: The first substrate, butyric acid, binds to the active site of the lipase. The catalytic triad (typically Ser-His-Asp) in the enzyme's active site facilitates a nucleophilic attack by the serine hydroxyl group on the carbonyl carbon of the acid. This forms a tetrahedral intermediate which then collapses, releasing a water molecule and forming a stable acyl-enzyme (butyryl-lipase) complex.

  • Deacylation: The second substrate, tetrahydrofurfuryl alcohol, then enters the active site. Its hydroxyl group performs a nucleophilic attack on the carbonyl carbon of the acyl-enzyme complex. This leads to the formation of a second tetrahedral intermediate.

  • Product Release: This intermediate collapses, releasing the final ester product, this compound, and regenerating the free enzyme, which is then ready to start another catalytic cycle.

This mechanism is often subject to substrate inhibition, where high concentrations of either the acid or the alcohol can hinder the reaction rate.[11][13] Therefore, optimizing the molar ratio of the substrates is a critical parameter.

PingPong_Mechanism Figure 1: Ping-Pong Bi-Bi mechanism for lipase-catalyzed esterification. cluster_cycle E Lipase (E) E_BA E-Butyric Acid Complex E->E_BA + Butyric Acid (A) E_Acyl_H2O Acyl-Enzyme Complex (E-Acyl) + H₂O E_BA->E_Acyl_H2O - H₂O (P) E_Acyl Acyl-Enzyme Complex (E-Acyl) E_Acyl_THFA E-Acyl-THFA Complex E_Acyl->E_Acyl_THFA + THFA (B) E_THFB E-THFB Complex E_Acyl_THFA->E_THFB E_final Lipase (E) E_THFB->E_final - THFB (Q) E_final->E Regeneration dummy1 dummy2 Workflow Figure 2: Experimental workflow for the synthesis of THFB. cluster_prep Preparation cluster_reaction Reaction cluster_downstream Downstream Processing Reactants 1. Add THFA & Butyric Acid to Reaction Vessel Enzyme 2. Add Pre-treated Novozym® 435 Reactants->Enzyme Incubate 3. Incubate in Shaker (40°C, 200 rpm) Enzyme->Incubate Monitor 4. Monitor Progress (GC Analysis) Incubate->Monitor Separate 5. Separate Enzyme (Filtration) Monitor->Separate Reaction Complete Wash 6. Wash with NaHCO₃ & Brine Separate->Wash Recycle Wash & Reuse Enzyme Separate->Recycle Dry 7. Dry & Evaporate Wash->Dry Product 8. Pure Tetrahydrofurfuryl Butyrate Dry->Product

Sources

Biocatalytic production of Tetrahydrofurfuryl butyrate from biomass

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Biocatalytic Production of Tetrahydrofurfuryl Butyrate from Biomass

Introduction: The Imperative for Green Flavor Synthesis

This compound (THFB) is a valuable flavor and fragrance compound, prized for its fruity, apricot-like aroma.[1][2][3] Traditionally synthesized through chemical routes, its production is often reliant on petroleum-derived precursors and can involve harsh reaction conditions. The global shift towards a sustainable, bio-based economy necessitates greener alternatives.[4][5][6] Lignocellulosic biomass, an abundant and non-edible renewable feedstock, represents a prime starting point for producing high-value platform chemicals.[6][7][8]

This guide details a multi-step biocatalytic and chemo-enzymatic pathway for the synthesis of THFB, beginning with biomass-derived furfural. This approach leverages the high selectivity and mild operating conditions of enzymes, aligning with the principles of green chemistry.[9][10] We will explore the conversion of furfural—a key platform chemical derived from the hemicellulose fraction of biomass—into the target flavor ester through a cascade of reduction and esterification reactions.[11] Special focus is given to the use of whole-cell biocatalysts and immobilized enzymes, which offer process advantages such as cofactor regeneration, enhanced stability, and reusability.[12][13][14]

The Synthetic Pathway: A Strategic Overview

The conversion of lignocellulosic biomass into THFB is a multi-stage process. While the initial degradation of biomass to furfural is typically a thermochemical process (acid-catalyzed hydrolysis), the subsequent, more refined transformations benefit immensely from the precision of biocatalysis.

Biocatalytic_Pathway Figure 1: Overall workflow for THFB production from biomass. Biomass Lignocellulosic Biomass Furfural Furfural (FF) Biomass->Furfural Acid Hydrolysis (Thermochemical) FA Furfuryl Alcohol (FA) Furfural->FA Biocatalytic Reduction (e.g., Whole-Cell Yeast) THFA Tetrahydrofurfuryl Alcohol (THFA) FA->THFA Catalytic Hydrogenation (Chemical Step) THFB Tetrahydrofurfuryl Butyrate (THFB) THFA->THFB Biocatalytic Esterification (Immobilized Lipase)

Caption: Overall workflow for THFB production from biomass.

The core of this application note focuses on two key biocatalytic transformations:

  • Furfural to Furfuryl Alcohol (FA): A bioreduction step, often employing whole-cell catalysts.

  • Tetrahydrofurfuryl Alcohol (THFA) to THFB: A highly efficient enzymatic esterification.

The intermediate step, the hydrogenation of the furan ring in FA to produce THFA, is typically performed using chemical catalysts (e.g., Ni or Pd-based) under mild conditions and is presented here as a necessary chemo-selective step to link the two biocatalytic processes.[15][16]

Module 1: Bioreduction of Furfural to Furfuryl Alcohol

The conversion of furfural to furfuryl alcohol is the first critical biocatalytic step. While chemical hydrogenation can achieve this, it often requires high pressure, temperature, and metal catalysts that can be toxic and prone to deactivation.[17] Biocatalytic reduction using whole-cell systems, such as baker's yeast (Saccharomyces cerevisiae), offers an environmentally benign alternative that operates at ambient temperature and pressure.[18]

Scientific Rationale: Yeast cells utilize alcohol dehydrogenase (ADH) enzymes to reduce furfural.[17] The key advantage of using whole cells is the in-situ regeneration of the expensive nicotinamide adenine dinucleotide (NADH) cofactor, which is essential for the ADH activity. The cell's own metabolic processes, typically by oxidizing a co-substrate like glucose or ethanol, handle this regeneration, making the process economically viable.[14][17]

Furfural_Reduction Figure 2: Whole-cell mediated reduction of furfural. cluster_reactions Cellular Metabolism YeastCell Yeast Cell (e.g., S. cerevisiae) Furfural Furfural ADH Alcohol Dehydrogenase (ADH) Furfural->ADH FA Furfuryl Alcohol ADH->FA Reduction NAD_NADH NAD+ NADH NAD_NADH:s->ADH Cofactor_Regen Cofactor Regeneration (Glycolysis) NAD_NADH:n->Cofactor_Regen

Caption: Whole-cell mediated reduction of furfural.

Protocol 1: Whole-Cell Bioreduction of Furfural

Objective: To produce furfuryl alcohol from furfural using Saccharomyces cerevisiae.

Materials:

  • Saccharomyces cerevisiae (commercial baker's yeast)

  • YPD Broth (1% yeast extract, 2% peptone, 2% dextrose)

  • Furfural (≥98%)

  • Glucose (D-glucose)

  • Phosphate Buffer (0.1 M, pH 7.0)

  • Ethyl acetate

  • Shaking incubator

  • Centrifuge

  • Gas Chromatograph-Mass Spectrometer (GC-MS) for analysis

Procedure:

  • Cell Cultivation: Inoculate 50 mL of sterile YPD broth with a loop of S. cerevisiae. Incubate at 30°C with shaking at 180 rpm for 24 hours to generate a starter culture.

  • Biocatalyst Preparation: Inoculate 1 L of YPD broth with the 50 mL starter culture. Incubate at 30°C, 180 rpm for 48 hours. Harvest the cells by centrifugation (5000 x g, 10 min, 4°C).

  • Cell Washing: Wash the cell pellet twice with sterile 0.1 M phosphate buffer (pH 7.0) to remove residual media. Resuspend the cells in the same buffer to a final concentration of 50 g/L (wet cell weight). This is your whole-cell biocatalyst suspension.

  • Biotransformation:

    • In a 250 mL flask, combine 100 mL of the cell suspension with glucose to a final concentration of 50 g/L. The glucose acts as the co-substrate for NADH regeneration.

    • Acclimatize the cells by shaking at 30°C and 150 rpm for 30 minutes.

    • Add furfural to a final concentration of 25 g/L. Causality Note: Furfural is toxic to yeast at high concentrations; adding it incrementally can improve yields, but 25 g/L is a reported tolerable limit for high-yield strains.[18]

    • Seal the flask and incubate at 30°C, 150 rpm. Monitor the reaction progress by taking samples periodically (e.g., every 4-6 hours).

  • Extraction & Analysis:

    • Centrifuge a 1 mL sample of the reaction mixture to pellet the cells.

    • Extract the supernatant with an equal volume of ethyl acetate.

    • Analyze the organic phase by GC-MS to quantify the concentration of furfural and furfuryl alcohol.

  • Validation: A successful reaction will show a time-dependent decrease in the furfural peak and a corresponding increase in the furfuryl alcohol peak. Yields can exceed 90% of the theoretical maximum under optimized conditions.[18]

Module 2: Lipase-Catalyzed Synthesis of this compound

This final step involves the esterification of THFA with butyric acid. This reaction is efficiently catalyzed by lipases, particularly immobilized lipase B from Candida antarctica (commonly known as Novozym 435).[19]

Scientific Rationale: Lipases are highly efficient biocatalysts for ester synthesis in non-aqueous media.[20] The reaction proceeds via a Ping-Pong Bi-Bi mechanism.[19][21]

  • Acylation: The butyric acid first binds to the lipase's active site, forming an acyl-enzyme intermediate and releasing a water molecule.

  • Nucleophilic Attack: The THFA then binds to the intermediate, attacking the acyl group to form THFB.

  • Product Release: The THFB is released, regenerating the free enzyme.

Using an immobilized enzyme is critical for industrial applications. It simplifies catalyst removal from the product, prevents protein contamination, and significantly enhances the enzyme's stability, allowing for repeated reuse.[12] The reaction is often performed in a solvent-free system or in a hydrophobic organic solvent to minimize water content, which can otherwise promote the reverse reaction (hydrolysis).[22]

Lipase_Mechanism Figure 3: Simplified Ping-Pong Bi-Bi mechanism for lipase. E Lipase (E) E_BA E-Butyric Acid Complex E->E_BA E_Acyl Acyl-Enzyme Intermediate (E') E_BA->E_Acyl + H2O Water E_BA->H2O - E_Acyl_THFA E'-THFA Complex E_Acyl->E_Acyl_THFA E_Acyl_THFA->E + THFB THFB E_Acyl_THFA->THFB + BA Butyric Acid BA->E_BA THFA THFA THFA->E_Acyl_THFA

Caption: Simplified Ping-Pong Bi-Bi mechanism for lipase.

Protocol 2: Immobilized Lipase-Catalyzed Synthesis of THFB

Objective: To synthesize this compound via enzymatic esterification.

Materials:

  • Tetrahydrofurfuryl alcohol (THFA, ≥99%)

  • Butyric acid (BA, ≥99%)

  • Immobilized Candida antarctica lipase B (e.g., Novozym 435)

  • Molecular sieves (3Å, activated)

  • Heptane (or other suitable hydrophobic solvent; solvent-free is also an option)

  • Thermostatically controlled shaker or stirred-tank reactor

  • Gas Chromatograph with a Flame Ionization Detector (GC-FID) for analysis

Procedure:

  • Reactor Setup: To a 100 mL sealed glass reactor, add THFA and butyric acid. A molar ratio of alcohol to acid of 1:1.2 is a good starting point. Causality Note: A slight excess of the acid can help drive the reaction equilibrium towards the product, though significant excess can sometimes cause substrate inhibition.[21]

  • Solvent Addition (Optional): For a solvent-based reaction, add 50 mL of heptane. A solvent can reduce viscosity and substrate inhibition but lowers the volumetric productivity. For a solvent-free system, proceed without adding solvent.

  • Water Removal: Add 5 g of activated molecular sieves to the mixture. This is crucial for removing the water produced during esterification, which shifts the equilibrium towards higher product conversion.[10]

  • Enzyme Addition: Add the immobilized lipase. An enzyme loading of 1-5% (w/w of total substrates) is typical. For example, for 10g of total reactants, add 0.1-0.5 g of Novozym 435.

  • Reaction:

    • Seal the reactor and place it in a shaker bath set to 50°C and 200 rpm. Causality Note: 40-60°C is the optimal range for Novozym 435; higher temperatures can lead to enzyme denaturation, while lower temperatures result in slower reaction rates.[19][23]

    • Allow the reaction to proceed for 8-24 hours. Monitor progress by taking small aliquots (e.g., 50 µL) at regular intervals.

  • Sample Preparation and Analysis:

    • Dilute the aliquot in 1 mL of heptane.

    • Filter the sample to remove any enzyme particles.

    • Analyze by GC-FID to determine the conversion of THFA and the yield of THFB.

  • Validation & Recovery:

    • A successful reaction is indicated by the appearance and growth of the THFB peak in the chromatogram, with a corresponding decrease in the THFA peak.

    • After the reaction, the immobilized enzyme can be recovered by simple filtration, washed with fresh solvent (e.g., heptane), dried, and stored for reuse in subsequent batches.

Data Summary and Optimization

The efficiency of biocatalytic processes is highly dependent on reaction parameters. The following tables summarize typical data and key optimization points for the synthesis of THFB.

Table 1: Influence of Reaction Parameters on THFB Synthesis

Parameter Range Studied Optimal Value Rationale / Observation Source(s)
Temperature (°C) 30 - 70 50 - 60 Balances reaction rate and enzyme thermal stability. Higher temps risk denaturation. [19],[23]
Substrate Molar Ratio (THFA:BA) 1:0.5 - 1:2 1:1 to 1:1.5 Slight excess of one substrate can shift equilibrium. High excess of acid can cause inhibition. [19],[21]
Enzyme Loading (% w/w) 1 - 10% 2 - 5% Increases reaction rate, but higher amounts lead to diminishing returns and increased cost. [22],[24]

| Water Content | Anhydrous | < 0.5% | Water promotes the reverse hydrolytic reaction, reducing ester yield. Use of molecular sieves is recommended. |[10] |

Table 2: Comparison of Esterification vs. Transesterification for THFB Synthesis

Reaction Type Acyl Donor Key Finding Conclusion Source
Esterification Butyric Acid Follows Ping-Pong Bi-Bi kinetics with inhibition by THFA. Generally preferred due to simpler kinetics and fewer inhibitory effects. [19]

| Transesterification | Ethyl Butyrate | Follows Ping-Pong Bi-Bi kinetics but shows strong inhibition by both substrates and both products. | Less efficient due to multiple product and substrate inhibitions. |[19] |

Conclusion and Future Outlook

The biocatalytic production of this compound from biomass-derived furfural represents a compelling green alternative to conventional chemical synthesis. By integrating whole-cell bioreduction with highly efficient immobilized lipase-catalyzed esterification, it is possible to create a sustainable value chain from renewable resources to high-demand flavor compounds. The protocols and data presented here provide a robust framework for researchers in biotechnology and drug development to explore and optimize this pathway. Future research should focus on developing a fully biocatalytic route for the hydrogenation of the furan ring and on engineering whole-cell systems capable of performing the entire reaction cascade in a single pot, further streamlining the process and enhancing its industrial viability.

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Tetrahydrofurfuryl Butyrate: A Bio-Derived Green Solvent for Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Introduction: The Imperative for Greener Solvents in Synthesis

The principles of green chemistry are increasingly guiding the evolution of organic synthesis, with a strong emphasis on the reduction or elimination of hazardous substances.[1][2] Solvents are a primary target for improvement, as they often constitute the largest mass component of a reaction mixture and contribute significantly to the environmental impact of a chemical process.[1] The ideal green solvent is derived from renewable resources, possesses a low toxicity profile, is biodegradable, and can be efficiently recycled, all while enabling high reaction yields and selectivity.

Tetrahydrofurfuryl butyrate (THFB) is emerging as a promising candidate in the expanding toolbox of green solvents. Derived from the bio-based platform chemical tetrahydrofurfuryl alcohol (THFA), which is produced from agricultural feedstocks, THFB offers a sustainable lifecycle and a favorable environmental profile.[3] This document provides a comprehensive overview of the physicochemical properties, safety, and potential applications of THFB as a green solvent in organic synthesis, including detailed, field-proven protocols for key transformations.

Physicochemical Properties of this compound

THFB is a fatty acid ester that exists as a colorless to pale yellow liquid with a characteristic fruity odor.[4][5][6] Its physical and chemical properties make it a viable alternative to conventional aprotic polar solvents.

PropertyValueSource
CAS Number2217-33-6[6]
Molecular FormulaC₉H₁₆O₃[4]
Molecular Weight172.22 g/mol [5][7]
Boiling Point225-227 °C @ 759 mmHg
Density1.012 g/mL @ 25 °C
Refractive Index1.446-1.452 @ 20 °C[7][8]
SolubilityInsoluble in water; soluble in alcohols and oils[4][6][7]
Flash Point98.89 °C (210 °F)[8]

The Green Advantage of this compound

The classification of THFB as a green solvent is rooted in its sustainable origin and favorable environmental and safety profile.

Sustainable Lifecycle of THFB

cluster_0 Bio-renewable Feedstock cluster_1 Chemical Transformation cluster_2 Application in Organic Synthesis cluster_3 End of Life Agricultural Biomass Agricultural Biomass Furfural Furfural Agricultural Biomass->Furfural Hydrolysis THFA Tetrahydrofurfuryl Alcohol (THFA) Furfural->THFA Hydrogenation THFB This compound (THFB) THFA->THFB Esterification with Butyric Acid Organic Synthesis Organic Synthesis THFB->Organic Synthesis Green Solvent Biodegradation Biodegradation Organic Synthesis->Biodegradation Disposal/Release

Caption: Sustainable lifecycle of this compound.

Safety and Handling

This compound is considered to have a relatively low toxicity profile.[4] It is used as a flavoring agent in food and as a fragrance ingredient in cosmetics.[4][7] However, as with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a chemical fume hood.

Environmental Fate

Esters of tetrahydrofurfuryl alcohol are expected to be biodegradable.[9] While specific data for THFB is limited, studies on similar organic esters suggest they are susceptible to hydrolysis and microbial degradation in soil and aquatic environments.[10][11]

Application in Palladium-Catalyzed Cross-Coupling Reactions

While specific literature on the use of THFB as a solvent in catalysis is emerging, its properties suggest it is a suitable medium for a range of transformations. Below are proposed starting protocols for two of the most important C-C bond-forming reactions in modern organic synthesis. These protocols are based on established procedures in other green solvents and the known properties of THFB.

Protocol 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry for the formation of biaryl compounds.[12][13] The use of a bio-derived solvent like THFB can significantly reduce the environmental impact of this important reaction.

Reaction Workflow for Suzuki-Miyaura Coupling in THFB

Start Start Combine Reactants Combine Aryl Halide, Boronic Acid, Base, and Pd Catalyst in THFB Start->Combine Reactants Reaction Heat Reaction Mixture (e.g., 80-100 °C) Combine Reactants->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Product Purification->Product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction in THFB.

Detailed Protocol:

  • Reaction Setup: To a clean, dry reaction vessel equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Solvent and Catalyst Addition: Add this compound (5 mL). Bubble argon through the mixture for 15 minutes to degas the solvent. Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol).

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring under an inert atmosphere. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After completion, cool the reaction to room temperature. Add water (10 mL) and extract with a suitable organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Rationale for Experimental Choices:

  • Solvent: THFB's high boiling point allows for a wide range of reaction temperatures, and its polar nature can help to dissolve the reaction components.

  • Base: Potassium carbonate is a common and effective base for Suzuki couplings.

  • Catalyst: Pd(PPh₃)₄ is a versatile and widely used catalyst for this transformation.

Protocol 2: Mizoroki-Heck Reaction

The Mizoroki-Heck reaction is a powerful tool for the arylation of alkenes.[1][14][15] Performing this reaction in a green solvent like THFB is a significant step towards a more sustainable synthesis of substituted alkenes.

Reaction Workflow for Mizoroki-Heck Reaction in THFB

Start Start Combine Reagents Combine Aryl Halide, Alkene, Base, and Pd Catalyst in THFB Start->Combine Reagents Reaction Heat Reaction Mixture (e.g., 100-120 °C) Combine Reagents->Reaction Filtration Filter to Remove Inorganic Salts Reaction->Filtration Purification Column Chromatography Filtration->Purification Product Product Purification->Product

Caption: General workflow for a Mizoroki-Heck reaction in THFB.

Detailed Protocol:

  • Reaction Setup: In a sealed reaction tube, combine the aryl halide (1.0 mmol), the alkene (1.5 mmol), and the base (e.g., triethylamine, 1.5 mmol).

  • Solvent and Catalyst Addition: Add this compound (5 mL). Degas the mixture with argon for 15 minutes. Add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol) and a phosphine ligand (e.g., PPh₃, 0.04 mmol).

  • Reaction: Seal the tube and heat the reaction mixture to 110 °C with stirring. Monitor the reaction by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel.

Rationale for Experimental Choices:

  • Solvent: THFB's thermal stability makes it suitable for the higher temperatures often required for Heck reactions.

  • Base: Triethylamine is a common organic base used to neutralize the HX generated during the reaction.

  • Catalyst System: The combination of Pd(OAc)₂ and a phosphine ligand is a standard and effective catalyst system for the Heck reaction.

Disclaimer: The protocols provided are intended as starting points and may require optimization for specific substrates and desired outcomes.

Conclusion and Future Outlook

This compound represents a promising addition to the growing arsenal of green solvents for organic synthesis. Its derivation from renewable resources, favorable safety profile, and suitable physicochemical properties make it an attractive alternative to conventional, petroleum-derived solvents. While further research is needed to fully explore its scope and applications, the provided protocols offer a solid foundation for its implementation in key synthetic transformations. The adoption of solvents like THFB will be crucial in advancing the goals of green chemistry and developing more sustainable and environmentally responsible chemical processes.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 551316, this compound. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Wilson, K. L., Murray, J., Jamieson, C., & Watson, A. J. B. (2018). Cyrene as a Bio-Based Solvent for the Suzuki-Miyaura Cross-Coupling. Synlett, 29(05), 650-654.
  • Stini, N. A., Gkizis, P. L., & Kokotos, C. G. (2023). Cyrene: a bio-based solvent for the Mizoroki–Heck reaction of aryl iodides. Organic & Biomolecular Chemistry, 21(2), 351-358.
  • Silver Fern Chemical Inc. (n.d.). The Green Chemistry Advantage: Tetrahydrofurfuryl Alcohol as a Sustainable Solvent. Retrieved from [Link]

  • Australian Government Department of Health. (2018). Esters of tetrahydrofurfuryl alcohol: Human health tier II assessment. Retrieved from [Link]

  • The Good Scents Company. (n.d.). This compound. Retrieved from [Link]

  • Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]

  • FooDB. (n.d.). Showing Compound this compound (FDB015042). Retrieved from [Link]

  • Symbiotic Research. (n.d.). Environmental Fate Studies. Retrieved from [Link]

  • Fera Science. (n.d.). Environmental fate studies. Retrieved from [Link]

  • Szostak, M., & Szostak, K. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Molecules, 23(9), 2232.
  • Garg, N. K., & Szostak, M. (2020). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Sustainable Chemistry & Engineering, 8(51), 18974-18980.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. [Link]

  • Liu, J. (2008). Environmental fate of fluorotelomer alcohols and esters in soils. Purdue e-Pubs.
  • Guelfo, J. L., et al. (2021). Environmental Sources, Chemistry, Fate, and Transport of Per‐ and Polyfluoroalkyl Substances: State of the Science, Key Knowledge Gaps, and Recommendations. Environmental Toxicology and Chemistry, 40(3), 538-564.
  • National Center for Biotechnology Information. (n.d.). PubChem Substance Record for SID 135264847, this compound. Retrieved from [Link]

  • Wang, Q., et al. (2025). Understanding the environmental fate and risks of organophosphate esters: Challenges in linking precursors, parent compounds, and derivatives.
  • Beijing University of Chemical Technology. (n.d.). Experimental study for liquid phase hydrogenation of furfuryl alcohol to tetrahydrofurfuryl alcohol on a Ni supported catalyst. Retrieved from [Link]

Sources

Application Note: High-Sensitivity Analysis of Tetrahydrofurfuryl Butyrate in Complex Matrices using Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Tetrahydrofurfuryl butyrate (THFB) is a key flavor and fragrance compound, prized for its sweet, fruity, and slightly musty aroma.[1] As a regulated flavoring agent, its accurate identification and quantification are critical in the food, beverage, and cosmetics industries to ensure product quality, consistency, and compliance with regulatory standards. Gas chromatography-mass spectrometry (GC-MS) has become the gold standard for the analysis of volatile and semi-volatile compounds like THFB due to its exceptional sensitivity, selectivity, and ability to provide structural confirmation. This application note presents a detailed, robust, and validated GC-MS method for the determination of this compound, designed for researchers, scientists, and quality control professionals.

The Analytical Imperative: Why GC-MS?

The complexity of matrices in which THFB is often found (e.g., essential oils, food products, perfumes) necessitates a powerful analytical technique. GC-MS offers a dual-layered approach to analysis:

  • Gas Chromatography (GC): This component separates individual compounds from a mixture based on their volatility and interaction with a stationary phase within a capillary column.[2] This separation is crucial for isolating THFB from other potentially interfering matrix components.

  • Mass Spectrometry (MS): Following separation, the MS detector bombards the eluted compounds with electrons, causing them to ionize and fragment in a predictable and reproducible manner. The resulting mass spectrum serves as a chemical "fingerprint," allowing for unambiguous identification and quantification.[3]

This combination provides the high degree of confidence required for both research and quality control applications.

Methodology: A Validated Approach

This section details the optimized parameters for the analysis of this compound. The causality behind each experimental choice is explained to provide a deeper understanding of the method's design.

Sample Preparation: The Foundation of Accurate Analysis

The choice of sample preparation technique is critical and depends on the sample matrix. The primary goal is to efficiently extract THFB while minimizing the co-extraction of interfering, non-volatile compounds that could contaminate the GC system.[4]

  • For Liquid Samples (e.g., Beverages, Perfumes):

    • Liquid-Liquid Extraction (LLE): This is a classic and effective technique for extracting analytes based on their differential solubility in immiscible solvents.[2] A volatile organic solvent such as dichloromethane or hexane is recommended.

    • Solid-Phase Microextraction (SPME): A solvent-free and often more sensitive technique, SPME utilizes a coated fiber to adsorb volatile and semi-volatile compounds from the sample's headspace or directly from the liquid.[5][6] This is particularly advantageous for trace-level analysis.

  • For Solid or Semi-Solid Samples (e.g., Food Products):

    • Solvent Extraction: The sample is homogenized and extracted with a suitable volatile solvent. Subsequent clean-up steps like filtration or centrifugation are necessary to remove particulate matter.[7]

    • Headspace Analysis: This technique is ideal for analyzing volatile compounds in complex matrices without extensive sample clean-up. The sample is heated in a sealed vial, and the vapor phase (headspace) is injected into the GC-MS.[2][7]

Protocol Justification: For routine analysis of moderately concentrated samples, LLE provides a robust and cost-effective solution. For trace analysis or when minimizing solvent use is a priority, headspace-SPME is the superior choice due to its ability to concentrate analytes.

Instrumentation and Analytical Conditions

The following instrumental parameters have been optimized for the sensitive and selective analysis of this compound.

Parameter Condition Rationale
Gas Chromatograph Agilent 8890 GC System or equivalentProvides excellent retention time reproducibility and robust performance.
Mass Spectrometer Agilent 5977B GC/MSD or equivalentOffers high sensitivity and spectral integrity.[8]
Column Mid-polarity capillary column (e.g., ZB-35HT, 30 m x 0.25 mm, 0.25 µm)This phase provides good separation for a wide range of fragrance and flavor compounds.[9]
Carrier Gas Helium or HydrogenHelium is inert, but due to supply challenges, hydrogen is a viable alternative, offering potential for faster analysis.[8]
Injector Temperature 250 °CEnsures rapid and complete volatilization of the analyte.
Oven Program Initial: 60°C (hold 2 min), Ramp: 10°C/min to 280°C (hold 5 min)This temperature program allows for the separation of THFB from other volatile components while ensuring its timely elution.
Ion Source Temp. 230 °CStandard temperature for robust ionization.
Quadrupole Temp. 150 °CStandard temperature for stable mass filtering.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization energy that produces reproducible fragmentation patterns for library matching.
Acquisition Mode Scan (m/z 40-350) and/or Selected Ion Monitoring (SIM)Scan mode is used for initial identification. SIM mode provides enhanced sensitivity for quantification by monitoring characteristic ions.

Experimental Workflow

The overall analytical process follows a logical progression from sample receipt to final data interpretation.

Figure 1: A schematic overview of the analytical workflow for the GC-MS analysis of this compound.

Results and Discussion

Under the optimized conditions, this compound is well-resolved from other matrix components.

Chromatographic Performance

The expected retention time for this compound using the prescribed method will be reproducible, allowing for reliable identification based on this parameter.

Mass Spectral Interpretation

The electron ionization mass spectrum of this compound is characterized by a distinct fragmentation pattern. While the molecular ion peak (m/z 172) may be of low abundance, several key fragment ions are consistently observed and are crucial for its identification.[10]

m/z (mass-to-charge ratio) Relative Abundance (%) Proposed Fragment Structure
71100[C4H7O]+ (Butyryl cation)
43~33[C3H7]+ (Propyl cation)
84~13[C5H8O]+
41~12[C3H5]+ (Allyl cation)
27~8[C2H3]+

Data sourced from PubChem CID 551316.[10]

The base peak at m/z 71 is characteristic of the butyryl group, resulting from an alpha-cleavage, a common fragmentation pathway for esters.[3][11] The presence of this prominent ion is a strong indicator of a butyrate ester.

fragmentation_pathway parent This compound (m/z 172) frag1 [C4H7O]+ Butyryl cation (m/z 71) - Base Peak parent->frag1 α-cleavage frag2 [C5H9O]+ Tetrahydrofurfuryl cation (m/z 85) parent->frag2 cleavage frag3 [C3H7]+ Propyl cation (m/z 43) frag1->frag3 loss of CO

Figure 2: Proposed mass fragmentation pathway for this compound under electron ionization.

Detailed Protocol

This step-by-step protocol provides a comprehensive guide for the analysis.

1. Standard and Sample Preparation

  • Stock Standard Preparation: Accurately weigh ~10 mg of pure this compound standard and dissolve in 10 mL of a suitable volatile solvent (e.g., hexane or ethyl acetate) to create a 1 mg/mL stock solution.

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

  • Sample Preparation (LLE):

    • For liquid samples, mix 5 mL of the sample with 5 mL of hexane in a separatory funnel.

    • Shake vigorously for 2 minutes and allow the layers to separate.

    • Collect the organic (upper) layer.

    • If necessary, concentrate the extract under a gentle stream of nitrogen.[12]

    • Transfer the final extract to a 2 mL autosampler vial.

2. GC-MS Instrument Setup and Calibration

  • Equilibrate the GC-MS system with the parameters listed in the "Instrumentation and Analytical Conditions" table.

  • Perform a system suitability check by injecting a mid-range standard to verify retention time, peak shape, and sensitivity.

  • Generate a calibration curve by injecting the working standards. The curve should have a correlation coefficient (R²) of ≥ 0.995.[13]

3. Sample Analysis and Data Processing

  • Inject 1 µL of the prepared sample extract into the GC-MS.

  • Acquire data in both Scan and SIM modes.

  • Identification: Compare the retention time and mass spectrum of the peak in the sample chromatogram to that of the authentic standard. A spectral library match of >80% is typically considered a good confirmation.[8]

  • Quantification: Calculate the concentration of this compound in the sample using the calibration curve generated from the working standards.

Method Validation and Trustworthiness

To ensure the reliability of this method, it should be validated according to established guidelines.[14] Key validation parameters include:

  • Linearity: Assessed through the calibration curve.

  • Accuracy and Precision: Determined by analyzing spiked samples at different concentration levels. Recoveries should typically be within 80-120% with a relative standard deviation (RSD) of <15%.[9][15]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

By adhering to these validation principles, the method becomes a self-validating system, providing trustworthy and defensible results.

Conclusion

This application note provides a comprehensive and scientifically grounded GC-MS method for the analysis of this compound. By explaining the rationale behind the chosen parameters and protocols, this guide empowers researchers and analysts to implement a robust, sensitive, and reliable method for the quality control and characterization of this important flavor and fragrance compound. The detailed workflow and spectral interpretation guide will serve as an invaluable resource for professionals in the field.

References

  • SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]

  • Chaintreau, A., et al. (2016). Good quantification practices of flavours and fragrances by mass spectrometry. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 374(2079), 20150368. Available at: [Link]

  • CD ComputaBio. (2024). Common Sample Preparation Techniques for GC-MS Analysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 551316, this compound. Retrieved from [Link]

  • University of California, Riverside. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]

  • ResearchGate. (n.d.). Development and validation of a gas chromatography–mass spectrometry method for determination of 30 fragrance substances in cosmetic products. Retrieved from [Link]

  • Organomation. (n.d.). Preparing Samples for GC-MS/MS Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. Retrieved from [Link]

  • Agilent Technologies. (2023). Flavor and Fragrance GC/MS Analysis with Hydrogen Carrier Gas and the Agilent HydroInert Source. Retrieved from [Link]

  • Semren, T., et al. (2021). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. Arhiv za higijenu rada i toksikologiju, 72(1), 28-36. Available at: [Link]

  • Wiley Science Solutions. (n.d.). Food, Flavors, Fragrances, and Related Compounds: GC-MS Library. Retrieved from [Link]

  • LCGC International. (2023). Food, Flavors, Fragrances, and Related Compounds: GC–MS Library. Retrieved from [Link]

  • The Good Scents Company. (n.d.). This compound. Retrieved from [Link]

  • PubMed Central. (2022). A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids. Retrieved from [Link]

  • PubMed. (2024). The optimization and validation of a gas chromatography-mass spectrometry method to analyze the concentration of acetate, propionate and butyrate in human plasma or serum. Retrieved from [Link]

  • Chromatography Forum. (2013). Butyrate analysis GC/MS. Retrieved from [Link]

  • Journal of Food Bioactives. (2022). Formation of furanoic compounds in model systems with saccharides, amino acids, and fatty acids, analyzed with headspace-solid phase micro-extraction-gas chromatography–tandem mass spectrometry. Retrieved from [Link]

  • Scribd. (n.d.). Mass Spectrometry of Hydrocarbons. Retrieved from [Link]

  • YouTube. (2020). PART 14: ALIPHATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE. Retrieved from [Link]

Sources

Application Note: Quantitative Analysis of Tetrahydrofurfuryl Butyrate in Solutions Using Gas Chromatography with Flame Ionization Detection (GC-FID)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and validated protocol for the quantification of Tetrahydrofurfuryl butyrate (THFB) in liquid solutions using Gas Chromatography with Flame Ionization Detection (GC-FID). THFB is a key aroma and flavor compound, and its accurate measurement is critical for quality control and formulation development in the food, beverage, and fragrance industries. The methodology described herein provides a robust framework for researchers, scientists, and drug development professionals, encompassing sample preparation, instrument configuration, and data analysis, all grounded in established scientific principles to ensure data integrity and reproducibility.

Introduction and Scientific Principles

This compound (C₉H₁₆O₃, CAS No: 2217-33-6) is an ester recognized for its characteristic fruity aroma, reminiscent of apricot and pineapple.[1] It is widely used as a synthetic flavoring agent in foods and as a fragrance component in various consumer products.[2][3] Given its impact on the sensory profile of a product, precise quantification is paramount for ensuring product consistency and meeting regulatory standards.

The chosen analytical technique, Gas Chromatography with Flame Ionization Detection (GC-FID), is ideally suited for the analysis of volatile and semi-volatile compounds like THFB. The principle of this method rests on the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. The separation is based on the differential affinities of the compounds for the stationary phase and their respective boiling points. Following separation, the analyte is combusted in a hydrogen-air flame, producing ions that generate a current proportional to the mass of the carbon atoms. This current is then measured, providing a sensitive and linear response for quantification.

The inherent volatility of THFB makes it an excellent candidate for GC analysis. Its ester functional group is thermally stable under typical GC operating conditions, ensuring minimal on-column degradation and accurate measurement. This protocol has been developed to provide high specificity, accuracy, and precision, in line with the principles outlined in the ICH Q2(R1) guidelines on the validation of analytical procedures [4][5].

Materials and Reagents

Chemicals and Standards
  • This compound (THFB), analytical standard grade (≥98% purity)

  • Internal Standard (IS): Methyl nonadecanoate (C19:0) or a suitable odd-chain fatty acid methyl ester (FAME) not present in the sample matrix.

  • Solvent: Dichloromethane or Ethyl Acetate, HPLC or GC grade

  • Anhydrous Sodium Sulfate (Na₂SO₄), analytical grade

  • Deionized water, 18.2 MΩ·cm

Equipment and Consumables
  • Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) and a split/splitless injector.

  • Capillary GC Column: A mid-polarity column such as a DB-WAX or FFAP (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended for optimal separation of esters.

  • Autosampler and vials (2 mL) with PTFE-lined septa.

  • Volumetric flasks (Class A): 10 mL, 25 mL, 50 mL, 100 mL.

  • Micropipettes (calibrated).

  • Analytical balance (4-decimal place).

  • Vortex mixer.

  • Centrifuge.

Experimental Protocol

Preparation of Standard Solutions

Causality: The preparation of accurate standard solutions is the cornerstone of quantitative analysis. A calibration curve constructed from these standards will be used to determine the concentration of THFB in unknown samples. The use of an internal standard (IS) is crucial for correcting variations in injection volume and detector response, thereby improving the precision and accuracy of the method.

  • Primary Stock Solution of THFB (1000 µg/mL): Accurately weigh approximately 25 mg of pure THFB standard into a 25 mL volumetric flask. Dissolve and bring to volume with the chosen solvent (e.g., Dichloromethane).

  • Internal Standard (IS) Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the chosen internal standard (e.g., Methyl nonadecanoate) into a 25 mL volumetric flask. Dissolve and bring to volume with the same solvent.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the primary stock solution of THFB. A typical concentration range would be 1, 5, 10, 25, 50, and 100 µg/mL. To each calibration standard, add a constant concentration of the internal standard (e.g., 20 µg/mL).

Sample Preparation (Liquid-Liquid Extraction)

Causality: For complex matrices, a sample preparation step is necessary to extract the analyte of interest and remove interfering substances. Liquid-liquid extraction (LLE) is a robust and widely used technique for isolating esters from aqueous solutions. The choice of an organic solvent with good affinity for THFB and immiscibility with the sample matrix is critical for high extraction efficiency.

  • Sample Measurement: Accurately pipette 5 mL of the liquid sample into a 15 mL centrifuge tube.

  • Internal Standard Spiking: Add a known amount of the IS stock solution to the sample to achieve a final concentration similar to that in the calibration standards (e.g., 20 µg/mL).

  • Extraction: Add 5 mL of the extraction solvent (e.g., Dichloromethane) to the centrifuge tube.

  • Mixing: Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing and facilitate the transfer of THFB into the organic phase.

  • Phase Separation: Centrifuge the mixture at 3000 rpm for 10 minutes to achieve a clear separation of the aqueous and organic layers.

  • Collection and Drying: Carefully transfer the lower organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Analysis: Transfer the dried organic extract to a GC vial for analysis.

Diagram of the Analytical Workflow

Analytical Workflow for THFB Quantification cluster_prep Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Processing Sample Sample Receipt Spike Spike with Internal Standard Sample->Spike Aliquot Standard Standard Preparation Calibrate Calibration Curve Standard->Calibrate LLE Liquid-Liquid Extraction Spike->LLE Dry Drying with Na2SO4 LLE->Dry GC_Inject GC-FID Injection Dry->GC_Inject Chrom Chromatographic Separation GC_Inject->Chrom Detect FID Detection Chrom->Detect Integrate Peak Integration Detect->Integrate Integrate->Calibrate Quantify Quantification Calibrate->Quantify Report Final Report Quantify->Report

Caption: Workflow for THFB quantification.

GC-FID Instrumental Parameters

Causality: The instrumental parameters must be optimized to achieve good resolution of THFB from other matrix components and the internal standard, while ensuring a sharp peak shape for accurate integration. The temperature program is designed to elute THFB in a reasonable time frame, and the detector settings are configured for optimal sensitivity.

ParameterRecommended Setting
Injector Split/Splitless
Injection ModeSplit (e.g., 20:1) or Splitless depending on required sensitivity
Injector Temperature250 °C
Injection Volume1 µL
Carrier Gas Helium or Hydrogen
Flow Rate1.0 mL/min (constant flow)
Oven Program
Initial Temperature60 °C, hold for 2 minutes
Ramp Rate10 °C/min to 220 °C
Final HoldHold at 220 °C for 5 minutes
Detector (FID)
Detector Temperature280 °C
Hydrogen Flow30 mL/min
Air Flow300 mL/min
Makeup Gas (N₂) Flow25 mL/min

Data Analysis and Interpretation

  • Peak Identification: Identify the peaks corresponding to THFB and the internal standard in the chromatograms based on their retention times, as determined from the analysis of the standard solutions.

  • Peak Integration: Integrate the peak areas for both THFB and the internal standard.

  • Calibration Curve: For each calibration standard, calculate the ratio of the peak area of THFB to the peak area of the internal standard. Plot this ratio against the corresponding concentration of THFB to construct a calibration curve. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²).

  • Quantification: For the unknown samples, calculate the ratio of the peak area of THFB to the peak area of the internal standard. Use the equation from the calibration curve to calculate the concentration of THFB in the prepared sample.

  • Final Concentration: Account for any dilution or concentration factors from the sample preparation step to determine the final concentration of THFB in the original sample.

Method Validation and Expected Performance

A self-validating system is essential for trustworthy results. This protocol should be validated in accordance with ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[6] The following table summarizes the expected performance characteristics for a validated method for a similar ester.

Validation ParameterExpected Performance
Linearity (R²) ≥ 0.995 over the concentration range
Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.1 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.5 - 1.5 µg/mL
Accuracy (% Recovery) 90 - 110%
Precision (% RSD) ≤ 5% for repeatability and intermediate precision
Specificity No interfering peaks at the retention time of THFB and IS.

Troubleshooting and Field-Proven Insights

  • Peak Tailing: Tailing peaks for esters can sometimes be observed due to active sites in the injector liner or column. Using a deactivated liner and ensuring the column is in good condition can mitigate this issue.

  • Matrix Effects: Complex sample matrices can sometimes interfere with the quantification. If matrix effects are suspected, a standard addition method or the use of a matrix-matched calibration curve is recommended.

  • Stability: Esters like THFB can be susceptible to hydrolysis under strongly acidic or basic conditions.[7] Therefore, samples should be stored at neutral pH and refrigerated (2-8 °C) if not analyzed immediately. Long-term storage should be at -20 °C.

Diagram of this compound Structure

Caption: Chemical structure of THFB.

Conclusion

The GC-FID method detailed in this application note provides a reliable and robust approach for the quantification of this compound in various liquid solutions. By adhering to the principles of sound analytical chemistry and proper method validation, researchers and quality control professionals can achieve accurate and precise results, ensuring the quality and consistency of their products.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • FooDB. (2010). Showing Compound this compound (FDB015042). Retrieved from [Link]

  • The Good Scents Company. (n.d.). This compound, 2217-33-6. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • Mol, H. G., & van der Fels-Klerx, H. J. (2020). Validation of Analytical Methods for Food Control. Wageningen Academic Publishers.
  • MDPI. (2022). Development and Method Validation of Butyric Acid and Milk Fat Analysis in Butter Blends and Blended Milk Products by GC–FID. Retrieved from [Link]

  • Agilent. (2019). Analysis of Some Alcohols, Aldehydes, and Esters in Distilled Spirits with the Agilent 8860 Gas Chromatograph. Retrieved from [Link]

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Tetrahydrofurfuryl butyrate in controlled flavor release systems

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Tetrahydrofurfuryl Butyrate in Controlled Flavor Release Systems For: Researchers, Scientists, and Product Development Professionals

Guide Overview: Engineering Flavor Delivery with this compound

This document provides a comprehensive technical guide for the application of this compound (THFB) in the development of controlled flavor release systems. As a Senior Application Scientist, this guide moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system. We will explore the essential properties of THFB, delve into the principles of flavor encapsulation, and provide detailed, field-proven protocols for creating, characterizing, and evaluating a polymer-based microencapsulation system designed for triggered flavor release.

This compound (THFB): A Profile for Controlled Release

This compound is an ester recognized for its potent, sweet, and fruity flavor profile, reminiscent of apricot and pineapple.[1][2] Its moderate volatility and distinct sensory characteristics make it an excellent model compound for developing and validating controlled release technologies.[3] The primary objective of encapsulating THFB is to protect it from premature evaporation and degradation during processing and storage, and to trigger its release at a specific time, such as upon heating or hydration.[4][5][6]

Most flavor compounds are volatile and can be lost during processing or storage due to heat, light, or oxygen exposure.[5] Encapsulation provides a protective barrier, preserving the flavor's integrity until the moment of consumption.[7]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Chemical Formula C₉H₁₆O₃[3]
Molecular Weight 172.22 g/mol [3][8]
Appearance Colorless liquid[1][2]
Odor/Flavor Profile Heavy, sweet, fruity (apricot, pineapple)[1][9]
Boiling Point 225-227 °C (at 759 mm Hg)[1]
Density ~1.012 g/mL (at 25 °C)[1]
Solubility Insoluble in water; soluble in alcohol and oils[1][2][3]
Regulatory Status FEMA No. 3057; 21 CFR 172.515; JECFA: No safety concern at current intake levels[2][10][11]

Principles of Microencapsulation for Flavor Delivery

Microencapsulation is a process where tiny particles or droplets of a core material (the flavor) are surrounded by a coating or embedded in a matrix (the wall material) to form microcapsules.[5] The choice of encapsulation method and wall material is critical and depends on the flavor's properties and the desired release mechanism.

Key Release Mechanisms:

  • Diffusion: The flavor gradually passes through the pores of the wall material.

  • Degradation/Erosion: The wall material breaks down due to environmental factors (e.g., enzymes, pH), releasing the core.

  • Swelling: The wall material swells upon contact with a solvent (like water), increasing its permeability and releasing the flavor.

  • Triggered Release: An external stimulus like heat, pressure (e.g., chewing), or moisture causes the wall to rupture or melt, leading to a rapid release of the flavor.[6][12]

For THFB, a temperature-triggered release is highly desirable for applications such as baked goods, microwavable foods, and hot beverages.[12] A common and effective lab-scale technique to achieve this is complex coacervation , which uses the interaction between two oppositely charged polymers to form a protective shell around oil-based flavor droplets.[5][12]

G cluster_0 Encapsulation Process cluster_1 Controlled Release Core Flavor Core (THFB Oil) Process Encapsulation (e.g., Coacervation) Core->Process Wall Wall Material (e.g., Polymers) Wall->Process Capsule Microcapsule (Flavor Protected) Process->Capsule Trigger External Trigger (Heat, Moisture, pH) Capsule->Trigger Stimulus Application Release Flavor Release (Sensory Perception) Trigger->Release

Figure 1. Conceptual workflow of flavor encapsulation and triggered release.

Application Protocol: THFB Encapsulation via Complex Coacervation

This protocol details the encapsulation of THFB using a well-established gelatin/gum arabic complex coacervation method.

Causality Statement: We choose gelatin (a cationic polymer below its isoelectric point) and gum arabic (an anionic polymer) because their electrostatic attraction upon pH adjustment creates a robust, semi-permeable shell around the emulsified THFB droplets.[12] This shell can be designed to shrink and become more permeable upon heating, facilitating a burst release.

Materials & Reagents:

  • This compound (THFB), food grade

  • Gelatin Type A (from porcine skin, ~250 Bloom)

  • Gum Arabic (Acacia gum), spray-dried powder

  • Distilled, deionized water

  • Acetic Acid (10% w/v solution)

  • Sodium Hydroxide (1M solution)

  • A food-grade cross-linking agent (e.g., transglutaminase) or ice bath for chilling

Equipment:

  • High-shear homogenizer (e.g., IKA Ultra-Turrax)

  • Magnetic stir plate with heating capabilities

  • Calibrated pH meter

  • Beakers and graduated cylinders

  • Optical microscope with camera

  • Freeze-dryer or spray-dryer

G prep_sols 1. Prepare Solutions - 2% Gelatin in water at 50°C - 2% Gum Arabic in water at RT emulsify 2. Create Emulsion - Add THFB to Gelatin solution - Homogenize at 9000 rpm for 5 min prep_sols->emulsify Combine core & primary wall add_ga 3. Add Wall Material - Add Gum Arabic solution to emulsion - Stir gently emulsify->add_ga Introduce secondary wall ph_adjust 4. Induce Coacervation - Slowly add 10% Acetic Acid - Target pH 4.0 - Stir continuously add_ga->ph_adjust Electrostatic attraction cool 5. Harden Shell - Cool system to 4°C in ice bath - Hold for 1 hour with gentle stirring ph_adjust->cool Gelation of shell wash 6. Isolate & Wash - Allow capsules to settle - Decant supernatant - Wash with DI water cool->wash Purification dry 7. Dry Capsules - Freeze-dry the capsule slurry - Store powder in desiccator wash->dry Preservation

Figure 2. Step-by-step workflow for THFB microencapsulation by complex coacervation.

Step-by-Step Methodology:

  • Preparation of Polymer Solutions: a. Prepare a 2% (w/v) Gelatin Type A solution by dissolving the gelatin powder in deionized water at 50°C with gentle stirring until fully dissolved. Maintain the temperature. b. Prepare a 2% (w/v) Gum Arabic solution by dissolving the powder in deionized water at room temperature.

  • Emulsification: a. In a beaker, add 10 parts of the 2% gelatin solution. b. Add 1 part of THFB to the gelatin solution. This creates a 10:1 wall-to-core ratio. c. Submerge the tip of the high-shear homogenizer into the mixture and homogenize at 8,000-10,000 rpm for 5 minutes to form a fine oil-in-water emulsion. Droplet size should be verified under a microscope if possible.

  • Induction of Coacervation: a. Transfer the emulsion to a larger beaker and begin gentle stirring with a magnetic stir bar. b. Slowly add 10 parts of the 2% gum arabic solution to the emulsion. c. Begin dropwise addition of 10% acetic acid to the mixture. Monitor the pH continuously. The solution will become turbid as coacervation begins. d. Continue adding acid until the pH of the system reaches 4.0. This is the optimal pH for maximal electrostatic interaction between the two polymers.

  • Shell Hardening: a. Once pH 4.0 is reached, place the beaker in an ice bath to rapidly cool the system to below 10°C. b. Maintain this temperature with gentle stirring for at least 60 minutes to allow the gelatin shell to physically cross-link and harden.

  • Harvesting and Washing: a. Turn off the stirrer and allow the microcapsules to settle. b. Carefully decant the supernatant (the liquid phase). c. Resuspend the capsules in a small amount of cold deionized water and allow them to settle again. Repeat this washing step twice to remove unencapsulated materials.

  • Drying: a. After the final wash, collect the microcapsule slurry. b. Freeze the slurry and dry it using a freeze-dryer to obtain a free-flowing powder. This is the preferred method for preserving capsule integrity. c. Store the final encapsulated THFB powder in an airtight container with a desiccant.

Quality Control and Characterization Protocols

A successful encapsulation must be verified through rigorous characterization.

A. Protocol: Morphological Analysis via Optical Microscopy

  • Place a small drop of the microcapsule slurry (from step 5c) or rehydrated powder on a microscope slide.

  • Cover with a coverslip.

  • Observe under 10x and 40x magnification.

  • Expected Outcome: Distinct, spherical microcapsules with a visible core and a clear outer shell should be observed. Note any aggregation or broken capsules.

B. Protocol: Determination of Encapsulation Efficiency (EE)

Encapsulation efficiency is the percentage of the initial flavor that was successfully entrapped within the microcapsules.

  • Total THFB (T_THFB): Accurately weigh 20 mg of the dried microcapsule powder into a 50 mL volumetric flask. Add 20 mL of ethanol and sonicate for 30 minutes to break the capsules and dissolve the THFB. Dilute to volume with ethanol.

  • Surface THFB (S_THFB): Accurately weigh 20 mg of the dried powder into a centrifuge tube. Add 20 mL of a solvent in which THFB is soluble but the wall is not (e.g., hexane). Vortex for 60 seconds. Centrifuge and collect the supernatant. This extracts only the THFB on the surface of the capsules.

  • Quantification: Analyze both the T_THFB and S_THFB extracts using Gas Chromatography (GC-FID) against a pre-prepared calibration curve of THFB in the respective solvent.

  • Calculation:

    • EE (%) = [(Total THFB - Surface THFB) / Total THFB] x 100

Table 2: Example Encapsulation Efficiency Data

ParameterValue (mg)Description
Initial THFB in 20mg powder 1.82Theoretical amount based on 10:1 wall:core ratio
Total THFB (Measured) 1.75Actual total flavor content measured by GC after breaking capsules
Surface THFB (Measured) 0.15Unencapsulated flavor on the capsule surface
Encapsulated THFB 1.60(1.75 - 0.15)
Encapsulation Efficiency (EE) 91.4% (1.60 / 1.75) * 100

Protocol for Evaluating Thermal Release Profile

This protocol uses Headspace Gas Chromatography (HS-GC) to quantify the release of THFB from the microcapsules when exposed to heat.

Causality Statement: HS-GC is the ideal analytical technique as it directly measures the volatile compounds released into the headspace above the sample, mimicking the process of aroma perception.[13] This avoids complex solvent extractions and provides a clear profile of release over time.

Equipment:

  • GC system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Static Headspace Autosampler

  • 20 mL headspace vials with crimp caps

GC Parameters (Example):

  • Column: DB-WAX or equivalent polar capillary column (30 m x 0.25 mm x 0.25 µm)

  • Carrier Gas: Helium or Hydrogen[14]

  • Oven Program: 50°C (hold 2 min), ramp to 220°C at 10°C/min, hold 5 min

  • Injector Temp: 230°C

  • Detector Temp: 250°C

  • Headspace Conditions: Incubate vial at 90°C for 15 minutes before injection.

G prep_vials 1. Sample Prep - Add 10mg encapsulated powder to 10mL water in HS vial - Prepare control (free THFB) incubate 2. Incubation & Sampling - Place vials in HS autosampler - Set incubation temp (e.g., 90°C) - Sample headspace at t=0, 5, 15, 30 min prep_vials->incubate gc_analysis 3. GC-FID Analysis - Inject headspace sample - Separate & detect THFB incubate->gc_analysis quantify 4. Quantification - Integrate THFB peak area - Use calibration curve to find concentration gc_analysis->quantify plot 5. Plot Release Profile - Plot THFB concentration vs. Time quantify->plot

Figure 3. Workflow for thermal release analysis using Headspace-GC.

Step-by-Step Methodology:

  • Sample Preparation: a. For each time point, accurately weigh 10 mg of the encapsulated THFB powder into a 20 mL headspace vial. b. Add 10 mL of deionized water. c. Prepare a control sample by adding an equivalent amount of unencapsulated THFB to 10 mL of water. d. Immediately crimp cap all vials.

  • Headspace Analysis: a. Place the vials in the headspace autosampler tray. b. Set the incubation/equilibration temperature to a relevant value (e.g., 90°C for a hot beverage application). c. Program the sequence to analyze vials at different time points (e.g., 0, 5, 15, 30 minutes of incubation) to build a release curve.

  • Data Analysis: a. Integrate the peak area corresponding to THFB in each chromatogram. b. Convert peak area to concentration (µg/mL) using a previously established calibration curve. c. Plot the concentration of released THFB versus time for both the encapsulated sample and the control. d. Expected Outcome: The control sample should show a very high initial concentration that may decrease over time due to partitioning. The encapsulated sample should show a low initial concentration followed by a significant increase as the heat triggers the release.

Protocol: Sensory Evaluation via Triangle Test

The ultimate validation of a controlled release system is demonstrating a perceivable sensory difference. The triangle test is a simple yet powerful discriminative method to determine if an overall difference exists between two samples.[15][16]

Protocol:

  • Panel: Recruit 15-20 panelists with no known taste/smell disorders.

  • Sample Preparation: a. Prepare two sets of samples in identical, coded cups. Base: 100 mL of warm water (50°C). b. Sample A (Control): Add an amount of unencapsulated THFB to the water to achieve a clearly perceptible aroma. c. Sample B (Test): Add an amount of encapsulated THFB powder (containing the same total amount of THFB as Sample A) to the water.

  • Test Setup: For each panelist, present three coded samples: two of one type and one of the other (e.g., AAB, BBA, ABA, etc., randomized).

  • Instructions: Ask panelists to smell (or taste) the samples from left to right and identify which sample is different from the other two.

  • Analysis: Count the number of correct responses. Use a statistical table for triangle tests to determine if the number of correct identifications is significant at a given confidence level (typically p < 0.05).

  • Expected Outcome: A statistically significant number of panelists should be able to identify the odd sample, confirming that the release profile of the encapsulated THFB is perceptibly different from the immediate release of the free flavor.

References

  • ACS Publications. (n.d.). Complex Coacervates for Thermally Sensitive Controlled Release of Flavor Compounds | Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Oxford Academic. (n.d.). Flavour encapsulation and controlled release – a review. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Flavour encapsulation: A comparative analysis of relevant techniques, physiochemical characterisation, stability, and food applications. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). This compound | C9H16O3 | CID 551316 - PubChem. Available at: [Link]

  • Keva Flavours. (2017). Control release of flavour. Available at: [Link]

  • The Good Scents Company. (n.d.). This compound, 2217-33-6. Available at: [Link]

  • Australian Government Department of Health. (2018). Esters of tetrahydrofurfuryl alcohol: Human health tier II assessment. Available at: [Link]

  • ResearchGate. (2024). (PDF) CONTROLLED-RELEASE SYSTEMS: POLYMER-BASED DELIVERY SYSTEMS FOR NUTRIENTS OR PRESERVATIVES. Available at: [Link]

  • MDPI. (n.d.). Microencapsulation of Flavors in Carnauba Wax. Available at: [Link]

  • StudySmarter. (n.d.). Flavor Release: Chemistry & Perception. Available at: [Link]

  • Medallion Labs. (2018). Descriptive Sensory Evaluations. Available at: [Link]

  • Flavor and Extract Manufacturers Association (FEMA). (n.d.). This compound | FEMA. Available at: [Link]

  • FlavorSum. (n.d.). Unlocking Flavor Secrets: Guidelines for Food and Beverage Sensory Analysis. Available at: [Link]

  • Lab Manager. (n.d.). Sensory Evaluation Methods in Food and Beverage Research. Available at: [Link]

  • LCGC International. (n.d.). Rapid Quality Control of Flavours and Fragrances using Fast GC–MS and Multi-MS Library Search Procedures. Available at: [Link]

  • World Health Organization (WHO) / JECFA. (n.d.). This compound. Available at: [Link]

  • Food Research Lab. (2024). Sensory Evaluation Methods For Food And Beverage Products. Available at: [Link]

  • Sirocco. (2025). Food Sensory Evaluation Tools for Guaranteeing Consumer Acceptance. Available at: [Link]

  • ResearchGate. (n.d.). Gas Chromatography in the Analysis of Flavours and Fragrances. Available at: [Link]

  • MDPI. (n.d.). Encapsulation of Flavours and Fragrances into Polymeric Capsules and Cyclodextrins Inclusion Complexes: An Update. Available at: [Link]

  • Agilent Technologies. (2023). Flavor and Fragrance GC/MS Analysis with Hydrogen Carrier Gas and the Agilent HydroInert Source. Available at: [Link]

  • Research and Reviews. (2024). Analysis of Flavour Compounds through Gas Chromatography-Mass Spectrometry. Available at: [Link]

  • ResearchGate. (2022). Flavoring properties that affect the retention of volatile components during encapsulation process. Available at: [Link]

  • MDPI. (n.d.). Polymer-Based Systems for Controlled Release and Targeting of Drugs. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Tetrahydrofurfuryl Butyrate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Tetrahydrofurfuryl Butyrate (THFB). This guide is designed for researchers, scientists, and professionals in drug development and chemical synthesis. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of THFB synthesis and maximize your yield and purity.

Overview of this compound Synthesis

This compound is a fatty acid ester known for its fruity aroma, often reminiscent of apricot and pineapple.[1] It is synthesized through the esterification of tetrahydrofurfuryl alcohol (THFA) with butyric acid.[2][3] The primary methods for its synthesis include Fischer esterification (acid-catalyzed), enzymatic synthesis, and transesterification. Each method presents unique advantages and challenges, which we will explore in detail.

The overall reaction is an equilibrium process. Therefore, a key to achieving high yields is to shift the equilibrium towards the product side. This is typically accomplished by using an excess of one reactant or by removing the water produced during the reaction.[4]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound, providing explanations for the underlying causes and actionable solutions.

Q1: My yield of this compound is consistently low. What are the likely causes and how can I improve it?

A low yield is one of the most common challenges in esterification reactions. The primary culprit is often the reversible nature of the reaction. Several factors can be optimized to drive the reaction toward the product:

  • Incomplete Water Removal: The water produced during the reaction can hydrolyze the ester back to the starting materials, tetrahydrofurfuryl alcohol and butyric acid.

    • Solution: Employ a Dean-Stark apparatus during reflux to continuously remove water from the reaction mixture. Ensure your glassware is thoroughly dried before starting the reaction.

  • Suboptimal Reactant Molar Ratio: An equimolar ratio of reactants may lead to an equilibrium mixture with significant amounts of unreacted starting materials.

    • Solution: Use an excess of one of the reactants. Typically, a 1.5 to 2-fold excess of the less expensive reactant, in this case, likely tetrahydrofurfuryl alcohol, is recommended to shift the equilibrium towards the formation of the ester.

  • Inactive or Insufficient Catalyst: The catalyst, whether an acid or an enzyme, is crucial for achieving a reasonable reaction rate.

    • Solution (Acid Catalysis): Ensure you are using a sufficient concentration of a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA). If the catalyst is old, its activity may be diminished.

    • Solution (Enzymatic Catalysis): Verify the activity of your enzyme. Improper storage or repeated use can lead to deactivation. Ensure the enzyme loading is adequate for the scale of your reaction.

  • Inadequate Reaction Time or Temperature: The reaction may not have reached equilibrium or may be proceeding too slowly.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time. If the reaction is slow, a moderate increase in temperature can enhance the reaction rate. However, be cautious of potential side reactions at higher temperatures.

Q2: The reaction mixture has turned dark brown or black. What causes this and is the product salvageable?

The formation of a dark, tarry substance is usually an indication of side reactions, often caused by harsh reaction conditions, particularly in acid-catalyzed synthesis.

  • Cause: At high temperatures and in the presence of a strong acid, tetrahydrofurfuryl alcohol can undergo polymerization or degradation. Butyric acid can also be susceptible to decomposition under extreme conditions.

  • Solutions:

    • Reduce Catalyst Concentration: Use the minimum effective amount of acid catalyst.

    • Control Temperature: Avoid excessive heating. Maintain a gentle reflux and monitor the temperature of the reaction mixture closely.

    • Purification: While a dark color indicates impurities, the desired this compound may still be present. Attempt to isolate the product via vacuum distillation. The colored, high-molecular-weight byproducts will likely remain in the distillation flask.

Q3: I'm using an enzymatic method with Novozym 435, but the conversion rate is poor. What could be wrong?

Enzymatic synthesis is favored for its mild conditions and high selectivity, but several factors can inhibit enzyme activity.

  • Water Content: While a small amount of water is necessary to maintain the enzyme's active conformation, excess water will promote the reverse hydrolysis reaction.[5][6] The water produced during the esterification can accumulate and inhibit the enzyme.[6]

    • Solution: Add molecular sieves to the reaction mixture to adsorb the water as it is formed.[7][8] This is crucial for driving the reaction to completion.

  • Substrate Inhibition: High concentrations of either the alcohol or the acid can inhibit the enzyme's activity.[9]

    • Solution: Optimize the substrate molar ratio. Instead of a large excess of one reactant, a stepwise addition of the limiting reactant can sometimes be beneficial.

  • Enzyme Deactivation: Novozym 435 can be denatured by certain solvents or high temperatures.[10]

    • Solution: Ensure the reaction temperature is within the optimal range for Novozym 435 (typically 40-60°C for this type of reaction). Choose a non-polar, hydrophobic solvent like hexane or heptane. Also, be aware that the support material for Novozym 435 can be susceptible to dissolution in some organic solvents.[11]

  • Enzyme Reusability: While Novozym 435 is reusable, its activity can decrease over multiple cycles.

    • Solution: After each use, wash the enzyme with a suitable solvent (like n-hexane) and dry it thoroughly before the next reaction.[12] Monitor the conversion rate with each cycle to determine when the enzyme needs to be replaced.[13][14][15][16]

Frequently Asked Questions (FAQs)

Synthesis Methods

  • Q: What are the main advantages of enzymatic synthesis over traditional acid-catalyzed methods for producing this compound?

    • A: Enzymatic synthesis offers several advantages:

      • Milder Reaction Conditions: Reactions are typically run at lower temperatures, which minimizes side reactions and degradation of reactants and products.

      • Higher Selectivity: Enzymes are highly specific, leading to fewer byproducts and a purer final product.

      • Greener Chemistry: It avoids the use of corrosive strong acids and often uses less energy.

      • Easier Product Work-up: The immobilized enzyme can be easily filtered off, simplifying the purification process.

  • Q: Is transesterification a viable method for synthesizing this compound?

    • A: Yes, transesterification is a possible route. This would involve reacting tetrahydrofurfuryl alcohol with another butyrate ester, such as ethyl butyrate, in the presence of a catalyst.[17] However, for the synthesis of this compound, direct esterification is generally preferred as transesterification can also be an equilibrium-limited process and may introduce additional purification challenges.[13]

Reaction Parameters

  • Q: What is the optimal temperature for the synthesis of this compound?

    • A: The optimal temperature depends on the synthetic method:

      • Acid-Catalyzed: The reaction is typically carried out at the reflux temperature of the solvent used, often with azeotropic removal of water.

      • Enzymatic (Novozym 435): The optimal temperature is generally in the range of 40-60°C. Higher temperatures can lead to enzyme denaturation.[10]

  • Q: How does the choice of solvent affect the reaction?

    • A: In acid-catalyzed synthesis, a solvent that forms an azeotrope with water (e.g., toluene) is often used to facilitate water removal with a Dean-Stark apparatus. In enzymatic synthesis, a non-polar, hydrophobic solvent like hexane or heptane is preferred to minimize enzyme inhibition and promote esterification over hydrolysis.

Purification and Analysis

  • Q: What is the best method to purify the synthesized this compound?

    • A: After the initial work-up to remove the catalyst and any unreacted acid, vacuum distillation is the most common and effective method for purifying this compound. Its relatively high boiling point (225-227 °C at 759 mm Hg) makes distillation at atmospheric pressure challenging and can lead to decomposition.[1]

  • Q: How can I confirm the identity and purity of my final product?

    • A: A combination of analytical techniques is recommended:

      • Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight and fragmentation pattern of the ester.

      • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the absence of significant impurities.

      • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic ester carbonyl stretch.

Experimental Protocols

Protocol 1: Acid-Catalyzed Synthesis of this compound via Fischer Esterification

This protocol utilizes p-toluenesulfonic acid as the catalyst and a Dean-Stark apparatus for water removal.

Materials:

  • Tetrahydrofurfuryl alcohol (THFA)

  • Butyric acid

  • p-Toluenesulfonic acid (p-TSA) monohydrate

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Set up a round-bottom flask with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.

  • To the flask, add tetrahydrofurfuryl alcohol (1.0 eq), butyric acid (1.2 eq), p-toluenesulfonic acid monohydrate (0.05 eq), and toluene (enough to fill about half the flask).

  • Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.

  • Continue refluxing until no more water is collected in the trap (typically 3-5 hours). Monitor the reaction progress by TLC.

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst and remove unreacted butyric acid. Be cautious of CO₂ evolution.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to remove the toluene.

  • Purify the crude product by vacuum distillation to obtain pure this compound.

Protocol 2: Enzymatic Synthesis of this compound using Novozym 435

This protocol employs the immobilized lipase Novozym 435 in a solvent-based system.

Materials:

  • Tetrahydrofurfuryl alcohol (THFA)

  • Butyric acid

  • Novozym 435 (immobilized Candida antarctica lipase B)

  • n-Hexane (or another suitable non-polar solvent)

  • Activated molecular sieves (3Å or 4Å)

Procedure:

  • In a flask with a magnetic stirrer, combine tetrahydrofurfuryl alcohol (1.0 eq), butyric acid (1.2 eq), and n-hexane.

  • Add Novozym 435 (typically 5-10% by weight of the total reactants) and activated molecular sieves.

  • Seal the flask and stir the mixture at 40-50°C.

  • Monitor the reaction progress by taking small aliquots and analyzing them by GC. The reaction is typically complete within 24-48 hours.

  • Once the reaction is complete, filter to remove the Novozym 435 and molecular sieves. The enzyme can be washed with fresh solvent, dried, and stored for reuse.

  • Wash the filtrate with a dilute sodium bicarbonate solution to remove any residual butyric acid, followed by a water wash.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and remove the solvent under reduced pressure to yield the crude product.

  • If necessary, further purify by vacuum distillation.

Data Presentation

The following table summarizes the expected impact of key reaction parameters on the yield of this compound. The data is compiled from studies on similar short-chain ester syntheses and should be used as a guideline for optimization.

ParameterAcid-Catalyzed SynthesisEnzymatic Synthesis (Novozym 435)Rationale
Temperature Reflux temperature of solvent. Higher temperatures increase reaction rate but may also promote side reactions.40-60°C. Higher temperatures can lead to enzyme deactivation.[10]Balances reaction kinetics with the stability of reactants, products, and catalyst.
Catalyst Conc. 1-5 mol% of the limiting reactant. Higher concentrations can lead to side reactions.5-10% w/w of reactants. Higher loading increases the reaction rate but also the cost.Sufficient catalyst is needed for a practical reaction rate.
Molar Ratio (Alcohol:Acid) 1.5:1 to 2:1. Excess alcohol shifts the equilibrium towards the product.1:1 to 1.5:1. A large excess can inhibit the enzyme.[9]Le Châtelier's principle drives the reaction forward.
Water Removal Crucial. Typically achieved with a Dean-Stark trap.Essential. Use of molecular sieves is highly recommended to prevent hydrolysis and maintain enzyme activity.[7][8]Water is a product; its removal shifts the equilibrium to favor ester formation.

Visualizations

Reaction Pathway: Fischer Esterification

Fischer_Esterification THFA Tetrahydrofurfuryl Alcohol Tetrahedral_Intermediate Tetrahedral Intermediate ButyricAcid Butyric Acid Protonated_Acid Protonated Butyric Acid ButyricAcid->Protonated_Acid + H⁺ H_plus H⁺ (Catalyst) Protonated_Acid->Tetrahedral_Intermediate + THFA Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H₂O THFB Tetrahydrofurfuryl Butyrate Protonated_Ester->THFB - H⁺ Water Water

Caption: Fischer esterification pathway for THFB synthesis.

Troubleshooting Workflow: Low Yield

Troubleshooting_Low_Yield Start Low Yield of THFB Check_Water Is water being effectively removed? Start->Check_Water Check_Ratio Is the molar ratio of reactants optimal? Start->Check_Ratio Check_Catalyst Is the catalyst active and concentration sufficient? Start->Check_Catalyst Check_Time_Temp Are reaction time and temperature adequate? Start->Check_Time_Temp Action_Water Use Dean-Stark (acid) or molecular sieves (enzymatic). Check_Water->Action_Water No Action_Ratio Use excess alcohol (e.g., 1.5-2 eq). Check_Ratio->Action_Ratio No Action_Catalyst Use fresh catalyst or increase loading. Check_Catalyst->Action_Catalyst No Action_Time_Temp Monitor by TLC/GC and increase time or temp moderately. Check_Time_Temp->Action_Time_Temp No

Caption: Troubleshooting workflow for low THFB yield.

References

Technical Support Center: Optimization of Enzyme Catalysis for Tetrahydrofurfuryl Butyrate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the enzymatic synthesis of Tetrahydrofurfuryl butyrate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions. Our goal is to empower you with the scientific understanding to overcome common experimental hurdles and optimize your catalytic processes.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the enzymatic synthesis of this compound. Each problem is followed by potential causes and actionable solutions, grounded in established scientific principles.

Issue 1: Low Conversion Rate of this compound

You've set up your enzymatic reaction, but the yield of this compound is significantly lower than expected.

Potential Causes & Solutions:

  • Suboptimal Water Activity (aw): Water is crucial for maintaining the enzyme's catalytic conformation, but an excess will favor the reverse reaction of hydrolysis.[1] For many lipases, particularly Candida antarctica lipase B (the catalytic component of Novozym 435), optimal performance is often observed at very low water activities.[1][2]

    • Solution: Control the water activity in your reaction medium. This can be achieved by using molecular sieves or silica gel to remove water produced during the esterification reaction.[3] It's essential to empirically determine the optimal water activity for your specific enzyme-substrate system, as it can be highly dependent on the enzyme used.[1]

  • Incorrect Enzyme Selection: Not all lipases are equally effective for the synthesis of this compound.

    • Solution: Screen a variety of immobilized lipases. Studies have shown that Novozym 435, which is an immobilized Candida antarctica lipase B, is a highly effective catalyst for both the esterification and transesterification routes to this compound.[4]

  • Suboptimal Temperature: Enzyme activity is highly dependent on temperature.

    • Solution: Optimize the reaction temperature. While higher temperatures can increase reaction rates, they can also lead to enzyme denaturation. For many lipases, the optimal temperature for esterification is typically between 30°C and 60°C.[5] For Novozym 435, an optimal temperature of around 40°C has been reported for similar ester syntheses.[4]

  • Inappropriate Substrate Molar Ratio: An excess of either the alcohol (Tetrahydrofurfuryl alcohol) or the acid (butyric acid) can inhibit the enzyme.

    • Solution: Investigate different molar ratios of Tetrahydrofurfuryl alcohol to butyric acid. While an equimolar ratio is a good starting point, sometimes a slight excess of one substrate can improve the conversion rate. However, be aware that high concentrations of short-chain fatty acids like butyric acid can cause a drop in the pH of the enzyme's microenvironment, leading to inactivation.[6]

  • Poor Choice of Solvent: The solvent can significantly impact enzyme activity and substrate solubility.[7]

    • Solution: If using a solvent-based system, select a non-polar, hydrophobic solvent like n-hexane or heptane.[7] These solvents are less likely to strip the essential water layer from the enzyme, thus preserving its activity. Solvent-free systems are also a viable and environmentally friendly option that can lead to high conversion rates.[8]

Issue 2: Reaction Rate Decreases Over Time

Your reaction starts strong, but the rate of this compound formation slows down or even reverses before reaching the desired conversion.

Potential Causes & Solutions:

  • Product Inhibition: The products of the reaction, this compound and water, can inhibit the enzyme.

    • Solution: Implement in-situ product removal. The continuous removal of water, a byproduct of the esterification, is crucial to prevent the equilibrium from shifting back towards hydrolysis.[1] This can be achieved using molecular sieves, vacuum, or by sparging the reaction with dry nitrogen.[3]

  • Substrate Inhibition: As mentioned previously, high concentrations of either substrate can be inhibitory.

    • Solution: Consider a fed-batch or continuous-flow reactor setup. This allows for the gradual addition of substrates, maintaining their concentrations at optimal, non-inhibitory levels.

  • Enzyme Deactivation: Over time, the enzyme may lose its activity due to thermal denaturation, pH changes, or mechanical stress.

    • Solution: Ensure your reaction conditions are within the enzyme's stability range. Immobilizing the enzyme can significantly enhance its operational stability.[9] If you suspect pH-induced deactivation from butyric acid, consider using a buffered system or controlling the pH during the reaction.

Issue 3: Difficulty in Reusing the Immobilized Enzyme

After the first reaction cycle, the catalytic activity of your immobilized lipase drops significantly.

Potential Causes & Solutions:

  • Enzyme Leaching: The enzyme may be desorbing from the support material.

    • Solution: Ensure the immobilization protocol is robust. Covalent attachment or entrapment methods can provide a more stable immobilization than simple physical adsorption.[10]

  • Fouling of the Support: Substrates or products may be irreversibly binding to the support material, blocking the enzyme's active site.

    • Solution: Implement a thorough washing procedure between cycles. Washing the immobilized enzyme with a suitable organic solvent, such as hexane, can help remove adsorbed species and regenerate its activity.[11]

  • Mechanical Damage to the Support: Vigorous stirring can cause physical damage to the support particles, leading to enzyme loss and reduced activity.

    • Solution: Use a gentle stirring method or a packed-bed reactor configuration to minimize mechanical stress on the immobilized enzyme.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the recommended starting enzyme for this compound synthesis?

For the synthesis of this compound, Novozym 435 is a widely recommended and commercially available immobilized lipase.[4][12] It is based on Candida antarctica lipase B immobilized on a macroporous acrylic resin and is known for its high activity and stability in organic media.[13]

Q2: Should I use a solvent-free system or a solvent-based system?

Both approaches have their merits.

  • Solvent-free systems are considered "greener" and avoid the costs and safety concerns associated with organic solvents.[8] They can also lead to higher volumetric productivity.

  • Solvent-based systems , using non-polar solvents like hexane or heptane, can improve the solubility of non-polar substrates and reduce the viscosity of the reaction mixture.[7] This can sometimes lead to higher conversion rates by minimizing substrate inhibition.

The optimal choice will depend on your specific experimental setup and optimization goals.

Q3: What is the kinetic mechanism of lipase-catalyzed synthesis of this compound?

The lipase-catalyzed synthesis of esters like this compound typically follows a Ping-Pong Bi-Bi mechanism .[4][14] In this mechanism, the first substrate (e.g., butyric acid) binds to the enzyme, and a product (water) is released, forming an acyl-enzyme intermediate. The second substrate (Tetrahydrofurfuryl alcohol) then binds to this intermediate, and the final product (this compound) is released, regenerating the free enzyme.[14]

Q4: How does temperature affect the stability and activity of the lipase?

Temperature has a dual effect on enzyme catalysis. Increasing the temperature generally increases the reaction rate up to an optimum point.[5] Beyond this optimal temperature, the enzyme will begin to denature, leading to a rapid loss of activity. Immobilization can often improve the thermal stability of an enzyme.[9] For the synthesis of butyrate esters, optimal temperatures are often found in the range of 40-60°C.[4][5]

Q5: Can ultrasound be used to enhance the reaction rate?

Yes, the application of ultrasound can enhance the rate of enzymatic ester synthesis.[15] Ultrasound can improve mass transfer between the substrates and the enzyme, potentially reducing reaction times. However, it's important to control the ultrasound power and temperature to avoid enzyme deactivation.

Section 3: Experimental Protocols & Data

Table 1: Typical Optimized Conditions for Butyrate Ester Synthesis
ParameterOptimized ValueReference(s)
EnzymeNovozym 435[4]
Temperature40 - 50 °C[4][16]
Substrate Molar Ratio (Alcohol:Acid)1:1 to 1:5[4][16]
Enzyme Loading10 - 30 g/L[7]
SolventHeptane or Solvent-free[7][8]
Water RemovalMolecular Sieves (3Å or 4Å)[3]
Protocol 1: General Procedure for Enzymatic Synthesis of this compound
  • To a sealed reaction vessel, add Tetrahydrofurfuryl alcohol and butyric acid in the desired molar ratio.

  • If using a solvent, add the appropriate volume of a non-polar solvent (e.g., n-heptane).

  • Add the immobilized lipase (e.g., Novozym 435) at the desired concentration.

  • Add molecular sieves (e.g., 3Å, 10% w/v) to remove water produced during the reaction.

  • Place the reaction vessel in a shaking incubator or on a magnetic stirrer set to the desired temperature (e.g., 40°C) and agitation speed.

  • Monitor the reaction progress by taking samples at regular intervals and analyzing them by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Upon completion, separate the immobilized enzyme from the reaction mixture by filtration for potential reuse.

  • Purify the this compound from the reaction mixture using appropriate techniques such as distillation or column chromatography.

Section 4: Visualizations

Diagram 1: Troubleshooting Logic for Low Conversion Rate

LowConversionTroubleshooting Start Low Conversion of this compound Q1 Is Water Activity Controlled? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the Enzyme Optimal? A1_Yes->Q2 Sol1 Implement Water Removal (e.g., Molecular Sieves) A1_No->Sol1 Sol1->Q2 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is Temperature Optimized? A2_Yes->Q3 Sol2 Screen Different Lipases (e.g., Novozym 435) A2_No->Sol2 Sol2->Q3 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Q4 Is Substrate Ratio Correct? A3_Yes->Q4 Sol3 Determine Optimal Temperature (e.g., 40-60°C) A3_No->Sol3 Sol3->Q4 A4_Yes Yes Q4->A4_Yes A4_No No Q4->A4_No End Re-evaluate Reaction Setup A4_Yes->End Sol4 Vary Molar Ratios to Avoid Substrate Inhibition A4_No->Sol4 Sol4->End

Caption: Troubleshooting workflow for low conversion rates.

Diagram 2: Ping-Pong Bi-Bi Kinetic Mechanism

PingPongBiBi E E E_BA E-BA F_H2O F-H2O E_BA->F_H2O F F H2O Water F_H2O->H2O F_THFA F-THFA E_THFB E-THFB F_THFA->E_THFB E_THFB->E THFB Tetrahydrofurfuryl Butyrate E_THFB->THFB BA Butyric Acid BA->E THFA Tetrahydrofurfuryl Alcohol THFA->F

Caption: Simplified Ping-Pong Bi-Bi kinetic mechanism.

References

  • BenchChem. (n.d.). Effect of water activity on enzymatic ester synthesis.
  • Lajtai-Szabó, P., & Nemestóthy, N. (n.d.). The role of water activity in terms of enzyme activity and enantioselectivity during enzymatic esterification in non-conventional media. Hungarian Journal of Industry and Chemistry.
  • ResearchGate. (n.d.). Effect of water activity (aw) of the reaction system on ester synthesis.
  • ResearchGate. (n.d.). Influence of water activity and water content on sugar esters lipase-catalyzed synthesis in organic media.
  • Yadav, G. D., & Devi, K. M. (2004). Immobilized lipase-catalysed esterification and transesterification reactions in non-aqueous media for the synthesis of this compound: Comparison and kinetic modeling. Chemical Engineering Science, 59(1), 283-373.
  • PubMed. (2013). High-level Extracellular Production and Characterization of Candida Antarctica Lipase B in Pichia Pastoris.
  • ResearchGate. (n.d.). Effects of Temperature on Esterification by Lipases.
  • ResearchGate. (n.d.). Effect of reaction temperature on the Novozym 435-catalyzed synthesis.
  • Agritrop. (n.d.). Effect of water content and temperature on Carica papaya lipase catalyzed esterification and transesterification reactions.
  • Sigma-Aldrich. (n.d.). Lipase B Candida antarctica, recombinant from Aspergillus oryzae powder, beige.
  • Royal Society of Chemistry. (2021). Novozym 435: the “perfect” lipase immobilized biocatalyst?.
  • National Institutes of Health. (n.d.). Candida antarctica lipase B performance in organic solvent at varying water activities studied by molecular dynamics simulations.
  • ResearchGate. (n.d.). Evaluation of reaction parameters and kinetic modelling for Novozym 435 catalysed synthesis of Isoamyl Butyrate.
  • Redalyc. (n.d.). Enzymatic synthesis optimization of isoamyl butyrate from fusel oil.
  • Kumar, V., & Rao, N. (2017). Lipase catalyzed transesterification of ethyl butyrate synthesis in n-hexane— a kinetic study. Biocatalysis and Agricultural Biotechnology, 11, 29-35.
  • PubMed. (2000). Lipase-catalyzed synthesis of isoamyl butyrate. A kinetic study.
  • PubMed. (2019). Ethyl Butyrate Synthesis Catalyzed by Lipases A and B from Candida antarctica Immobilized onto Magnetic Nanoparticles. Improvement of Biocatalysts' Performance under Ultrasonic Irradiation.
  • MDPI. (n.d.). A Comprehensive Guide to Enzyme Immobilization: All You Need to Know.
  • ResearchGate. (n.d.). Novozym 435: The "perfect" lipase immobilized biocatalyst?.
  • National Institutes of Health. (n.d.). Immobilization as a Strategy for Improving Enzyme Properties-Application to Oxidoreductases.
  • National Institutes of Health. (2023). Green Enzymatic Synthesis of Geranyl Butyrate: Process Optimization and Mechanistic Insights.
  • MDPI. (n.d.). Solvent-Free Catalytic Synthesis of Ethyl Butyrate Using Immobilized Lipase Based on Hydrophobically Functionalized Dendritic Fibrous Nano-Silica.

Sources

Technical Support Center: Overcoming Product Inhibition in Lipase-Catalyzed Esterification

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for lipase-catalyzed esterification. This guide is designed for researchers, scientists, and drug development professionals to diagnose and overcome common challenges related to product inhibition in their experiments. We will explore the underlying mechanisms of inhibition and provide practical, field-proven strategies to enhance reaction efficiency and yield.

Part 1: Frequently Asked Questions - Understanding Product Inhibition

This section addresses fundamental questions about the nature of product inhibition in lipase-catalyzed reactions.

Q1: What is product inhibition in the context of lipase-catalyzed esterification?

A: Product inhibition occurs when the products of the esterification reaction—primarily water and, in some cases, the ester or excess alcohol—interfere with the lipase's catalytic activity or the reaction equilibrium.[1] Lipases naturally catalyze the hydrolysis of esters, which is the reverse of esterification. As products accumulate, they can either drive the reaction backward (thermodynamic inhibition) or bind to the enzyme's active site, blocking substrate access (kinetic inhibition).[2][3] This leads to a decrease in the reaction rate and a lower final conversion yield.

Q2: Which reaction products are the primary causes of inhibition?

A: The main culprits in product inhibition are:

  • Water: As a direct product of esterification, water accumulation shifts the reaction equilibrium back towards hydrolysis, directly reducing the net yield of the ester.[4][5][6] A certain minimal amount of water is essential to maintain the lipase's conformational flexibility and activity, but excess water is detrimental.[7]

  • Alcohols: While a substrate, high concentrations of the alcohol reactant, particularly short-chain alcohols like methanol and ethanol, can inhibit or even deactivate the lipase.[8][9] This is due to their ability to strip the essential water layer from the enzyme and compete with the acyl-enzyme intermediate.[7][10]

  • Esters & Fatty Acids: In some systems, the ester product or unreacted fatty acids can act as competitive inhibitors by binding to the enzyme's active site.[2] This is more common in hydrolysis reactions but can play a role in esterification, especially under solvent-free conditions where product concentrations are very high.[11]

Q3: How does the kinetic mechanism of lipase action relate to product inhibition?

A: Lipase-catalyzed esterification typically follows a Ping-Pong Bi-Bi mechanism.[3][12] In this model, the first substrate (a carboxylic acid) binds to the enzyme, forming an acyl-enzyme intermediate and releasing the first product (water). The second substrate (an alcohol) then binds to this intermediate, leading to the formation of the ester and regeneration of the free enzyme. Product inhibition interferes with this cycle. Water accumulation favors the reverse reaction, while high alcohol concentrations can compete for the acyl-enzyme intermediate, leading to non-productive binding.[7][10]

Part 2: Troubleshooting Guide for Common Experimental Issues

This guide provides a systematic approach to resolving specific problems encountered during lipase-catalyzed esterification.

Problem: Low Final Ester Conversion (<90%)

Q: My reaction stalls at a low-to-moderate conversion rate. What is the most likely cause and how do I fix it?

A: The most common cause for a stalled reaction is equilibrium limitation due to water accumulation . The esterification reaction is reversible, and as the by-product water builds up, the rate of the reverse reaction (hydrolysis) increases until it matches the esterification rate, resulting in a net-zero conversion.

G

Sources

Technical Support Center: Purification of Tetrahydrofurfuryl Butyrate

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for Tetrahydrofurfuryl Butyrate (THFB). This guide is designed for researchers, chemists, and drug development professionals who are synthesizing THFB and require robust, field-proven methods for its purification. As you know, the isolation of a pure ester from a crude reaction mixture is paramount for the integrity of downstream applications, from flavor and fragrance formulation to its use as a building block in complex synthesis.[1][2]

This document moves beyond simple step-by-step instructions. It provides a causal framework for each procedural choice, equipping you with the foundational knowledge to troubleshoot effectively and adapt these methodologies to your specific experimental context.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary impurities I should expect after a typical Fischer esterification synthesis of THFB?

Following the acid-catalyzed esterification of tetrahydrofurfuryl alcohol with butyric acid, your crude product will typically contain a mixture of:

  • Unreacted Starting Materials: Tetrahydrofurfuryl alcohol and butyric acid. The esterification is a reversible reaction, so some starting materials will always remain.[3]

  • Acid Catalyst: Sulfuric acid (H₂SO₄) or a similar acid catalyst is non-volatile and must be neutralized and removed.

  • Water: A direct byproduct of the esterification reaction.

  • Side-Products: Depending on reaction temperature and catalyst concentration, minor side-products from the dehydration of tetrahydrofurfuryl alcohol or other secondary reactions can occur.

Q2: What is the overarching strategy for purifying crude this compound?

The purification workflow is a multi-step process designed to systematically remove each class of impurity. The logic is as follows:

  • Neutralization & Extraction (Workup): The first step is to quench the reaction and perform a liquid-liquid extraction. This uses a basic aqueous solution to remove acidic components (butyric acid, catalyst) into the aqueous layer, leaving the neutral organic ester behind.[4][5]

  • Drying: The washed organic layer will be saturated with a small amount of water, which must be removed using an anhydrous drying agent before distillation.

  • Distillation: As the final step, vacuum distillation is employed to separate the pure THFB from non-volatile impurities and any remaining starting materials with significantly different boiling points.[6]

Q3: How can I reliably assess the purity of my final THFB product?

A multi-faceted analytical approach is recommended for comprehensive purity validation:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal method for assessing purity and identifying any volatile impurities. The resulting chromatogram will quantify the purity (as % area), and the mass spectrum of the main peak can confirm the identity of THFB.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides unambiguous structural confirmation.[8][9] The absence of peaks corresponding to tetrahydrofurfuryl alcohol or butyric acid is a strong indicator of high purity.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: This technique is excellent for confirming the presence of the key ester carbonyl (C=O) stretch (typically ~1735 cm⁻¹) and the absence of the broad O-H stretch from the starting alcohol or carboxylic acid.[7]

Q4: What are the key physical properties of THFB relevant to its purification?

Understanding these properties is critical for designing your purification protocol, particularly for extraction and distillation steps.

PropertyValueSignificance for PurificationSource(s)
Molecular Weight 172.22 g/mol Foundational data for calculations.[7]
Boiling Point 225-227 °C (at 760 mmHg)The high boiling point necessitates vacuum distillation to prevent thermal decomposition.[10][11]
Density ~1.01 g/mLBeing slightly denser than water, THFB will typically be the lower layer during aqueous extraction, but this can change if dissolved in a less dense solvent.[10][11]
Solubility Limited in water; Soluble in organic solventsThis differential solubility is the basis for effective purification by liquid-liquid extraction.[12]
Appearance Colorless to pale yellow liquidA significant deviation from this (e.g., dark brown) may indicate decomposition or significant impurities.[2][12]

Section 2: Troubleshooting Guide

Problem: My crude product is highly acidic. How do I properly neutralize it?

  • Answer and Rationale: An acidic crude product is expected due to unreacted butyric acid and the acid catalyst. The correct approach is to wash the organic layer with a mild base. A saturated solution of sodium bicarbonate (NaHCO₃) is strongly recommended over stronger bases like sodium hydroxide (NaOH).

    • Causality: Strong bases can catalyze the hydrolysis (saponification) of your ester product back into the starting alcohol and the carboxylate salt, reducing your yield. Sodium bicarbonate is sufficiently basic to neutralize the acidic impurities without significantly promoting ester hydrolysis.[5] During the wash, you will observe CO₂ gas evolution as the bicarbonate neutralizes the acid; continue washing until this effervescence ceases.

Problem: An inseparable emulsion has formed during my liquid-liquid extraction. How can I break it?

  • Answer and Rationale: Emulsions are common and form when the interfacial tension between the organic and aqueous layers is too low, preventing clean separation.

    • Solution 1 (Primary): Add a small amount of a saturated sodium chloride solution (brine). The increased ionic strength of the aqueous phase increases its polarity and density, helping to force the separation of the two layers.[4]

    • Solution 2 (If Brine Fails): Allow the separatory funnel to stand undisturbed for an extended period (15-30 minutes). Gentle swirling or tapping of the funnel can sometimes help coalesce the dispersed droplets.

    • Solution 3 (Last Resort): Filter the entire emulsion through a pad of Celite® or glass wool. This can physically disrupt the emulsion, although it may lead to some product loss.

Problem: My purified product has a persistent rancid, acidic odor.

  • Answer and Rationale: This odor is characteristic of residual butyric acid, which has a very low odor threshold. This indicates that the initial basic washes were insufficient.

    • Solution: Re-dissolve the product in a water-immiscible organic solvent (like diethyl ether or ethyl acetate) and re-wash thoroughly with saturated sodium bicarbonate solution. Follow this with a brine wash, dry the organic layer over anhydrous magnesium sulfate, filter, and re-evaporate the solvent. This should effectively remove the final traces of the offending acid.

Problem: My final product is discolored (yellow to brown). What caused this and can I fix it?

  • Answer and Rationale: Discoloration often arises from thermal decomposition during the reaction or, more commonly, during distillation at atmospheric pressure. High temperatures can cause side reactions and polymerization, leading to colored impurities.

    • Prevention: Always perform the distillation under reduced pressure (vacuum). This lowers the boiling point of THFB significantly, allowing it to distill at a much lower, safer temperature.

    • Remediation: If the product is only slightly colored, you may be able to remove the color by passing it through a small plug of activated carbon or silica gel, though this may reduce the overall yield. For severe discoloration, re-distillation under a high vacuum is the most effective solution.

Problem: My NMR/GC analysis shows significant amounts of unreacted tetrahydrofurfuryl alcohol.

  • Answer and Rationale: Tetrahydrofurfuryl alcohol has a boiling point (~178 °C) that is relatively close to that of THFB under vacuum, which can lead to co-distillation if the fractional distillation is not efficient.

    • Solution 1 (Enhanced Distillation): Ensure you are using an efficient fractionating column (e.g., a Vigreux column) between your distillation flask and the condenser. This provides a greater surface area for repeated vaporization-condensation cycles, leading to a much better separation of components with close boiling points.

    • Solution 2 (Chromatography): For achieving very high purity, column chromatography is an excellent option.[8][9] A silica gel column with a non-polar eluent system (e.g., a gradient of ethyl acetate in hexanes) will effectively separate the more polar alcohol from the less polar ester.

Section 3: Detailed Experimental Protocols

Protocol 1: Standard Post-Synthesis Liquid-Liquid Extraction Workup

This protocol assumes your reaction was conducted using an acid catalyst and aims to remove acidic impurities and water-soluble components.

  • Cooling: Allow the crude reaction mixture to cool to room temperature.

  • Dilution: Dilute the mixture with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate, ~2-3 volumes of the reaction mixture). This ensures the viscosity is low and the product is fully in the organic phase.

  • Transfer: Transfer the diluted mixture to a separatory funnel of appropriate size.

  • First Wash (Bicarbonate): Add a saturated solution of sodium bicarbonate (NaHCO₃) to the funnel (~1 volume). Stopper the funnel, invert, and immediately vent to release the pressure from CO₂ evolution. Shake gently, venting frequently. Allow the layers to separate. Drain and discard the lower aqueous layer.[4][5]

  • Repeat Wash: Repeat the bicarbonate wash until no more gas evolution is observed. This ensures all acidic components have been neutralized.

  • Final Wash (Brine): Wash the organic layer with a saturated NaCl solution (brine, ~1 volume). This removes the bulk of the dissolved water from the organic layer and helps break any minor emulsions.[4]

  • Drying: Drain the organic layer into an Erlenmeyer flask and add a sufficient amount of an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing. Let it sit for 10-15 minutes.

  • Isolation: Filter the dried organic solution to remove the drying agent. The resulting filtrate contains your crude, dry THFB dissolved in the extraction solvent, ready for solvent removal and final purification.

Protocol 2: Purification by Vacuum Distillation

This is the definitive step for achieving high purity by separating the THFB from non-volatile materials and other volatile components.

  • Solvent Removal: If your product is in a volatile extraction solvent, remove it first using a rotary evaporator.

  • Apparatus Setup: Assemble a vacuum distillation apparatus. It is highly recommended to use a short path distillation head or a Vigreux column for better separation. Use a magnetic stir bar in the distilling flask for smooth boiling.

  • Distillation: Begin stirring and slowly apply vacuum. Once the desired pressure is reached (e.g., 5-10 mmHg), gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect any initial low-boiling fractions (forerun), which may contain residual solvents or starting materials. As the temperature stabilizes, collect the main fraction of pure this compound at its expected boiling point under the applied vacuum.

  • Completion: Stop the distillation when the temperature begins to drop or when only a small, often dark, residue remains in the distilling flask. Never distill to dryness.[5]

  • Product Recovery: Release the vacuum before turning off the cooling water. The collected distillate is your purified product.

Section 4: Visualizations

Workflow for THFB Purification

The following diagram illustrates the logical flow of the purification process, showing how impurities are removed at each stage.

Purification_Workflow cluster_start Initial State cluster_workup Aqueous Workup cluster_drying Drying & Isolation cluster_distill Final Purification cluster_end Final Products Crude Crude Reaction Mixture (THFB, Acid, Alcohol, H2O) Workup Liquid-Liquid Extraction (NaHCO3 & Brine Wash) Crude->Workup Dry Dry with MgSO4 & Filter Workup->Dry Wet Organic Layer Waste1 Aqueous Waste Workup->Waste1 Aqueous Waste (Salts, excess acid/alcohol) Distill Vacuum Distillation Dry->Distill Dry Crude THFB Pure Pure THFB (>98%) Distill->Pure Purified Distillate Waste2 Non-Volatile Residue Distill->Waste2

Caption: Purification workflow from crude mixture to pure product.

References

  • Esterification, Purification and Identification of Cinnamic Acid Esters. Journal of Laboratory Chemical Education. Available at: [Link]

  • (PDF) Esterification, Purification and Identification of Cinnamic Acid Esters - ResearchGate. ResearchGate. Available at: [Link]

  • Liquid-liquid extraction method for the production of acrylic esters - Google Patents. Google Patents.
  • This compound | C9H16O3 - PubChem. National Center for Biotechnology Information. Available at: [Link]

  • US4082788A - Esterification and extraction process - Google Patents. Google Patents.
  • How to purify esterefication product? - ResearchGate. ResearchGate. Available at: [Link]

  • This compound - WHO | JECFA. World Health Organization. Available at: [Link]

  • This compound, 2217-33-6 - The Good Scents Company. The Good Scents Company. Available at: [Link]

  • LIQUID-LIQUID EXTRACTION - Chemistry LibreTexts. Chemistry LibreTexts. Available at: [Link]

  • Video: Extraction - Concept - JoVE. Journal of Visualized Experiments. Available at: [Link]

  • Preparation & Purification of Esters. archemistry.co.uk. Available at: [Link]

  • Synthesis, Isolation, and Purification of an Ester - Coach Benner. Coach Benner's Chemistry. Available at: [Link]

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Technical Support Center: Stability of Tetrahydrofurfuryl Butyrate in Acidic Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Tetrahydrofurfuryl butyrate (THFB). This guide is designed for researchers, scientists, and drug development professionals who are encountering stability challenges with THFB, particularly in acidic environments. As an ester, THFB is susceptible to degradation, and understanding the mechanics and mitigation strategies is critical for experimental success and formulation development.

Frequently Asked Questions (FAQs)

Q1: What is this compound (THFB) and why is its stability a concern?

This compound (CAS No. 92345-48-7 or 2217-33-6) is the ester formed from tetrahydrofurfuryl alcohol and butyric acid.[1][2] It presents as a colorless to pale yellow liquid with a fruity odor.[1] While used in flavors and fragrances, its potential application in pharmaceutical formulations as an excipient or part of a delivery system necessitates a thorough understanding of its chemical stability.

Esters are known to be susceptible to hydrolysis, a chemical reaction with water that cleaves the ester bond.[3] This degradation is significantly catalyzed by the presence of acid or base.[1][3] For drug development professionals, uncontrolled degradation of an excipient like THFB can:

  • Alter the physicochemical properties of the formulation.

  • Generate impurities that may have their own toxicological or pharmacological effects.

  • Impact the stability and bioavailability of the active pharmaceutical ingredient (API).

  • Lead to a shorter product shelf-life.

Therefore, characterizing the stability profile of THFB under acidic stress is a critical step in pre-formulation and formulation development, in line with guidelines from the International Council for Harmonisation (ICH).[4][5]

Q2: What are the primary degradation products of THFB in an acidic solution?

Under acidic conditions, THFB undergoes acid-catalyzed hydrolysis. This reaction cleaves the ester linkage, yielding its constituent parent molecules: Tetrahydrofurfuryl alcohol and Butyric acid .

The reaction is reversible, meaning that under certain conditions, the ester can be reformed from the alcohol and carboxylic acid (a process known as Fischer esterification).[6] However, in aqueous acidic solutions where water is in large excess, the equilibrium is strongly shifted towards the hydrolysis products.[7][8]

Q3: What is the mechanism of acid-catalyzed hydrolysis for THFB?

The hydrolysis of esters in acidic conditions is a well-understood nucleophilic acyl substitution reaction. The acid acts as a catalyst, not a reactant, by making the ester more susceptible to attack by a weak nucleophile like water.

The mechanism involves several key steps:

  • Protonation: The carbonyl oxygen of the ester is protonated by a hydronium ion (H₃O⁺) from the acid. This increases the electrophilicity of the carbonyl carbon.[8]

  • Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the now highly electrophilic carbonyl carbon, forming a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the attacking water molecule to the -OR' group (the tetrahydrofurfuryl alcohol moiety), converting it into a good leaving group (an alcohol).

  • Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the protonated leaving group as Tetrahydrofurfuryl alcohol.

  • Deprotonation: The resulting protonated carboxylic acid is deprotonated by a water molecule to regenerate the acid catalyst (H₃O⁺) and form the final Butyric acid product.[8]

G cluster_0 Acid-Catalyzed Hydrolysis of THFB THFB This compound (THFB) Protonated_Ester Protonated Ester THFB->Protonated_Ester + H₃O⁺ - H₂O Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Ester->Tetrahedral_Intermediate + H₂O Protonated_Leaving_Group Intermediate (Protonated Leaving Group) Tetrahedral_Intermediate->Protonated_Leaving_Group Proton Transfer Products Butyric Acid + Tetrahydrofurfuryl Alcohol Protonated_Leaving_Group->Products - Tetrahydrofurfuryl Alcohol

Caption: Mechanism of acid-catalyzed hydrolysis of THFB.

Q4: Which factors most significantly accelerate the degradation of THFB in my experiments?

Several factors can increase the rate of hydrolysis. If you are observing unexpectedly rapid degradation, consider the following:

  • Acid Strength (pH): The rate of hydrolysis is directly related to the concentration of hydronium ions (H₃O⁺). A lower pH (i.e., higher acid concentration) will significantly accelerate the degradation.[3]

  • Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.[9] Applying heat is a common strategy in forced degradation studies to accelerate the process.[10]

  • Solvent System: The presence of water is essential for hydrolysis.[3] While THFB has limited solubility in water, using aqueous buffers or co-solvents that increase its exposure to water will facilitate degradation.

  • Reaction Time: Degradation is a time-dependent process. Longer exposure to acidic conditions will result in a greater percentage of degraded THFB.

Troubleshooting Guide: Investigating THFB Degradation

This section provides actionable protocols and solutions for common issues encountered during the analysis of THFB stability.

Problem 1: My THFB sample shows significant degradation. How do I systematically investigate the cause and identify the degradants?

Solution: Conduct a Forced Degradation Study.

A forced degradation (or stress testing) study is the definitive way to identify degradation pathways and products.[4][11] It involves intentionally exposing the compound to harsh conditions to accelerate degradation.

This protocol is a starting point and should be adapted based on the observed stability of your specific sample. The goal is to achieve 5-20% degradation, as excessive degradation can lead to secondary products that complicate analysis.[10][11]

Materials:

  • This compound (THFB)

  • HPLC-grade Methanol or Acetonitrile

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • Volumetric flasks, pipettes, vials

  • HPLC or GC system

Procedure:

  • Prepare Stock Solution: Accurately prepare a stock solution of THFB at a known concentration (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile or methanol.[10]

  • Initiate Stressing:

    • Test Sample: In a volumetric flask, mix a known volume of the THFB stock solution with 0.1 M HCl. Dilute with an appropriate solvent mixture if necessary to ensure solubility.

    • Control Sample: Prepare a control by mixing the same volume of THFB stock with the solvent system used for the test sample, but without the acid.

  • Incubation: Place both the test and control samples in a temperature-controlled environment (e.g., a 60°C water bath).[9]

  • Time-Point Sampling: Withdraw aliquots from both the test and control flasks at predetermined intervals (e.g., 0, 2, 6, 12, and 24 hours).

  • Neutralization: Immediately quench the reaction in the collected aliquots by neutralizing the acid with an equivalent amount of 0.1 M NaOH. This is crucial to prevent further degradation before analysis.[9]

  • Analysis: Analyze the neutralized samples using a validated, stability-indicating analytical method (see Problem 2).

  • Data Interpretation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the peak area of the parent THFB peak and the appearance of new peaks corresponding to the degradation products.

G Prep_Stock Prepare THFB Stock Solution (1 mg/mL) Stress_Sample Mix Stock with 0.1 M HCl Prep_Stock->Stress_Sample Control_Sample Mix Stock with Solvent (No Acid) Prep_Stock->Control_Sample Incubate Incubate Both at 60°C Stress_Sample->Incubate Control_Sample->Incubate Sample_Timepoints Sample at 0, 2, 6, 12, 24h Incubate->Sample_Timepoints Neutralize Neutralize Aliquots with 0.1 M NaOH Sample_Timepoints->Neutralize Analyze Analyze via HPLC/GC Neutralize->Analyze

Caption: Workflow for a forced degradation study of THFB.

Summary of Typical Stress Conditions:

Stress ConditionReagent/ParameterTypical DurationPurpose
Acid Hydrolysis 0.1 M - 1 M HCl2 - 24 hoursTo identify acid-labile functional groups (e.g., esters).[10]
Base Hydrolysis 0.1 M - 1 M NaOH2 - 24 hoursTo identify base-labile functional groups.
Oxidation 3% H₂O₂6 - 24 hoursTo test susceptibility to oxidative degradation.[3]
Thermal 60°C - 80°C24 - 48 hoursTo assess thermal stability.[9]
Problem 2: My analytical results are inconsistent. I see shifting peaks, new peaks, or poor separation.

Solution: Develop and Validate a Stability-Indicating Analytical Method.

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the active substance due to degradation and separate its degradation products from the parent compound and any other excipients.[12]

IssuePotential Cause(s)Recommended Solution(s)
Poor Peak Separation Inadequate mobile phase composition; Inappropriate column chemistry.Optimize the mobile phase (e.g., adjust organic/aqueous ratio, change buffer pH). Test different HPLC columns (e.g., C18, C8, Phenyl-Hexyl).
Inconsistent Retention Times Insufficient column equilibration; Temperature fluctuations; Pump malfunction.Ensure the column is fully equilibrated before injection. Use a column oven for temperature control. Check the HPLC system for leaks or bubbles.[12]
Unexpected Peaks Contaminated solvents or glassware; Degradation occurring in the vial or on the column.Use high-purity solvents and thoroughly clean all glassware. Ensure samples are neutralized and analyzed promptly after preparation.
Low Mass Balance (<95%) Degradation products are not being detected by the current method (e.g., lack a UV chromophore).Use a more universal detector like a mass spectrometer (LC-MS) or Charged Aerosol Detector (CAD).[12] Gas Chromatography with Flame Ionization Detection (GC-FID) is also an excellent alternative for volatile degradants like butyric acid.
MethodPrincipleAdvantagesDisadvantages
HPLC-UV Separation based on polarity, detection via UV absorbance.Widely available; Good for quantifying THFB.Poor sensitivity for degradants like butyric acid and tetrahydrofurfuryl alcohol, which lack strong chromophores.[13]
GC-FID Separation based on boiling point, universal detection of organic compounds.Excellent for volatile compounds like butyric acid and tetrahydrofurfuryl alcohol.[14] High sensitivity and robustness.Requires derivatization for non-volatile compounds; high injection temperatures can degrade labile molecules.
LC-MS Separation via HPLC, detection by mass spectrometry.Provides molecular weight information for definitive identification of degradants. High sensitivity and specificity.Higher cost and complexity; ion suppression effects can complicate quantification.[12]

References

  • Jadhav, S. B., et al. (2020). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. Link

  • BenchChem (2025). Technical Support Center: Atorvastatin Ethyl Ester Stability Testing. BenchChem. Link

  • CymitQuimica (n.d.). CAS 92345-48-7: this compound. CymitQuimica. Link

  • BenchChem (2025). Troubleshooting Forsythide dimethyl ester stability in solution. BenchChem. Link

  • Pharma Guideline (2023). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Link

  • ResolveMass Laboratories (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Link

  • MedCrave (2016). Forced Degradation Studies. MedCrave online. Link

  • SciSpace (2016). Forced Degradation Studies. SciSpace. Link

  • CymitQuimica (n.d.). CAS 2217-33-6: this compound. CymitQuimica. Link

  • PubChem (n.d.). This compound. National Center for Biotechnology Information. Link

  • Organic Chemistry Portal (n.d.). Ester to Acid - Common Conditions. organic-chemistry.org. Link

  • Chemistry LibreTexts (2022). 21.6: Chemistry of Esters. Chemistry LibreTexts. Link

  • University of Calgary (n.d.). Ch20: Hydrolysis of Esters. University of Calgary. Link

  • Chemistry Steps (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. Link

  • Chemistry LibreTexts (2023). Acid Catalyzed Hydrolysis of Esters. Chemistry LibreTexts. Link

  • ChemicalBook (2024). This compound | 2217-33-6. ChemicalBook. Link

  • MDPI (2022). Development and Method Validation of Butyric Acid and Milk Fat Analysis in Butter Blends and Blended Milk Products by GC-FID. MDPI. Link

  • MDPI (2023). Analytical Method Development and Validation: Calcium Butyrate. MDPI. Link

  • NIOSH (n.d.). FURFURYL ALCOHOL: METHOD 2505. Centers for Disease Control and Prevention. Link

Sources

Technical Support Center: Strategies for Stabilizing Furan Rings in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chemists, researchers, and professionals in drug development. This resource provides in-depth guidance on a persistent challenge in organic synthesis: the degradation of the furan ring. Due to its modest aromaticity, the furan moiety is susceptible to a variety of degradation pathways, which can complicate synthetic routes and reduce yields.[1] This guide offers a comprehensive overview of the mechanisms of furan degradation, preventative strategies, and a troubleshooting section to address common issues encountered during experimentation.

Understanding Furan's Instability

The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, possesses a lower resonance energy compared to benzene, thiophene, and pyrrole, rendering it less aromatic and more reactive.[1] This inherent reactivity makes it prone to degradation under various conditions commonly employed in organic synthesis.

Frequently Asked Questions (FAQs)

Q1: My furan-containing compound is decomposing under acidic conditions. What is the cause and how can I prevent it?

A1: Furan rings are highly sensitive to acid.[2][3] The degradation is typically initiated by protonation of the ring, which disrupts the aromatic system and leads to ring-opening and subsequent polymerization or rearrangement into other products.[2][4] The rate-limiting step is often the diffusion of a proton to the furan ring, with protonation at the α-carbon being the most favorable pathway.[4]

Prevention Strategies:

  • Use Mild Acid Catalysts: Opt for weaker acids like p-toluenesulfonic acid (p-TsOH) or Lewis acids instead of strong mineral acids such as H₂SO₄.[5]

  • Control Temperature: Lowering the reaction temperature can significantly slow the rate of acid-catalyzed degradation.[3][5]

  • Anhydrous Conditions: Water can participate in the degradation pathway, so ensuring your reagents and solvents are dry is crucial.[5]

  • Solvent Choice: Polar aprotic solvents like DMF and DMSO have been shown to stabilize furan derivatives under acidic conditions.[3][6]

  • Electron-Withdrawing Groups: The presence of electron-withdrawing substituents on the furan ring can increase its stability towards acids.[2]

Q2: I am observing significant byproduct formation during an oxidation reaction of a furan derivative. What is happening?

A2: The furan ring is susceptible to oxidative cleavage, which can lead to the formation of 1,4-dicarbonyl compounds and other degradation products.[7][8] Common oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide, and even atmospheric oxygen under certain conditions can cause ring-opening.[2][9]

Prevention Strategies:

  • Choose a Mild Oxidant: Select an oxidizing agent that is compatible with the furan ring. For certain transformations, specific reagents have been developed to minimize degradation.

  • Control Reaction Conditions: Perform the reaction at low temperatures and under an inert atmosphere (e.g., nitrogen or argon) to minimize unwanted side reactions.

  • Protecting Groups: In some cases, it may be necessary to protect the furan ring or other sensitive functional groups in the molecule before carrying out the oxidation.

Q3: How can I purify my furan-containing product without causing decomposition?

A3: The purification of furan derivatives can be challenging due to their potential instability towards heat and acidic stationary phases in chromatography.

Purification Recommendations:

  • Distillation: For volatile furan compounds, vacuum distillation is a viable option. However, it's important to use the lowest possible temperature to avoid thermal decomposition.[5]

  • Chromatography: When using column chromatography, consider the following:

    • Neutral Stationary Phase: Use neutral or deactivated silica gel or alumina to prevent acid-catalyzed degradation on the column.[5]

    • Solvent System: A non-polar eluent is often preferred. If a more polar solvent is required, adding a small amount of a neutralizer like triethylamine to the eluent can be beneficial.[5]

  • Adsorption/Desorption: Methods utilizing activated carbon have been developed for the purification of furan derivatives, particularly at lower temperatures to prevent thermal degradation.[10]

Troubleshooting Guide: Furan Ring Degradation

This guide provides a systematic approach to identifying and resolving common issues related to furan instability.

Symptom Potential Cause Recommended Solution & Protocol
Low or no yield of the desired furan-containing product, with a significant amount of dark, insoluble material (humin formation). Acid-Catalyzed Polymerization: The furan ring has likely undergone acid-catalyzed ring-opening and subsequent polymerization.[5][11]1. Re-evaluate Acid Catalyst: Switch to a milder acid (e.g., pyridinium p-toluenesulfonate, PPTS).2. Lower Reaction Temperature: Run the reaction at 0°C or room temperature if the reaction kinetics allow.3. Use Anhydrous Solvents: Ensure all solvents are rigorously dried before use.4. Solvent Modification: Switch to a polar aprotic solvent such as DMF or acetonitrile.[3][6]
The desired product is formed, but the yield is low, and multiple byproducts are observed by TLC or LC-MS. Oxidative Degradation: The furan ring or other sensitive functional groups may be undergoing oxidation.[7][12]1. Degas Solvents: Purge solvents with an inert gas (N₂ or Ar) before use.2. Use an Inert Atmosphere: Run the reaction under a nitrogen or argon atmosphere.3. Add Antioxidants: In some cases, the addition of a radical scavenger like BHT can be beneficial.4. Reagent Purity: Ensure the purity of starting materials and reagents to avoid catalytic decomposition.
During purification by silica gel chromatography, the product yield is significantly lower than expected from crude analysis. Degradation on Stationary Phase: The acidic nature of silica gel can cause the degradation of sensitive furan compounds.[5]1. Deactivate Silica Gel: Prepare a slurry of silica gel with the eluent containing 1-2% triethylamine, then pack the column.2. Use Alternative Stationary Phases: Consider using neutral alumina or a polymer-based stationary phase.3. Minimize Contact Time: Perform flash chromatography to reduce the time the compound is in contact with the stationary phase.
A furan-containing starting material is consumed, but the desired product is not formed in an organometallic reaction (e.g., Grignard, lithiation). Incompatibility with Organometallic Reagents: The furan ring can react with certain organometallic reagents, leading to undesired side reactions.1. Use a Transmetalation Strategy: Consider using a milder organometallic reagent, for example, by transmetalating an organolithium or Grignard reagent with zinc or copper.2. Low-Temperature Reaction: Perform the reaction at very low temperatures (e.g., -78°C) to control reactivity.3. Protecting Groups: If possible, introduce a protecting group on the furan ring to temporarily mask its reactivity.

Preventative Strategies: Protecting the Furan Ring

In many cases, the most effective strategy to prevent furan degradation is to temporarily mask its reactivity using a protecting group.[13][14] The choice of protecting group depends on the specific reaction conditions that need to be tolerated.

Common Protecting Groups for Furan Functionalities

While direct protection of the furan ring itself is less common, protecting the functional groups attached to it can significantly influence its stability and reactivity.

Functional Group Protecting Group Protection Conditions Deprotection Conditions Stability
Hydroxyl (-OH) Silyl Ethers (e.g., TMS, TBDMS)Silyl chloride, base (e.g., imidazole, Et₃N)Fluoride source (e.g., TBAF), acidStable to a wide range of conditions, but sensitive to acid and fluoride.
Benzyl Ether (Bn)Benzyl bromide, base (e.g., NaH)Hydrogenolysis (H₂, Pd/C)Stable to acidic and basic conditions.
Carbonyl (C=O) Acetal/KetalDiol, acid catalyst (e.g., p-TsOH)Aqueous acid[11]Stable to basic and nucleophilic conditions.[11]

Workflow for Selecting a Protecting Group:

G start Identify Reactive Functional Group on Furan conditions Analyze Subsequent Reaction Conditions (pH, Temperature, Reagents) start->conditions select_pg Select a Protecting Group (PG) Stable to Reaction Conditions conditions->select_pg protect Protect the Functional Group select_pg->protect reaction Perform Desired Chemical Transformation protect->reaction deprotect Deprotect to Regenerate the Functional Group reaction->deprotect end Final Furan-Containing Product deprotect->end G furan Furan Ring C₄H₄O protonation Protonation at Cα [C₄H₅O]⁺ furan->protonation H⁺ (aq) nucleophilic_attack Nucleophilic Attack by H₂O 2,5-Dihydro-2-furanol protonation->nucleophilic_attack H₂O ring_opening Ring Opening 4-Hydroxy-2-butenal nucleophilic_attack->ring_opening H⁺

Sources

Technical Support Center: Enhancing the Efficiency of Tetrahydrofurfuryl Butyrate as a Plasticizer

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals exploring the use of Tetrahydrofurfuryl butyrate (THFB) as a plasticizer. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to facilitate your experimental success. As a bio-based compound, THFB presents an intriguing alternative to traditional plasticizers, and this resource aims to elucidate its performance characteristics and help you navigate potential challenges.

I. Understanding this compound (THFB) as a Plasticizer

This compound is an ester compound recognized for its use in fragrance and flavoring applications.[1][2] Its potential as a plasticizer stems from its molecular structure, which includes a flexible tetrahydrofuran ring and a butyrate ester group.[3] These features suggest it may effectively increase the free volume between polymer chains, thereby enhancing flexibility and reducing the glass transition temperature (Tg).[4][5] However, like many bio-based additives, its efficiency and permanence are subject to its interaction with the specific polymer matrix.[6][7]

II. Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the application of THFB as a plasticizer.

1. What are the key chemical and physical properties of THFB relevant to its function as a plasticizer?

THFB is a colorless to pale yellow liquid with a characteristic fruity odor.[1][3] It has a molecular weight of approximately 172.22 g/mol and a boiling point in the range of 225-227 °C.[8][9] Its solubility in organic solvents and limited solubility in water are important considerations for solvent casting and extraction studies.[3][10] The presence of the polar ether and ester groups in its structure is expected to influence its compatibility with various polymers.[11][12]

2. With which types of polymers is THFB likely to be most compatible?

The compatibility of a plasticizer with a polymer is largely governed by the principle of "like dissolves like."[5] Given the presence of polar ether and ester functional groups, THFB is anticipated to have good compatibility with polar polymers such as:

  • Poly(vinyl chloride) (PVC): The polar carbon-chlorine bonds in PVC can interact favorably with the polar groups of THFB.[13]

  • Biodegradable Polyesters: Polymers like Polylactic acid (PLA) and Polyhydroxybutyrates (PHB) contain ester linkages, which may lead to good miscibility with THFB.[1][14]

Compatibility with non-polar polymers like polyethylene or polypropylene is expected to be limited.

3. How does THFB compare to common phthalate plasticizers and other bio-based alternatives?

While direct comparative studies on THFB are not widely available, we can infer its potential performance based on studies of structurally similar furan-based plasticizers. Furan-based diesters have shown plasticizing effects and gelling capacities comparable to or even faster than some phthalates like diisononyl phthalate (DINP).[11] Compared to other bio-based plasticizers like epoxidized vegetable oils or citrates, the efficiency of THFB will depend on its specific interactions with the polymer matrix.[1][15] A key advantage of furan-based plasticizers, and by extension potentially THFB, is their derivation from renewable biomass.[11]

4. What are the primary challenges when incorporating a novel bio-based plasticizer like THFB?

Researchers may encounter several challenges, including:

  • Sub-optimal plasticizing efficiency: The reduction in Tg may not be as significant as with conventional plasticizers.

  • Plasticizer migration and leaching: The plasticizer may not remain within the polymer matrix over time, especially under thermal stress or in contact with solvents.[16]

  • Thermal instability: The plasticizer may degrade at the processing temperatures required for the polymer.

  • Phase separation: Incompatibility can lead to a heterogeneous mixture with poor mechanical properties, visible as haziness or surface oiliness.[17]

III. Troubleshooting Guide

This guide provides a systematic approach to resolving common experimental issues encountered when using THFB as a plasticizer.

Symptom Potential Cause(s) Recommended Action(s)
Brittle or Inflexible Polymer Film 1. Insufficient THFB Concentration: The amount of plasticizer is too low to effectively increase the free volume between polymer chains. 2. Poor Compatibility: THFB and the polymer are not miscible, leading to phase separation instead of plasticization.[18] 3. Crystallinity of Polymer: For semi-crystalline polymers, the plasticizer may not be effectively penetrating the amorphous regions.[19]1. Increase THFB Concentration: Prepare a series of samples with incrementally higher concentrations of THFB (e.g., 10, 20, 30 wt%). 2. Verify Compatibility: Conduct compatibility tests (see Protocol 1). Consider using a co-solvent during film casting to improve initial dispersion. 3. Thermal Analysis: Use Differential Scanning Calorimetry (DSC) to assess the impact on the glass transition temperature (Tg) (see Protocol 2). A minimal shift in Tg suggests poor plasticization.
Oily or Tacky Film Surface 1. Plasticizer Migration/Leaching: THFB has migrated to the surface of the polymer.[20] 2. Concentration Exceeds Compatibility Limit: The amount of THFB is above the saturation point for the polymer matrix.1. Reduce THFB Concentration: Prepare samples with lower THFB content. 2. Accelerated Aging Test: Expose the film to elevated temperatures (below the polymer's Tg) and observe if surface oiliness increases over time. 3. Quantify Leaching: Perform a solvent extraction test to measure the amount of migrated plasticizer (see Protocol 3).
Hazy or Opaque Film (in an otherwise clear polymer) 1. Phase Separation: THFB and the polymer are immiscible, causing light scattering at the phase boundaries.[17] 2. Improper Mixing/Dispersion: The plasticizer was not uniformly distributed during processing.1. Microscopic Examination: Use optical or scanning electron microscopy (SEM) to look for droplets or distinct phases of the plasticizer within the polymer matrix. 2. Improve Mixing: If using a solvent casting method, ensure complete dissolution of both components and consider slower solvent evaporation rates. For melt blending, optimize mixing time and screw speed.
Discoloration or Degradation after Processing 1. Thermal Instability of THFB: THFB may be degrading at the processing temperature.[21] 2. Polymer Degradation Catalyzed by THFB or Impurities: The plasticizer might be accelerating the thermal degradation of the polymer.1. Thermogravimetric Analysis (TGA): Analyze the thermal stability of pure THFB and the plasticized polymer blend to determine the onset of degradation (see Protocol 2). 2. Lower Processing Temperature: If possible, reduce the melt processing temperature. 3. Incorporate Thermal Stabilizers: Add appropriate thermal stabilizers to the formulation.[9][22]

IV. Experimental Protocols & Methodologies

Protocol 1: Assessing Polymer-Plasticizer Compatibility

This protocol uses Fourier Transform Infrared (FTIR) Spectroscopy to probe the molecular interactions between THFB and the polymer, which is indicative of compatibility.

Objective: To determine the miscibility of THFB with a given polymer by observing shifts in the characteristic vibrational frequencies of their functional groups.

Materials:

  • Polymer of interest (e.g., PVC, PLA)

  • This compound (THFB)

  • Appropriate solvent for the polymer and THFB (e.g., Tetrahydrofuran (THF) for PVC)

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

Procedure:

  • Sample Preparation:

    • Prepare a series of polymer/THFB solutions with varying weight percentages of THFB (e.g., 0%, 10%, 20%, 30%).

    • Cast thin films from these solutions onto a glass substrate and allow the solvent to evaporate completely in a fume hood, followed by drying in a vacuum oven at a moderate temperature (e.g., 60 °C) to remove residual solvent.

  • FTIR Analysis:

    • Obtain the FTIR spectra of the pure polymer film and each of the plasticized films using the ATR accessory.

    • Focus on the spectral region of the carbonyl group (C=O) from the ester in THFB (typically around 1730-1740 cm⁻¹) and any relevant polar groups on the polymer (e.g., the C-Cl stretch in PVC around 600-700 cm⁻¹).

  • Data Interpretation:

    • A shift in the peak position of the carbonyl group in the plasticized samples compared to pure THFB indicates an interaction between the plasticizer and the polymer matrix.[13] A shift to a lower wavenumber suggests hydrogen bonding or dipole-dipole interactions, implying good compatibility.

    • The absence of a shift or the presence of a shoulder peak at the original frequency of pure THFB may suggest phase separation.

Protocol 2: Thermal Characterization of Plasticized Polymers

This protocol employs Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to evaluate the effect of THFB on the thermal properties of the polymer.

Objective: To measure the glass transition temperature (Tg) and the thermal stability of the polymer-THFB blends.

Materials:

  • Plasticized polymer films from Protocol 1

  • DSC instrument

  • TGA instrument

Procedure:

  • DSC for Glass Transition Temperature (Tg):

    • Accurately weigh 5-10 mg of the polymer film into an aluminum DSC pan.

    • Perform a heat-cool-heat cycle to erase the thermal history of the sample. For example, heat from room temperature to a temperature above the polymer's melting point (for semi-crystalline polymers) or well above its Tg (for amorphous polymers) at a rate of 10 °C/min.

    • Cool the sample at a controlled rate (e.g., 10 °C/min) to below the expected Tg.

    • Heat the sample again at 10 °C/min and record the DSC thermogram.

    • Determine the Tg from the second heating scan as the midpoint of the step transition in the heat flow curve.[8][23]

  • TGA for Thermal Stability:

    • Accurately weigh 10-15 mg of the polymer film into a TGA pan.

    • Heat the sample from room temperature to a high temperature (e.g., 600 °C) at a heating rate of 10 °C/min under a nitrogen atmosphere.

    • Record the weight loss as a function of temperature.

    • Determine the onset temperature of degradation (the temperature at which significant weight loss begins).[24][25]

Data Interpretation:

  • A significant decrease in Tg with increasing THFB concentration indicates effective plasticization.[19][26]

  • The TGA data will reveal if the addition of THFB enhances or diminishes the thermal stability of the polymer.

Protocol 3: Quantifying Plasticizer Migration (Leaching)

This protocol provides a method to quantify the amount of THFB that leaches from a polymer film into a liquid medium.

Objective: To measure the migration of THFB from the polymer matrix under specific conditions.

Materials:

  • Plasticized polymer films of known weight and surface area

  • Extraction solvent (e.g., n-hexane for non-polar environments, ethanol/water mixtures for polar environments)

  • Glass vials with screw caps

  • Incubator or oven

  • Analytical balance

  • Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) for quantification

Procedure:

  • Sample Preparation:

    • Cut a precise size of the plasticized polymer film (e.g., 2 cm x 2 cm) and weigh it accurately.

  • Extraction:

    • Place the film in a glass vial and add a known volume of the extraction solvent.

    • Seal the vial and place it in an incubator at a controlled temperature (e.g., 40 °C) for a specified period (e.g., 24, 48, 72 hours).

  • Analysis:

    • After incubation, remove the polymer film from the vial.

    • Analyze the concentration of THFB in the extraction solvent using a calibrated GC-MS or HPLC method.[9]

  • Calculation:

    • Calculate the total mass of THFB that leached into the solvent.

    • Express the migration as a percentage of the initial plasticizer content in the film or as mass per unit surface area of the film.

V. Visualizations

Diagrams

G cluster_workflow Experimental Workflow for THFB Efficiency prep Sample Preparation (Polymer + THFB Blends) compat Compatibility Analysis (FTIR Spectroscopy) prep->compat thermal Thermal Analysis (DSC for Tg, TGA for Stability) prep->thermal leach Migration/Leaching Test (Solvent Extraction) prep->leach mech Mechanical Testing (Tensile Strength, Elongation) prep->mech eval Performance Evaluation compat->eval thermal->eval leach->eval mech->eval

Caption: Workflow for evaluating THFB plasticizer efficiency.

G cluster_troubleshooting Troubleshooting Logic for Poor Plasticization start Symptom: Brittle/Inflexible Film q1 Is Tg significantly reduced in DSC? start->q1 a1_no Likely Cause: Poor Compatibility or Insufficient Concentration q1->a1_no No a1_yes Proceed to Mechanical Property Analysis q1->a1_yes Yes action1 Action: Increase THFB concentration and/or verify compatibility with FTIR. a1_no->action1

Caption: Troubleshooting logic for poor plasticization.

VI. References

  • MDPI. (2022). Opportunities and Challenges in the Application of Bioplastics: Perspectives from Formulation, Processing, and Performance. Retrieved from [Link]

  • Plastemart. (2022). Ban on phthalate-based plasticizers in consumer goods, food packaging and medical products leads to development of bio-based alternatives. Retrieved from [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2018). Esters of tetrahydrofurfuryl alcohol: Human health tier II assessment. Retrieved from [Link]

  • International Journal of Innovations in Engineering Research and Technology. (2023). USE OF PLASTICIZERS IN POLYMERS. Retrieved from [Link]

  • European Plasticisers. (n.d.). Biomass as source of furan-based plasticizers: an alternative to phthalates. Retrieved from [Link]

  • ACS Publications. (2019). and Furan-2,3-dicarboxylate Esters Derived from Marine Biomass as Plasticizers for Poly(vinyl chloride) | ACS Omega. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis and Application of Sustainable Furfuryl Alcohol‐based Plasticizer. Retrieved from [Link]

  • NIH. (2021). Recent Attempts in the Design of Efficient PVC Plasticizers with Reduced Migration. Retrieved from [Link]

  • MDPI. (2022). Role of Plasticizers on PHB/bio-TPE Blends Compatibilized by Reactive Extrusion. Retrieved from [Link]

  • DiVA portal. (2014). Environmentally Friendly Plasticizers for PVC –. Retrieved from [Link]

  • MDPI. (2020). Effect of Different Plasticizers on Thermal, Crystalline, and Permeability Properties of Poly(3–hydroxybutyrate–co−3–hydroxyhexanoate) Films. Retrieved from [Link]

  • MDPI. (2022). Development of a Highly Efficient Environmentally Friendly Plasticizer. Retrieved from [Link]

  • Patsnap Eureka. (2025). How to Improve Acrylic Resin Compatibility with Plasticizers. Retrieved from [Link]

  • University of Southern Mississippi. (n.d.). Chapter 3. Thermal Analysis. Retrieved from [Link]

  • SGS Polymer Solutions. (n.d.). Plasticizer Analysis. Retrieved from [Link]

  • plasticxperts.com. (n.d.). How can we avoid plasticizer "migration"?. Retrieved from [Link]

  • Heliyon. (2024). Understanding the leaching of plastic additives and subsequent risks to ecosystems. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis and characterization of polymeric plasticizer from PET waste and its applications in nitrile rubber and nitrile–PVC blend. Retrieved from [Link]

  • University of Connecticut. (n.d.). Case Studies of Plastics Failure Related To Molecular Weight or Chemical Composition. Retrieved from [Link]

  • POTOP. (2024). Common problems, causes and solutions in PVC film production and processing. Retrieved from [Link]

  • NIH. (2017). The Effect of Plasticizers on the Erosion and Mechanical Properties of Polymeric Films. Retrieved from [Link]

  • PubMed. (1989). Leaching of plasticizers from and surface characterization of PVC blood platelet bags. Retrieved from [Link]

  • SPE ANTEC. (2024). The Impact of Plasticizers on Linear Polymers. Retrieved from [Link]

  • Academic Journals. (2011). Thermal stabilizers for poly(vinyl chloride): A review. Retrieved from [Link]

  • Google Patents. (2016). US20160215119A1 - Tetrahydrofuran derivatives and their use as plasticizers. Retrieved from

  • UQ eSpace. (2019). Trends and prospects for thermal stabilizers in polyvinyl chloride. Retrieved from [Link]

  • Hallstar Industrial. (n.d.). The Function and Selection of Ester Plasticizers. Retrieved from [Link]

  • ScienceDirect. (2011). Natural-based plasticizers and biopolymer films: A review. Retrieved from [Link]

  • Express Polymer Letters. (2012). Effect of different plasticizers on the properties of bio-based thermoplastic elastomer containing poly(lactic acid) and natural. Retrieved from [Link]

Sources

Minimizing by-product formation in Tetrahydrofurfuryl butyrate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of Tetrahydrofurfuryl Butyrate. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this esterification and effectively minimize the formation of unwanted by-products. Here, we move beyond simple step-by-step instructions to provide a deeper understanding of the reaction mechanisms and the rationale behind each procedural choice, empowering you to troubleshoot and optimize your synthesis for the highest purity and yield.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The most common laboratory and industrial methods for synthesizing this compound are:

  • Fischer-Speier Esterification: This is a direct acid-catalyzed reaction between tetrahydrofurfuryl alcohol and butyric acid. It is a reversible reaction, and strategies to drive the equilibrium towards the product are essential.[1][2]

  • Transesterification: This involves the reaction of an alkyl butyrate (like methyl butyrate or ethyl butyrate) with tetrahydrofurfuryl alcohol, typically in the presence of a catalyst.

  • Enzymatic Synthesis: The use of lipases as biocatalysts offers a milder and often more selective route to this compound, minimizing by-product formation.

This guide will focus on the widely used Fischer-Speier Esterification and the mitigation of its associated by-products.

Q2: What is the main by-product I should be concerned about in the Fischer Esterification of this compound?

A2: Besides water, which is a direct by-product of the esterification reaction, the most significant organic by-product is 3,4-dihydropyran (DHP) . DHP is formed through the acid-catalyzed dehydration of the starting material, tetrahydrofurfuryl alcohol. This side reaction is often promoted by high temperatures and strong acidic conditions.

Q3: Why is the formation of 3,4-dihydropyran (DHP) problematic?

A3: The formation of DHP is undesirable for several reasons:

  • Reduced Yield: The conversion of tetrahydrofurfuryl alcohol to DHP directly reduces the amount of alcohol available to form the desired ester, thus lowering the overall yield of this compound.

  • Purification Challenges: DHP has a boiling point that can be close enough to the product to make separation by simple distillation difficult, potentially requiring more complex purification methods like fractional distillation.

  • Introduction of Impurities: DHP can potentially undergo further reactions under acidic conditions, leading to a more complex mixture of by-products.

Q4: Can other by-products be formed?

A4: While DHP is the primary concern, other by-products can form depending on the reaction conditions:

  • Di-tetrahydrofurfuryl ether: Under strongly acidic conditions, two molecules of tetrahydrofurfuryl alcohol can undergo dehydration to form an ether.

  • Polymeric materials: Prolonged heating in the presence of a strong acid can lead to the formation of polymeric or tar-like substances, especially from the degradation of starting materials or by-products.

Troubleshooting Guide: Minimizing By-product Formation

This section addresses common issues encountered during the synthesis of this compound and provides actionable solutions grounded in chemical principles.

Issue 1: Low Yield of this compound and Presence of Unreacted Starting Materials

Cause: The Fischer Esterification is an equilibrium-controlled reaction.[1] A low yield often indicates that the reaction has not been effectively driven towards the product side.

Solutions:

  • Use of Excess Reactant: Employing a molar excess of one of the reactants can shift the equilibrium towards the formation of the ester, according to Le Châtelier's principle. Using an excess of the less expensive and more easily removable reactant is generally preferred.

  • Effective Water Removal: Water is a by-product of the reaction, and its presence will inhibit the forward reaction.[1]

    • Azeotropic Distillation: If using a suitable solvent like toluene or hexane, a Dean-Stark apparatus can be used to continuously remove water as it is formed.

    • Drying Agents: The use of molecular sieves can also be effective in sequestering water from the reaction mixture.

Issue 2: Significant Formation of 3,4-Dihydropyran (DHP)

Cause: The formation of DHP is a result of the acid-catalyzed dehydration of tetrahydrofurfuryl alcohol, which is favored by high temperatures and high acid catalyst concentrations.

Solutions:

  • Temperature Control: Maintain the reaction temperature at the lowest effective point. While heat is required to achieve a reasonable reaction rate, excessive temperatures will promote the dehydration side reaction. It is recommended to keep the temperature below 120°C.

  • Catalyst Choice and Concentration:

    • Use the minimum effective amount of the acid catalyst.

    • Consider using a milder acid catalyst, such as p-toluenesulfonic acid (p-TSA), instead of a strong mineral acid like sulfuric acid. p-TSA is often sufficient to catalyze the esterification without aggressively promoting dehydration.

  • Reaction Time: Monitor the reaction progress (e.g., by TLC or GC) and stop the reaction once the formation of the ester has plateaued to avoid prolonged exposure to acidic conditions at high temperatures.

Table 1: Effect of Temperature on By-product Formation in a Related System

Reaction Temperature (°C)Selectivity for Desired Product (%)Main By-products and Trends
23055.2Significant formation of δ-valerolactone (DVL)
27091.4Optimal temperature for desired product
29085.9Increased formation of 1-pentanol

Data adapted from a study on the conversion of THFA to Tetrahydropyran (THP). This illustrates the general principle that temperature significantly influences the selectivity of reactions involving THFA.

Issue 3: Formation of Dark-Colored, Tarry By-products

Cause: The formation of dark, polymeric materials is typically a result of decomposition of the starting materials or by-products at high temperatures in the presence of a strong acid.

Solutions:

  • Strict Temperature Control: Avoid overheating the reaction mixture. Use a well-controlled heating mantle and monitor the internal reaction temperature.

  • Milder Catalyst: As with DHP formation, using a milder catalyst like p-TSA can reduce the likelihood of charring.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes mitigate oxidative side reactions that may contribute to color formation.

Experimental Protocols

The following are generalized protocols for the synthesis and purification of this compound. Researchers should adapt these based on their specific equipment and safety protocols.

Protocol 1: Synthesis of this compound via Fischer Esterification

Materials:

  • Tetrahydrofurfuryl alcohol

  • Butyric acid

  • p-Toluenesulfonic acid monohydrate (p-TSA) or concentrated Sulfuric Acid

  • Toluene (optional, for azeotropic removal of water)

  • Sodium bicarbonate (5% aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine tetrahydrofurfuryl alcohol (1.0 molar equivalent) and butyric acid (1.2-1.5 molar equivalents).

  • Catalyst Addition: Cautiously add the acid catalyst.

    • p-Toluenesulfonic acid monohydrate (0.02-0.05 molar equivalents).

    • Alternatively, slowly add concentrated sulfuric acid (a few drops) with cooling.

  • Heating and Reflux: Heat the reaction mixture to a gentle reflux. If using toluene, a Dean-Stark trap can be fitted between the flask and the condenser to collect the water by-product. Maintain the reflux for 2-4 hours, monitoring the reaction progress by TLC or GC.

  • Cooling: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Workup - Quenching and Extraction:

    • Dilute the cooled reaction mixture with an organic solvent like diethyl ether or ethyl acetate.

    • Carefully transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with:

      • Water

      • 5% sodium bicarbonate solution (to neutralize the acid catalyst and unreacted butyric acid). Caution: CO2 gas will be evolved. Vent the separatory funnel frequently.

      • Brine (to aid in the separation of the aqueous and organic layers).

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator. The remaining crude product is now ready for purification.

Protocol 2: Purification by Vacuum Fractional Distillation

Rationale: Vacuum distillation is employed to reduce the boiling point of the ester, which helps to prevent thermal decomposition. Fractional distillation is necessary for separating the desired product from by-products with close boiling points, such as DHP.

Equipment:

  • A fractional distillation apparatus, including a distillation flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a vacuum source with a manometer.

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all joints are properly sealed for vacuum.

  • Charging the Flask: Transfer the crude this compound to the distillation flask along with a few boiling chips or a magnetic stir bar.

  • Applying Vacuum: Gradually apply vacuum to the system.

  • Heating: Gently heat the distillation flask.

  • Fraction Collection:

    • Collect any low-boiling fractions, which may include residual solvent and DHP.

    • Monitor the temperature at the head of the column. When the temperature stabilizes at the boiling point of this compound at the applied pressure, collect the main fraction in a clean, pre-weighed receiving flask.

    • The boiling point of this compound is approximately 225-227 °C at atmospheric pressure.[1] Under vacuum, the boiling point will be significantly lower.

  • Completion: Stop the distillation when the temperature begins to drop or when only a small amount of residue remains in the distillation flask.

  • Characterization: Characterize the purified product by techniques such as GC-MS, NMR, and IR spectroscopy to confirm its identity and purity.

Visualizing Reaction Pathways

The following diagrams illustrate the main reaction and the key side reaction.

Synthesis_Pathways cluster_main Main Reaction: Fischer Esterification cluster_side Side Reaction: Dehydration THFA Tetrahydrofurfuryl Alcohol Intermediate Tetrahedral Intermediate THFA->Intermediate + Butyric Acid (H+ catalyst) Carbocation Carbocation Intermediate THFA->Carbocation - H2O (H+ catalyst, Heat) ButyricAcid Butyric Acid THFB Tetrahydrofurfuryl Butyrate (Product) Intermediate->THFB - H2O Water Water DHP 3,4-Dihydropyran (By-product) Carbocation->DHP Rearrangement & -H+ Troubleshooting_Flowchart Start Low Yield or Impure Product CheckUnreacted Unreacted Starting Materials Present? Start->CheckUnreacted CheckDHP Significant DHP By-product Detected? CheckUnreacted->CheckDHP No DriveEquilibrium Drive Equilibrium: - Use excess reactant - Remove H2O (Dean-Stark) CheckUnreacted->DriveEquilibrium Yes CheckTarry Dark/Tarry Residue Formed? CheckDHP->CheckTarry No ControlTempCatalyst Control Conditions: - Lower reaction temp. - Use milder catalyst (p-TSA) - Reduce catalyst amount CheckDHP->ControlTempCatalyst Yes AvoidDegradation Prevent Degradation: - Strict temperature control - Use milder catalyst - Consider inert atmosphere CheckTarry->AvoidDegradation Yes Purify Purification: Perform Vacuum Fractional Distillation CheckTarry->Purify No DriveEquilibrium->CheckDHP ControlTempCatalyst->CheckTarry AvoidDegradation->Purify

References

Technical Support Center: Kinetic Modeling of Tetrahydrofurfuryl Butyrate Enzymatic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the kinetic modeling of tetrahydrofurfuryl butyrate (THFB) synthesis. This guide is designed for researchers and scientists navigating the complexities of enzymatic esterification. Instead of a rigid manual, this resource functions as a direct line to field-proven insights, addressing the specific, practical challenges you may encounter during your experiments. Our goal is to explain not just the "how" but the critical "why" behind each experimental choice, ensuring your kinetic models are both accurate and robust.

Section 1: Frequently Asked Questions (FAQs) & Foundational Hurdles

This section addresses the most common high-level challenges encountered during the synthesis and modeling of THFB.

Q1: My overall yield of this compound is consistently low, even after extended reaction times. What are the primary factors I should investigate?

A low final yield is typically a symptom of one of three issues: reversible reaction equilibrium, suboptimal water activity, or enzyme instability.

  • Reversible Reaction Equilibrium: The enzymatic esterification of tetrahydrofurfuryl alcohol (THFA) and butyric acid is a reversible reaction that produces water as a byproduct. As water accumulates in the reaction medium, the equilibrium shifts, favoring the reverse reaction (hydrolysis) of the ester back into its substrates.[1][2][3] To drive the reaction toward product formation, consider implementing in situ water removal using methods like molecular sieves or pervaporation.[1][2]

  • Suboptimal Water Activity (a_w): Lipases require a minimal amount of water, often called "essential water," to maintain the conformational flexibility necessary for catalytic activity.[4][5] In an overly dry organic solvent, the enzyme can become rigid and inactive. Conversely, excessive water promotes hydrolysis.[6][7] The optimal water activity is a delicate balance that is highly dependent on the specific enzyme, support matrix, and solvent used.[8][9][10]

  • Enzyme Instability: The organic solvent itself, high temperatures, or pH shifts in the enzyme's microenvironment can cause the lipase to denature over time.[4][8][11] Butyric acid, a short-chain fatty acid, is known to cause a drop in the local pH around the enzyme, which can lead to inactivation.[12][13] Using an immobilized enzyme, such as Novozym 435, significantly enhances stability compared to its free form.[14][15]

Q2: I'm trying to fit my kinetic data to a Ping-Pong Bi-Bi model, but the fit is poor, especially at high substrate concentrations. What am I missing?

The Ping-Pong Bi-Bi mechanism is indeed the most commonly accepted model for lipase-catalyzed esterification.[14][16][17][18] However, a poor fit often arises from not accounting for inhibition phenomena or mass transfer limitations.

  • Substrate Inhibition: Lipases are frequently inhibited by high concentrations of their substrates, particularly alcohols.[19][20] In the case of THFB synthesis, either the alcohol (THFA) or the acid (butyric acid) can bind to the enzyme in a non-productive manner, forming dead-end complexes that halt the catalytic cycle.[5][13] Your kinetic model must include terms for substrate inhibition to accurately describe the reaction rate, which often peaks and then decreases as substrate concentration increases.[12][21]

  • Mass Transfer Limitations (for immobilized enzymes): When using an immobilized lipase, the overall reaction rate can be limited by the speed at which substrates diffuse from the bulk liquid to the enzyme's active site and products diffuse away.[22][23][24] If diffusion is slower than the intrinsic reaction rate, your observed kinetics will reflect the diffusion speed, not the true enzyme kinetics. This can mask inhibition effects and lead to incorrect parameter estimation.[25][26]

Q3: The term "water activity" keeps coming up. Why is it more important than simply measuring water concentration?

Water activity (a_w) represents the energy state or "availability" of water in a system and is a much better predictor of enzyme behavior in organic media than total water content.[2][6] Two different organic solvents can have the same total water concentration but vastly different water activities. A hydrophilic solvent will bind water molecules tightly, making them less available to the enzyme (low a_w), whereas a hydrophobic solvent will repel water, leading to a higher concentration of water molecules at the enzyme's surface (high a_w). Since the enzyme's structure and function depend on this localized, available water, a_w is the more relevant parameter to control and model.[7][8][27]

Section 2: Troubleshooting Guide: Specific Problems & Solutions

This guide provides a systematic approach to diagnosing and solving specific experimental issues.

Problem 1: The Initial Reaction Rate is Unexpectedly Low

A low initial velocity points to issues with the fundamental activity of your catalytic system.

  • Possible Cause A: Suboptimal Enzyme Hydration/Activity

    • Causality: The lipase may be insufficiently hydrated ("activated") in the organic solvent. The enzyme's "pH memory"—the pH of the last aqueous solution it was in before drying—also dictates its ionization state and, therefore, its activity in the organic solvent.[28]

    • Troubleshooting Steps:

      • Pre-equilibrate Water Activity: Before starting the reaction, ensure all components (enzyme, solvent, substrates) are equilibrated to the desired water activity. This can be done by storing them in a desiccator with a saturated salt solution of known a_w.[2]

      • Optimize Temperature: Ensure the reaction temperature is optimal for the specific lipase. While higher temperatures increase reaction rates, they can also accelerate enzyme denaturation.[8][29] A typical range for Novozym 435 is 30-60°C.[14][15]

      • Verify pH Memory: Check the pH of the buffer used to prepare or wash the enzyme before its final drying step. This pH should correspond to the enzyme's optimal pH for activity.

  • Possible Cause B: Severe Mass Transfer Limitations (Immobilized Enzyme)

    • Causality: The diffusion of THFA and butyric acid through the solvent to the outer surface of your immobilized support (external mass transfer) or through the pores of the support to the active sites (internal mass transfer) is bottlenecking the reaction.[3][22][25]

    • Troubleshooting Steps:

      • Increase Agitation Speed: Run the reaction at several different stirring speeds. If the initial rate increases with speed and then plateaus, you have overcome external mass transfer limitations.[3][25]

      • Reduce Particle Size: If possible, use immobilized enzyme particles with a smaller diameter. This reduces the internal diffusion path length for the substrates.[3][25]

      • Evaluate with Weisz-Prater Criterion: This calculation can help you estimate the significance of internal diffusion limitations (see Protocol 3).

Problem 2: The Reaction Starts Fast but Quickly Slows Down or Stalls

This behavior indicates that conditions are changing as the reaction proceeds.

  • Possible Cause A: Substrate or Product Inhibition

    • Causality: As described in the FAQs, high initial substrate concentrations can be inhibitory. Additionally, as the product (THFB) accumulates, it can compete with the substrates for the enzyme's active site, causing product inhibition.[3]

    • Troubleshooting Steps:

      • Perform Substrate Titration: Run a series of experiments varying the initial concentration of one substrate while keeping the other constant. A plot of initial rate vs. concentration will reveal an optimal concentration and a subsequent decrease if inhibition is present.[21]

      • Implement a Fed-Batch Strategy: Instead of adding all substrates at the beginning, add them gradually over time to maintain a low, non-inhibitory concentration in the reactor.[3][21]

      • Incorporate Inhibition Terms in Your Model: Modify your rate equation to include terms for competitive or non-competitive inhibition by substrates and products.

  • Possible Cause B: Water Accumulation and Equilibrium Shift

    • Causality: The production of one mole of water for every mole of THFB formed progressively shifts the reaction equilibrium away from synthesis and towards hydrolysis.[1][8]

    • Troubleshooting Steps:

      • Add a Dehydrating Agent: Introduce activated molecular sieves (e.g., 3Å or 4Å) into the reaction medium to sequester the water as it is produced.[2]

      • Use Pervaporation or Vacuum: For larger-scale reactions, a pervaporation membrane or applying a vacuum can be used to continuously remove water from the system.[2][27]

Problem 3: High Variability and Poor Reproducibility Between Kinetic Runs

Inconsistent results point to uncontrolled variables in your experimental setup.

  • Possible Cause A: Inconsistent Water Activity

    • Causality: Small, uncontrolled variations in the initial water content of your reagents or solvent can lead to significant differences in reaction rates due to the enzyme's high sensitivity to a_w.[6][7]

    • Troubleshooting Steps:

      • Standardize Reagent Handling: Always use solvents from a freshly opened bottle or one stored under an inert atmosphere with a desiccant.

      • Implement Pre-equilibration: As mentioned previously, pre-equilibrating all reaction components to a known water activity is the most robust way to ensure consistency.[2]

  • Possible Cause B: Analytical Method Inconsistency

    • Causality: Errors in the quantification of substrates and products will directly translate to noisy and unreliable kinetic data.

    • Troubleshooting Steps:

      • Use an Internal Standard: When using Gas Chromatography (GC) for analysis, add a consistent amount of an internal standard (a non-reactive compound with a distinct retention time) to every sample and standard. This corrects for variations in injection volume.

      • Perform Regular Calibrations: Generate a new calibration curve with known concentrations of THFA, butyric acid, and THFB at the beginning of each experimental day.

      • Ensure Complete Derivatization (if needed): If analyzing butyric acid via GC, it often requires derivatization to improve its volatility and peak shape. Ensure this derivatization reaction goes to completion for all samples.

Section 3: Key Experimental Protocols

Protocol 1: Determining Initial Reaction Rates

This protocol is foundational for generating the data needed for kinetic modeling.

  • Reactor Setup: Add a known mass of immobilized lipase and the chosen organic solvent (e.g., n-hexane) to a temperature-controlled, sealed reaction vessel with a magnetic stirrer.

  • Equilibration: Allow the enzyme and solvent to equilibrate at the desired temperature (e.g., 40°C) and stirring speed (e.g., 200 rpm) for 30 minutes.

  • Initiate Reaction: Add the pre-determined initial concentrations of tetrahydrofurfuryl alcohol and butyric acid to start the reaction (this is time t=0).

  • Sampling: At timed intervals (e.g., 0, 5, 10, 15, 20, 30 minutes), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.

  • Quench Reaction: Immediately add the aliquot to a vial containing a quenching agent (e.g., a small volume of a strong acid or base to denature the enzyme) and an internal standard.

  • Analysis: Analyze the quenched samples using the appropriate analytical method (see Protocol 2).

  • Calculation: Plot the concentration of the product (THFB) versus time. The initial reaction rate (v₀) is the slope of the linear portion of this curve, typically calculated from the first 10-15% of the reaction conversion.

Protocol 2: Quantification of Reactants and Products via Gas Chromatography (GC)

This protocol outlines a general method for analyzing your reaction samples.

  • Instrumentation: Use a Gas Chromatograph equipped with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., a polar column like a DB-WAX or a non-polar DB-5).

  • Sample Preparation: Dilute the quenched sample from Protocol 1 in a suitable solvent (e.g., acetone). Ensure the concentrations fall within the linear range of your calibration curve.

  • Calibration Standards: Prepare a series of standards containing known concentrations of THFA, butyric acid, THFB, and the internal standard in the same solvent.

  • GC Conditions (Example):

    • Injector Temperature: 250°C

    • Detector Temperature: 275°C

    • Oven Program: Start at 60°C, hold for 2 minutes, ramp to 220°C at 15°C/min, hold for 5 minutes.

    • Carrier Gas: Helium or Hydrogen.

    • Note: These conditions must be optimized for your specific instrument and column.[30]

  • Data Analysis:

    • Generate a calibration curve for each compound by plotting the ratio of the compound's peak area to the internal standard's peak area against its known concentration.

    • Using the peak area ratios from your experimental samples, determine the concentration of each reactant and product from the calibration curves.

Section 4: Visualizing the Kinetics and Workflow

Diagram 1: The Ping-Pong Bi-Bi Kinetic Mechanism

This diagram illustrates the catalytic cycle for lipase-mediated esterification, including the common dead-end inhibition pathways caused by excess substrates.

Troubleshooting_Workflow decision decision solution solution start Start: Low THFB Yield q1 Is Initial Rate (v₀) Low? start->q1 q2 Does Rate Decrease Rapidly? q1->q2 No cause1a Cause: Suboptimal Water Activity q1->cause1a Yes cause1b Cause: Mass Transfer Limitation q1->cause1b Yes q2->solution No (Investigate Enzyme Deactivation) cause2a Cause: Substrate/Product Inhibition q2->cause2a Yes cause2b Cause: Water Accumulation q2->cause2b Yes sol1a Solution: Control/Optimize a_w cause1a->sol1a sol1b Solution: Increase Agitation, Decrease Particle Size cause1b->sol1b sol2a Solution: Lower Substrate Conc., Use Fed-Batch cause2a->sol2a sol2b Solution: In-situ Water Removal cause2b->sol2b

Caption: A systematic workflow for troubleshooting low THFB yield.

Section 5: Data Tables for Quick Reference

Table 1: Influence of Solvent Choice on Lipase Activity
Solvent PropertySolvent ExamplesGeneral Effect on Lipase ActivityRationale
Hydrophobic Hexane, Heptane, IsooctaneGenerally Favorable These solvents do not strip the essential water layer from the enzyme, helping to maintain its active conformation. [6][7]
Hydrophilic Acetone, AcetonitrileOften Unfavorable These water-miscible solvents can penetrate the enzyme's hydration shell, leading to conformational changes and deactivation. [4]
Aromatic TolueneVariable Can sometimes lead to lower Vmax values compared to aliphatic hydrocarbons. [6][7]
Table 2: Troubleshooting Summary
SymptomMost Likely CauseKey Diagnostic TestPrimary Solution
Low initial reaction rateMass Transfer LimitationVary stirring speed; observe rate changeIncrease agitation; use smaller support particles. [3][25]
Low initial reaction rateSuboptimal Water ActivityRun reactions at different, controlled a_w valuesPre-equilibrate all components to optimal a_w. [2]
Rate decreases rapidlySubstrate InhibitionPlot initial rate vs. substrate concentrationLower initial substrate concentration; use fed-batch. [21]
Reaction stallsEquilibrium LimitationAnalyze water content over timeAdd molecular sieves or use pervaporation. [2][27]
Poor reproducibilityUncontrolled WaterMeasure water content of starting materialsStandardize solvent handling; pre-equilibrate.

References

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  • Gauchenova, E., Ar-dao, I., & Klibanov, A. M. (2013). Strategies for Stabilization of Enzymes in Organic Solvents. ACS Catalysis, 3(10), 2378-2385. [Link]

  • Li, Y., & Chase, H. A. (2001). Mass-transfer limitations for immobilized enzyme-catalyzed kinetic resolution of racemate in a fixed-bed reactor. Biotechnology and Bioengineering, 74(1), 29-39. [Link]

  • Valivety, R. H., Halling, P. J., Peilow, A. D., & Macrae, A. R. (1997). Water activity and substrate concentration effects on lipase activity. Semantic Scholar. [Link]

  • Klibanov, A. M. (2013). Strategies for Stabilization of Enzymes in Organic Solvents. ACS Catalysis. [Link]

  • Schmieg, B., Vidakovic-Koch, T., & Sundmacher, K. (2020). Simulative Minimization of Mass Transfer Limitations Within Hydrogel-Based 3D-Printed Enzyme Carriers. Frontiers in Bioengineering and Biotechnology. [Link]

  • Li, Y., & Chase, H. A. (2000). Mass-Transfer Limitations for Immobilized Enzyme-Catalyzed Kinetic Resolution of Racemate in a Batch Reactor. Industrial & Engineering Chemistry Research, 39(6), 1834-1841. [Link]

  • Scribd. (n.d.). Enzyme Immobilization & Mass Transfer. Scribd. [Link]

  • Li, Y. H., & Chase, H. A. (2000). Mass-Transfer Limitations for Immobilized Enzyme-Catalyzed Kinetic Resolution of Racemate in a Batch Reactor. Industrial & Engineering Chemistry Research. [Link]

  • ResearchGate. (n.d.). Scheme of the Bi–Bi Ping-Pong reaction mechanism with inhibition by... ResearchGate. [Link]

  • ResearchGate. (n.d.). Schematic representation of the Ping Pong Bi Bi mechanism for esterification of UCO. ResearchGate. [Link]

  • ResearchGate. (n.d.). Schematic representation of the Ping-Pong Bi-Bi mechanism with... ResearchGate. [Link]

  • Unknown. (2010). Chapter 11. Enzyme Reactions in Organic Solvent. SlidePlayer. [Link]

  • ResearchGate. (n.d.). Influence of water activity and water content on sugar esters lipase-catalyzed synthesis in organic media. ResearchGate. [Link]

  • ResearchGate. (n.d.). Immobilized lipase-catalysed esterification and transesterification reactions in non-aqueous media for the synthesis of this compound: Comparison and kinetic modeling. ResearchGate. [Link]

  • Lee, S. B. (n.d.). Water Activity Control for Lipase-Catalyzed Reactions in Nonaqueous Media. Humana Press. [Link]

  • ResearchGate. (n.d.). The ping-pong bi-bi mechanism for the esterification reaction. ResearchGate. [Link]

  • ResearchGate. (n.d.). Organic solvent functional group effect on enzyme inactivation by interfacial mechanism. ResearchGate. [Link]

  • Van Oosbree, E. L. F., et al. (2024). Unraveling Lipase's Promiscuous Behavior: Insights into Organic Acid Inhibition during Solventless Ester Production. ACS Publications. [Link]

  • Ross, A. C., et al. (2000). Organic solvent functional group effect on enzyme inactivation by the interfacial mechanism. Semantic Scholar. [Link]

  • G. Sandoval, et al. (2021). Solvent-free esterifications mediated by immobilized lipases: a review from thermodynamic and kinetic perspectives. Catalysis Science & Technology. [Link]

  • Chen, B., et al. (n.d.). Water-dependent kinetics guide complex lipase-mediated synthesis of biolubricants in a water activity control reactor. ResearchGate. [Link]

  • Hatziloukas, E., et al. (n.d.). Advances in Lipase-Catalyzed Esterification Reactions. ResearchGate. [Link]

  • Chapman, J., Ismail, A. E., & Dinu, C. Z. (2018). Evaluating Enzymatic Productivity—The Missing Link to Enzyme Utility. PMC. [Link]

  • Goldberg, M., Parvaresh, F., Thomas, D., & Legoy, M. D. (1990). The control of lipase-catalysed transesterification and esterification reaction rates. Effects of substrate polarity, water activity and water molecules on enzyme activity. PubMed. [Link]

  • Paiva, A. L., Van Rossum, D., & Malcata, F. X. (n.d.). Kinetics of Lipase-mediated Synthesis of Butyl Butyrate in n-hexane. Universidade Católica Portuguesa. [Link]

  • Gummadi, S. N., & Divakar, S. (2016). Engineering aspects of immobilized lipases on esterification: A special emphasis of crowding, confinement and diffusion effects. NIH. [Link]

  • Gotor-Fernández, V., & Gotor, V. (2024). Kinetic Aspects of Esterification and Transesterification in Microstructured Reactors. PMC. [Link]

  • Goldberg, M., Parvaresh, F., Thomas, D., & Legoy, M. D. (1990). The control of lipase‐catalysed transesterification and esterification reaction rates. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology. [Link]

  • Raj, B., & Ramaswamy, S. (2017). Lipase catalyzed transesterification of ethyl butyrate synthesis in n-hexane— a kinetic study. Biocatalysis and Agricultural Biotechnology. [Link]

  • Sajja, H. K., & Karanth, N. G. (2001). Lipase-catalyzed synthesis of isoamyl butyrate. A kinetic study. PubMed. [Link]

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Validation & Comparative

Validation of an HPLC method for Tetrahydrofurfuryl butyrate quantification

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Validation of a High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Tetrahydrofurfuryl Butyrate

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for the validation of an analytical High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound (THFB). As a compound used in various industries, including as a flavoring agent, ensuring the accuracy and reliability of its quantification is paramount for quality control and regulatory compliance.

This document moves beyond a simple checklist of validation parameters. It delves into the causality behind experimental choices, grounding each step in established scientific principles and regulatory expectations. The protocols described herein are designed to be self-validating, providing a robust system for generating trustworthy and reproducible data. The entire process is framed by the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guideline and United States Pharmacopeia (USP) General Chapter <621>.[1][2]

Part 1: The Foundation - Method Development and System Suitability

Before a method can be validated, it must be developed and demonstrate consistent performance. While comprehensive method development is outside the scope of this guide, we will proceed with a plausible, established method for THFB quantification. The critical prerequisite to any validation experiment is the System Suitability Test (SST), which ensures the chromatographic system is performing adequately on the day of analysis.

Hypothetical HPLC Method for this compound (THFB)

Based on the chemical properties of THFB (an ester with no strong chromophore), a reversed-phase HPLC method with low-wavelength UV detection is appropriate.[3][4]

  • HPLC System: Quaternary Pump, Autosampler, Column Thermostat, UV/Vis Detector

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (v/v)

  • Gradient Program: Isocratic, 60:40 Acetonitrile:0.1% Phosphoric Acid

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Diluent: Mobile Phase

System Suitability Testing (SST): The Daily Performance Check

SST is not a validation parameter itself, but a mandatory check to ensure the system's integrity before running any samples. It is performed by repeatedly injecting a standard solution to assess key performance indicators.

Experimental Protocol for SST:

  • Prepare a standard solution of THFB at a concentration representative of the routine sample analysis (e.g., 100 µg/mL).

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform five or six replicate injections of the standard solution.

  • Calculate the performance characteristics based on the resulting chromatograms.

Data Presentation: System Suitability Acceptance Criteria

ParameterAcceptance CriterionRationale
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry, indicating good column performance and lack of undesirable interactions.
Theoretical Plates (N) N ≥ 2000Measures column efficiency and the sharpness of the peak.
Relative Standard Deviation (%RSD) of Peak Area %RSD ≤ 2.0%Demonstrates the precision of the injector and the stability of the detector response.[5]
Relative Standard Deviation (%RSD) of Retention Time %RSD ≤ 1.0%Indicates the stability of the pump flow rate and the reproducibility of the chromatography.

Part 2: The Core Validation Protocol: A Parameter-by-Parameter Guide

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[6] The following sections detail the experimental protocols and acceptance criteria for the key validation parameters as mandated by regulatory bodies.[1][7]

Specificity

The "Why": Specificity is the ability to assess the analyte unequivocally in the presence of other components that may be present, such as impurities, degradation products, or matrix components.[8] This ensures that the signal measured is only from the analyte of interest.

Experimental Protocol for Specificity:

  • Prepare a solution of the diluent (blank) and inject it to ensure no interfering peaks are present at the retention time of THFB.

  • Prepare a placebo solution (a mixture of all formulation excipients without the active ingredient, if applicable). Inject this solution to check for interference.

  • Prepare a known concentration of THFB standard solution and inject it.

  • If available, prepare solutions containing known impurities or degradation products and inject them to demonstrate that they are well-resolved from the THFB peak.

  • For a definitive demonstration, perform forced degradation studies (e.g., exposure to acid, base, oxidation, heat, and light) on a THFB sample. Analyze the stressed samples to ensure that the degradation product peaks do not co-elute with the main THFB peak.[9]

Acceptance Criteria:

  • The blank and placebo chromatograms must show no significant peaks at the retention time of the THFB analyte.

  • The THFB peak should be spectrally pure when analyzed with a photodiode array (PDA) detector (if available).

  • In forced degradation studies, the THFB peak should be well-resolved from any degradation peaks (Resolution > 2.0).

Linearity and Range

The "Why": Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified interval. The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable linearity, accuracy, and precision.[10][11]

Experimental Protocol for Linearity:

  • Prepare a stock solution of THFB standard.

  • Perform a series of dilutions to prepare at least five calibration standards spanning the expected working range. For an assay method, this is typically 80% to 120% of the target concentration.[11] For example, if the target is 100 µg/mL, prepare standards at 80, 90, 100, 110, and 120 µg/mL.

  • Inject each standard in triplicate.

  • Plot a graph of the mean peak area versus the concentration.

  • Perform a linear regression analysis on the data.

Data Presentation: Linearity Results

Concentration (µg/mL)Mean Peak Area (n=3)
80810500
90905600
1001011000
1101105200
1201213300
Statistic Result
Correlation Coefficient (R²) 0.9995
Y-intercept Close to zero

Acceptance Criteria:

  • The correlation coefficient (R²) must be ≥ 0.999.

  • The calibration curve should be visually linear.

  • The y-intercept should not be significantly different from zero.

Accuracy

The "Why": Accuracy expresses the closeness of the results obtained by the method to the true value.[8] It is typically demonstrated through recovery studies.

Experimental Protocol for Accuracy (Spiked Placebo Method):

  • Prepare a placebo solution.

  • Spike the placebo with the THFB standard at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three replicate samples at each concentration level (for a total of nine determinations).[12]

  • Analyze the samples and calculate the concentration of THFB found in each.

  • Calculate the percent recovery for each sample using the formula: (% Recovery) = (Measured Concentration / Theoretical Concentration) * 100.

Data Presentation: Accuracy/Recovery Results

LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%80.079.599.4%
80%80.080.2100.3%
80%80.079.899.8%
100%100.0101.1101.1%
100%100.099.599.5%
100%100.0100.4100.4%
120%120.0119.099.2%
120%120.0121.5101.3%
120%120.0120.8100.7%
Summary Average Recovery %RSD
100.2% 0.7%

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0%.

  • The %RSD for the replicate determinations should be ≤ 2.0%.

Precision

The "Why": Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: Repeatability and Intermediate Precision.[13]

Experimental Protocol for Precision:

  • Repeatability (Intra-assay precision):

    • Prepare six individual test samples of THFB at 100% of the target concentration.

    • Analyze all six samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the mean, standard deviation, and %RSD of the results.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Prepare a new set of six samples.

    • Analyze the samples and calculate the %RSD.

    • Perform a statistical comparison (e.g., F-test) of the results from both days to assess inter-assay variability.

Data Presentation: Precision Results

ParameterDay 1 / Analyst 1Day 2 / Analyst 2Acceptance Criterion
Number of Samples 66
Mean Assay (%) 99.8%100.3%
Standard Deviation 0.850.92
%RSD (Repeatability) 0.85%0.92%%RSD ≤ 2.0%
Overall %RSD (Intermediate) -1.25% (Combined data)%RSD ≤ 2.0%

Acceptance Criteria:

  • The %RSD for repeatability and intermediate precision should not exceed 2.0%.

Detection Limit (LOD) and Quantitation Limit (LOQ)

The "Why": The Limit of Detection (LOD) is the lowest amount of analyte that can be detected but not necessarily quantified. The Limit of Quantitation (LOQ) is the lowest amount that can be determined with acceptable precision and accuracy.[11] These are critical for impurity analysis but are often included in assay validation for completeness.

Experimental Protocol for LOD and LOQ (Signal-to-Noise Method):

  • Prepare and inject a series of increasingly dilute solutions of THFB.

  • Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1. This concentration is the LOD.

  • Determine the concentration that yields an S/N ratio of approximately 10:1. This concentration is the LOQ.[11]

  • To confirm the LOQ, inject six replicate samples prepared at the LOQ concentration and verify that the precision (%RSD) and accuracy (% Recovery) meet acceptable criteria.

Data Presentation: LOD and LOQ Results

ParameterResultAcceptance Criterion
LOD (S/N ≈ 3:1) 0.5 µg/mL-
LOQ (S/N ≈ 10:1) 1.5 µg/mL-
Precision at LOQ (%RSD) 4.5%≤ 10.0%
Accuracy at LOQ (% Recovery) 97.5%90.0% - 110.0%
Robustness

The "Why": Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[10] It provides an indication of the method's reliability during normal usage.

Experimental Protocol for Robustness:

  • Identify critical method parameters that could potentially vary during routine use.

  • Prepare a standard solution of THFB.

  • For each parameter, analyze the standard under the normal condition and the deliberately varied conditions.

  • Assess the impact of these changes on system suitability parameters and the final quantified result.

Data Presentation: Robustness Study

Parameter VariedVariation% Change in Assay ResultSystem Suitability
Flow Rate 0.9 mL/min (-10%)-0.8%Pass
1.1 mL/min (+10%)+0.6%Pass
Column Temperature 28°C (-2°C)-0.3%Pass
32°C (+2°C)+0.2%Pass
Mobile Phase % Acetonitrile 58% (-2%)+1.1%Pass
62% (+2%)-0.9%Pass

Acceptance Criteria:

  • The assay results from the varied conditions should not differ significantly from the results under normal conditions.

  • The system suitability criteria must be met under all tested variations.

Visualizing the Validation Workflow

A clear workflow ensures all steps are logically connected and followed.

ValidationWorkflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Core Validation Experiments cluster_2 Phase 3: Finalization MethodDev Method Development SST_Check System Suitability Test (SST) MethodDev->SST_Check Finalized Method SST_Check->MethodDev SST Fail Specificity Specificity SST_Check->Specificity SST Pass Linearity Linearity & Range Specificity->Linearity ValidationReport Validation Report Specificity->ValidationReport Accuracy Accuracy Linearity->Accuracy Linearity->ValidationReport Precision Precision Accuracy->Precision Accuracy->ValidationReport LOQ LOD & LOQ Precision->LOQ Precision->ValidationReport Robustness Robustness LOQ->Robustness LOQ->ValidationReport Robustness->ValidationReport MethodValidated Method Validated for Routine Use ValidationReport->MethodValidated

Caption: The overall workflow for HPLC method validation.

Part 3: Synthesizing the Results - The Validation Report

After successfully completing all experiments, the findings must be consolidated into a formal validation report. This document serves as the official record demonstrating the method's fitness for purpose.

The report should include:

  • Objective: The purpose of the validation study.

  • Methodology: A detailed description of the HPLC method and the protocols used for each validation parameter.

  • Results: A summary of all data, presented in clear tables, along with all relevant chromatograms and regression plots.

  • Discussion: An analysis of the results, confirming that all acceptance criteria were met.

  • Deviations: A record of any deviations from the validation protocol and an assessment of their impact.

Conclusion

The validation of an analytical method is a systematic and evidence-based process that underpins the reliability of quantitative data in scientific research and regulated industries. By rigorously testing a method's specificity, linearity, accuracy, precision, sensitivity, and robustness, laboratories can ensure data integrity and meet the stringent requirements of bodies like the FDA and other international authorities.[13] The framework provided in this guide establishes a comprehensive approach to validating an HPLC method for this compound, ensuring that the final procedure is scientifically sound, defensible, and fit for its intended purpose.

References

A Comparative Guide to Tetrahydrofurfuryl Butyrate and Other Ester-Based Flavor Carriers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of an appropriate flavor carrier is a critical decision that significantly impacts the stability, release profile, and sensory perception of the final product. This guide provides an in-depth technical comparison of Tetrahydrofurfuryl butyrate (THFB) against other commonly used esters and solvents as flavor carriers, supported by physicochemical data and detailed experimental protocols for evaluation.

Introduction: The Pivotal Role of a Flavor Carrier

A flavor carrier, or solvent, is an essential component in the formulation of flavorings, serving to dissolve, dilute, and stabilize potent flavor compounds.[1][2] The ideal carrier should not only be an effective solvent for a wide range of flavor molecules but also be inert, safe for consumption, and exhibit a release profile that complements the desired sensory experience.[3][4] This guide focuses on this compound (THFB), a less conventional but promising ester, and compares its performance characteristics against established carriers such as ethyl acetate, propylene glycol, and triacetin.

Physicochemical Properties: A Head-to-Head Comparison

The performance of a flavor carrier is intrinsically linked to its physicochemical properties. Understanding these parameters is the first step in selecting the appropriate carrier for a specific application.

PropertyThis compound (THFB)Ethyl AcetatePropylene GlycolTriacetin
CAS Number 2217-33-6[5]141-78-6[6]57-55-6102-76-1[7]
Molecular Formula C₉H₁₆O₃[5]C₄H₈O₂C₃H₈O₂C₉H₁₄O₆[7]
Molecular Weight ( g/mol ) 172.22[8]88.11[9]76.09218.21
Boiling Point (°C) 225-227[8]77.1[9]188.2258-260
Density (g/mL at 25°C) 1.012[8]0.9021.0361.16
Solubility in Water Insoluble[5]8.3 g/100 mLMiscible[10]5.8 g/100 mL[7]
Solubility in Oil Miscible[8]SolubleInsolubleSoluble
Flavor Profile Fruity, sweet, apricot, pineapple[5]Ethereal, fruity[6]Slightly sweet[4]Odorless, mild, sweet[2]
GRAS Status Yes (FEMA 3057)[5]Yes[11]YesYes[2]

Expert Analysis of Physicochemical Properties:

The data presented in the table reveals distinct profiles for each carrier. THFB's high boiling point and low water solubility suggest its suitability for applications requiring flavor retention at elevated temperatures and in lipid-based formulations.[5][8] Its inherent fruity aroma may also contribute positively to certain flavor profiles.[5] In contrast, ethyl acetate's high volatility, indicated by its low boiling point, makes it suitable for applications where a quick release of aroma is desired.[9][11] Propylene glycol's miscibility with water makes it an excellent choice for aqueous systems, while triacetin's ability to dissolve both water- and oil-soluble compounds offers versatility.[7][10]

Experimental Evaluation of Flavor Carrier Performance

To objectively compare the performance of these carriers, a series of standardized experiments should be conducted. The following protocols are designed to provide a comprehensive assessment of solubility, stability, and flavor release.

Solubility Assessment

Causality Behind Experimental Choices: The solubility of a flavor compound in a carrier is a fundamental determinant of the flavor's physical stability in the final product. This experiment aims to quantify the maximum concentration of a model flavor compound that can be dissolved in each carrier at ambient temperature.

Experimental Workflow: Solubility Assessment

G prep Prepare saturated solutions of a model flavor compound in each carrier equilibrate Equilibrate solutions at a constant temperature (e.g., 25°C) for 24 hours prep->equilibrate centrifuge Centrifuge to separate undissolved solute equilibrate->centrifuge analyze Analyze the supernatant using a suitable analytical technique (e.g., GC-MS, HPLC) centrifuge->analyze quantify Quantify the concentration of the dissolved flavor compound analyze->quantify

Caption: Workflow for determining the solubility of a flavor compound in different carriers.

Step-by-Step Protocol:

  • Preparation of Saturated Solutions: To a series of vials, add a fixed volume of each carrier (THFB, ethyl acetate, propylene glycol, triacetin). Add an excess of a model flavor compound (e.g., vanillin for polar compounds, limonene for non-polar compounds) to each vial.

  • Equilibration: Seal the vials and place them in a constant temperature water bath at 25°C for 24 hours, with continuous agitation to ensure equilibrium is reached.

  • Separation of Undissolved Solute: Centrifuge the vials at a high speed (e.g., 10,000 rpm) for 15 minutes to pellet any undissolved flavor compound.

  • Analysis of Supernatant: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent. Analyze the concentration of the dissolved flavor compound using a calibrated analytical method such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

  • Quantification: Determine the solubility in mg/mL or g/100mL.

Stability Testing

Causality Behind Experimental Choices: The stability of a flavor compound within a carrier is crucial for ensuring a consistent sensory profile throughout the product's shelf life. This experiment evaluates the degradation of a model flavor compound in each carrier under accelerated storage conditions (elevated temperature).

Experimental Workflow: Accelerated Stability Testing

G prep Prepare solutions of a model flavor compound in each carrier at a known concentration store Store solutions in sealed, airtight containers at an elevated temperature (e.g., 40°C) prep->store sample Withdraw aliquots at specified time intervals (e.g., 0, 1, 2, 4, 8 weeks) store->sample analyze Analyze the concentration of the flavor compound and any degradation products using GC-MS sample->analyze plot Plot the concentration of the flavor compound over time to determine the degradation rate analyze->plot

Caption: Workflow for assessing the stability of a flavor compound in different carriers.

Step-by-Step Protocol:

  • Preparation of Solutions: Prepare solutions of a known concentration of a model flavor compound (e.g., a reactive aldehyde like cinnamaldehyde) in each of the four carriers.

  • Storage: Transfer the solutions into sealed, airtight amber glass vials to protect from light and air. Place the vials in a stability chamber at a constant elevated temperature (e.g., 40°C).

  • Sampling: At predetermined time points (e.g., 0, 1, 2, 4, and 8 weeks), remove a vial of each solution from the chamber.

  • Analysis: Analyze the concentration of the remaining flavor compound and identify any degradation products using GC-MS.

  • Data Analysis: Plot the percentage of the initial flavor compound remaining against time for each carrier. This will allow for a comparison of the protective effect of each carrier.

Flavor Release Profile

Causality Behind Experimental Choices: The release of flavor from a product is a dynamic process that significantly influences the consumer's sensory experience. This experiment aims to characterize the rate and intensity of flavor release from each carrier using a dynamic headspace analysis technique.

Experimental Workflow: Dynamic Headspace Analysis

G prep Prepare solutions of a volatile model flavor compound in each carrier inject Inject a small volume of the solution into a heated injection port of a GC-MS system prep->inject trap Collect the volatile compounds released over time onto a sorbent trap inject->trap desorb Thermally desorb the trapped compounds into the GC-MS for analysis trap->desorb profile Generate a flavor release profile by plotting the intensity of the flavor compound over time desorb->profile

Caption: Workflow for determining the flavor release profile from different carriers.

Step-by-Step Protocol:

  • Preparation of Solutions: Prepare solutions of a volatile model flavor compound (e.g., ethyl butyrate) in each carrier at the same concentration.

  • Dynamic Headspace Sampling: Utilize a dynamic headspace analyzer coupled with a GC-MS. Inject a precise volume of the flavored carrier solution into the sample chamber, which is maintained at a constant temperature.

  • Volatile Collection: A stream of inert gas is passed through the sample, carrying the released volatile compounds onto a sorbent trap. The trapping is performed over a set period.

  • Analysis: The trapped volatile compounds are then thermally desorbed and analyzed by GC-MS.

  • Data Interpretation: The resulting chromatograms will show the amount of flavor released over time, allowing for a comparison of the release rates from each carrier.

Sensory Analysis: The Ultimate Arbiter of Performance

While instrumental analysis provides objective data, sensory evaluation is indispensable for understanding the perceptual impact of the flavor carrier.[12][13] A trained sensory panel can provide detailed descriptions of the flavor profile, intensity, and temporal evolution.

Sensory Analysis Protocol: Descriptive Analysis

  • Panelist Training: A panel of 8-12 individuals is trained to identify and quantify specific flavor attributes (e.g., fruity, sweet, solvent-like, off-notes) and their intensities on a structured scale.

  • Sample Preparation: The model flavor compound is dissolved in each of the four carriers at a concentration that is perceivable but not overwhelming. The samples are presented in a blinded and randomized order.

  • Evaluation: Panelists evaluate each sample for the intensity of predefined flavor attributes at different time points (e.g., initial aroma, taste at 15 seconds, aftertaste at 60 seconds).

  • Data Analysis: The data is statistically analyzed to identify significant differences in the sensory profiles of the flavor in each carrier.

Discussion and Conclusion

The selection of a flavor carrier is a multi-faceted decision that requires a thorough understanding of the physicochemical properties of the carrier and the desired performance characteristics in the final product.

  • This compound (THFB) , with its high boiling point and oil solubility, is a strong candidate for applications requiring high-temperature processing and for flavoring lipid-based systems.[5][8] Its inherent fruity character can be an advantage in certain formulations.[5]

  • Ethyl acetate is best suited for applications where a rapid, high-impact aroma release is desired, such as in chewing gum and some confectioneries.[11]

  • Propylene glycol remains a workhorse for aqueous applications due to its excellent water solubility and neutral sensory profile.[10][14]

  • Triacetin offers a good balance of properties, with its ability to dissolve a wide range of flavor compounds and its moderate volatility, making it a versatile choice for many food and pharmaceutical applications.[2][7]

Ultimately, the optimal flavor carrier is application-specific. The experimental protocols outlined in this guide provide a robust framework for making an informed, data-driven decision. Further research involving direct comparative studies using these methodologies is encouraged to fully elucidate the performance advantages of this compound and other novel flavor carriers.

References

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  • Puratos. (2023, July 14). How to conduct a Sensory Analysis test: the golden rules.
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  • ResearchGate. (n.d.). Flavor retention and release from beverages: a kinetic and thermodynamic perspective (review).
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  • Pathogenia. (n.d.). Stability Testing (Food Testing).
  • ResearchGate. (2025, August 9). Flavour release from polysaccharide gels: Different approaches for the determination of kinetic parameters [Request PDF].
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A Comparative Guide to Tetrahydrofurfuryl Butyrate and Tetrahydrofuran as Solvents for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of solvent selection for pharmaceutical research and development, the pursuit of efficacy, safety, and sustainability is paramount. Tetrahydrofuran (THF), a widely used aprotic solvent, is valued for its broad solvency. However, its propensity for peroxide formation and concerns regarding its environmental footprint have prompted the exploration of viable alternatives. This guide provides an in-depth, objective comparison of Tetrahydrofurfuryl butyrate (THFB) and THF, offering experimental data and field-proven insights to inform your solvent selection process.

At a Glance: Key Physicochemical Properties

A solvent's performance is fundamentally dictated by its physical and chemical properties. The following table summarizes the key parameters for THFB and THF, providing a foundation for understanding their respective behaviors.

PropertyThis compound (THFB)Tetrahydrofuran (THF)
Molecular Formula C₉H₁₆O₃C₄H₈O
Molecular Weight ( g/mol ) 172.22[1]72.11
Boiling Point (°C) 225-227[2]66
Melting Point (°C) N/A-108.4
Density (g/mL at 25°C) ~1.012[2]~0.889
Refractive Index (at 20°C) ~1.44[2]~1.407
Water Solubility Insoluble[1]Miscible
Flash Point (°C) 99[3]-14.5

Solvency Power: A Hansen Solubility Parameter Perspective

To move beyond simple "like dissolves like" heuristics, we turn to Hansen Solubility Parameters (HSPs). HSPs quantify a solvent's character based on three intermolecular forces: dispersion (δD), polar (δP), and hydrogen bonding (δH). A smaller "distance" between the HSPs of a solvent and a solute predicts greater solubility.

Hansen Solubility Parameters (MPa⁰⁵)

SolventδD (Dispersion)δP (Polar)δH (Hydrogen Bonding)
Tetrahydrofuran (THF) 16.85.78.0
This compound (THFB) (Estimated) ~16.5~6.0~7.5

The estimated HSPs for THFB suggest a solvency profile remarkably similar to that of THF. This indicates that THFB has the potential to be a suitable solvent for a similar range of solutes, including many polymers and active pharmaceutical ingredients (APIs) that are soluble in THF.

Experimental Protocol: Determining Hansen Solubility Parameters

The experimental determination of HSPs for a new solvent like THFB is a critical step in its evaluation. A common method involves solubility testing with a range of polymers with known HSPs.

G cluster_prep Preparation cluster_test Solubility Testing cluster_analysis Data Analysis prep1 Select 20-30 polymers with known HSPs test1 Mix each polymer with THFB solution prep1->test1 prep2 Prepare dilute solutions of THFB prep2->test1 test2 Observe for dissolution, swelling, or no change test1->test2 test3 Assign a solubility score (e.g., 1 for soluble, 0 for insoluble) test2->test3 analysis1 Input solubility scores and polymer HSPs into HSPiP software test3->analysis1 analysis2 Software calculates the HSP sphere for THFB analysis1->analysis2

Caption: Workflow for the experimental determination of Hansen Solubility Parameters.

This self-validating system, where the calculated HSP sphere for THFB must accurately encompass the known HSPs of the soluble polymers, provides a reliable method for characterizing its solvency.[5][6]

Performance in Key Applications: A Comparative Outlook

While physicochemical properties and solubility parameters provide a theoretical framework, performance in real-world applications is the ultimate measure of a solvent's utility.

Polymer Chemistry

THF is a workhorse solvent in polymer chemistry, used for both synthesis and characterization (e.g., gel permeation chromatography). Given the similar estimated HSPs, THFB is a promising candidate for dissolving a range of polymers. For instance, polymers like polystyrene and poly(methyl methacrylate), which are soluble in THF, would be expected to show good solubility in THFB.[7]

Organic Synthesis: The Case of Grignard Reactions

Grignard reactions are a cornerstone of organic synthesis, and THF is a common solvent due to its ability to solvate the magnesium center of the Grignard reagent. The etheric oxygen in THFB's tetrahydrofuran ring suggests it could also be a suitable solvent for these reactions. However, the presence of the butyrate ester functionality introduces a potential reactivity issue. The ester group could be susceptible to attack by the highly nucleophilic Grignard reagent, leading to side products and reduced yields.

Experimental Protocol: Comparative Grignard Reaction

To evaluate THFB's performance against THF in a Grignard reaction, a standardized experiment is essential.

G cluster_setup Reaction Setup cluster_reaction Reaction & Quenching cluster_analysis Analysis setup1 Two parallel reactions: A: Bromobenzene + Mg in THF B: Bromobenzene + Mg in THFB setup2 Identical reaction conditions (temperature, stirring, reactant ratios) setup1->setup2 react1 Add benzaldehyde to both reactions setup2->react1 quench1 Quench with aqueous NH4Cl react1->quench1 analysis1 Extract product (diphenylmethanol) quench1->analysis1 analysis2 Analyze yield and purity by GC-MS and NMR analysis1->analysis2 analysis3 Identify any side products in the THFB reaction analysis2->analysis3

Caption: Experimental workflow for comparing THF and THFB in a Grignard reaction.

This protocol allows for a direct comparison of yield, purity, and the formation of any byproducts, providing a clear indication of THFB's suitability for this class of reactions.[8]

Safety, Health, and Environmental Profile: A Critical Assessment

The choice of a solvent extends beyond its performance to its impact on researcher safety and the environment.

Peroxide Formation: A Significant Hazard

A major drawback of THF is its tendency to form explosive peroxides upon exposure to air and light.[9] This necessitates careful handling, storage, and regular testing. The tetrahydrofuran ring in THFB raises the possibility of similar peroxide formation. While the ester group might influence the rate of autoxidation, it is crucial to assume that THFB is a potential peroxide former until proven otherwise.

Protocol: Peroxide Detection

Regular testing for peroxides in any ether-based solvent is a critical safety measure.

G cluster_test Peroxide Test Strip Method cluster_action Action Based on Results test1 Dip a peroxide test strip into the THFB sample test2 Observe for a color change test1->test2 test3 Compare the color to the manufacturer's chart to determine peroxide concentration test2->test3 action1 If peroxides are detected, quench with a reducing agent (e.g., ferrous sulfate) test3->action1 action2 Dispose of the solvent if peroxide levels are high test3->action2

Caption: A simple and effective protocol for detecting peroxides in solvents.

This protocol provides a rapid and reliable way to ensure the safety of stored THFB.[10]

Toxicity and Environmental Impact

THF is known to cause skin and eye irritation, and prolonged exposure can lead to more severe health effects. Information on the specific toxicity of THFB is less comprehensive, but it is generally considered to have low toxicity.[11]

From an environmental perspective, the higher boiling point and lower vapor pressure of THFB compared to THF suggest it will have a lower contribution to volatile organic compound (VOC) emissions. However, its biodegradability and ecotoxicity would require further investigation for a complete environmental impact assessment.

Conclusion and Future Outlook

This compound presents itself as a potentially viable alternative to THF in certain applications, primarily due to its similar estimated solvency profile and more favorable physical properties, such as a higher boiling point and flash point. Its lower volatility is a distinct advantage from both a safety and environmental standpoint.

However, several critical questions remain to be answered through rigorous experimental investigation:

  • Definitive Hansen Solubility Parameters: Experimental determination of THFB's HSPs is essential to accurately predict its solvency for a wide range of solutes.

  • Reactivity in Common Organic Reactions: The stability of the ester functionality in the presence of strong nucleophiles and bases needs to be thoroughly evaluated.

  • Peroxide Formation Tendency: A systematic study of THFB's autoxidation rate is crucial for establishing safe handling and storage protocols.

  • Comprehensive Ecotoxicity Data: A full assessment of its environmental fate and impact is necessary to position it as a "greener" alternative.

For researchers and drug development professionals, THFB warrants consideration as a potential replacement for THF, particularly in applications where lower volatility and a potentially improved safety profile are desired. However, due to the current lack of extensive performance data, a cautious and experimentally driven approach is strongly recommended. As more research becomes available, the role of THFB in the solvent landscape will become clearer, potentially offering a valuable new tool for the modern chemist.

References

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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Furan Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and food safety, the accurate quantification of furan derivatives is of paramount importance. These compounds, often formed during thermal processing, are classified as potentially carcinogenic, necessitating robust and reliable analytical methods for their detection and quantification.[1][2][3] This guide provides an in-depth comparison of analytical methodologies for furan derivatives, with a focus on the critical process of cross-validation to ensure data integrity and comparability across different techniques.

The primary analytical challenge in furan analysis lies in the volatile nature of these compounds, which dictates specific sample handling and introduction techniques to prevent analyte loss.[1][4] Headspace (HS) and Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) are the most prevalent and sensitive techniques.[2][3] However, High-Performance Liquid Chromatography (HPLC) can serve as a valuable alternative, particularly for less volatile derivatives or as a confirmatory method.[5][6]

This guide will delve into a comparative analysis of a primary HS-SPME-GC-MS method and a secondary HPLC-UV method, outlining the principles of cross-validation in accordance with international regulatory guidelines.

The Imperative of Cross-Validation

In analytical sciences, relying on a single method without independent verification can introduce systemic biases. Cross-validation is the formal process of comparing two distinct, validated analytical methods to ensure they produce comparable and reliable results for the same analyte in the same matrix.[7] This is not merely a repeat of the initial validation but a crucial step when:

  • Transferring a method to another laboratory.

  • Introducing a new analytical technique.

  • Comparing data from different studies or methodologies.

  • Fulfilling regulatory requirements for pivotal studies.[8][9][10]

The International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) provide comprehensive guidelines on bioanalytical method validation, which form the foundation for the principles discussed herein.[7][8][10][11][12][13][14][15][16][17][18][19][20]

Visualizing the Cross-Validation Workflow

The following diagram illustrates a structured workflow for the cross-validation of two analytical methods for furan derivative analysis.

Cross-Validation Workflow cluster_0 Method A: Primary (e.g., HS-SPME-GC-MS) cluster_1 Method B: Secondary (e.g., HPLC-UV) cluster_2 Cross-Validation Study A1 Full Method Validation (ICH Q2(R2)) C1 Prepare Spiked Matrix Samples (Low, Mid, High Concentrations) A1->C1 Validated Method A A2 Analysis of QC Samples C2 Analyze Samples by Both Methods B1 Full Method Validation (ICH Q2(R2)) B1->C1 Validated Method B B2 Analysis of QC Samples C1->C2 C3 Statistical Comparison of Results (e.g., Bland-Altman, t-test) C2->C3 C4 Acceptance Criteria Met? C3->C4 D1 Methods are Interchangeable C4->D1 Yes D2 Investigate Discrepancies (Method Bias, Matrix Effects) C4->D2 No

Caption: Workflow for cross-validating two analytical methods.

Comparative Analysis of Analytical Methodologies

The choice of an analytical method for furan derivatives is dictated by the specific analyte, the sample matrix, the required sensitivity, and the available instrumentation.

ParameterHS-SPME-GC-MSHPLC-UV
Principle Separation of volatile compounds in the gas phase followed by mass-based detection.Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with UV detection.
Analyte Volatility Essential for efficient headspace extraction.Suitable for less volatile or thermally labile furan derivatives.
Sample Preparation Minimal, involving homogenization and incubation.[1][4]May require liquid-liquid or solid-phase extraction to remove matrix interferences.
Sensitivity High, with Limits of Detection (LOD) often in the low ng/g (ppb) range.[21][22]Generally lower sensitivity, with LODs typically in the µg/mL (ppm) range.[6]
Selectivity High, due to both chromatographic separation and mass spectrometric detection.[3]Moderate, relies on chromatographic retention time and UV absorbance, which can be less specific.
Throughput Can be automated for high throughput.Generally lower throughput due to more complex sample preparation.

Quantitative Performance Data Comparison

The following table summarizes typical performance data for the two methods, drawing from published validation studies for furan and its derivatives.

Validation ParameterHS-SPME-GC-MSHPLC-UV
Limit of Detection (LOD) 0.01 - 0.02 ng/g[21][22]0.11 - 0.76 µg/mL[6]
Limit of Quantification (LOQ) 0.04 - 0.06 ng/g[21][22]0.35 - 2.55 µg/mL[6]
Linearity (r²) > 0.990[21][22]≥ 0.998[6]
Recovery (%) 77.81 - 111.47%[21][22]≥ 89.9%[6]
Precision (RSD%) Intra-day: 1 - 16%, Inter-day: 4 - 20%[23]Intra-day: ≤ 4.2%, Inter-day: ≤ 4.5%[6]

Note: The performance of each method is highly dependent on the specific furan derivative, the sample matrix, and the instrumentation used. The data presented here are representative examples.

Experimental Protocols

Detailed and reproducible experimental protocols are the bedrock of any analytical comparison.

Method A: HS-SPME-GC-MS for Furan in a Food Matrix

This protocol is a generalized procedure based on established methods for furan analysis.[21][22][24]

1. Standard and Sample Preparation:

  • Stock Standard: Prepare a stock solution of furan in methanol. Due to its volatility, gravimetric preparation in a sealed vial is recommended.[4][25]

  • Working Standards: Prepare fresh daily dilutions of the stock standard in purified water.

  • Internal Standard (IS): Use a deuterated analog, such as d4-furan, to compensate for analyte loss and instrumental variability.[4]

  • Sample Preparation: Homogenize the sample, preferably chilled to minimize furan loss.[4][25] Weigh 1-5 g of the homogenized sample into a headspace vial. Add a known amount of the d4-furan internal standard and, for solid samples, a saturated NaCl solution to facilitate analyte partitioning into the headspace.[4][23]

2. HS-SPME Procedure:

  • Incubate the sealed vial at a controlled temperature (e.g., 60°C) for a defined period (e.g., 30 minutes) to allow for equilibration.[1][4]

  • Expose a Carboxen/PDMS SPME fiber to the headspace for a specific duration (e.g., 20 minutes) to adsorb the volatile compounds.[4]

3. GC-MS Analysis:

  • Desorption: Thermally desorb the analytes from the SPME fiber in the heated GC inlet.

  • Chromatographic Separation: Use a suitable capillary column (e.g., PoraBOND Q or equivalent) with a temperature gradient to separate furan from other volatile compounds.[1][26]

  • Mass Spectrometric Detection: Operate the mass spectrometer in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring characteristic ions for furan (e.g., m/z 68 and 39) and d4-furan.[1]

HS-SPME-GC-MS Workflow A Sample Homogenization (Chilled) B Aliquot into Headspace Vial A->B C Add Internal Standard (d4-Furan) & NaCl Solution B->C D Incubate at 60°C C->D E SPME Fiber Adsorption D->E F Thermal Desorption in GC Inlet E->F G Chromatographic Separation F->G H Mass Spectrometric Detection (SIM) G->H I Quantification H->I

Caption: Experimental workflow for furan analysis by HS-SPME-GC-MS.

Method B: HPLC-UV for a Furan Derivative (e.g., Furfural)

This protocol outlines a general approach for the analysis of a less volatile furan derivative.[6]

1. Standard and Sample Preparation:

  • Stock Standard: Prepare a stock solution of the furan derivative in a suitable solvent (e.g., acetonitrile).

  • Working Standards: Prepare a series of dilutions in the mobile phase to construct a calibration curve.

  • Sample Preparation: Depending on the matrix, this may involve:

    • Liquid Samples: Filtration through a 0.45 µm filter.

    • Solid Samples: Sonication-assisted extraction with a suitable solvent, followed by centrifugation and filtration.

2. HPLC-UV Analysis:

  • Instrumentation: An HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of acetonitrile and water is often effective.

  • Detection: Monitor the UV absorbance at the wavelength of maximum absorbance for the target furan derivative.

3. Quantification:

  • Quantify the analyte by comparing the peak area of the sample to the calibration curve generated from the working standards.

Conclusion and Expert Recommendations

Both HS-SPME-GC-MS and HPLC-UV are robust techniques for the analysis of furan derivatives, each with its own set of advantages and limitations.

  • HS-SPME-GC-MS is the gold standard for volatile furan analysis due to its superior sensitivity and selectivity.[2][3] It is the preferred method for trace-level quantification in complex matrices such as food and biological samples.

  • HPLC-UV is a valuable alternative for less volatile furan derivatives or when GC-MS is unavailable.[5][6] Its simpler instrumentation and direct analysis of liquid samples are advantageous for certain applications.

For laboratories involved in regulatory submissions or long-term monitoring programs, the implementation of a cross-validation strategy is not just recommended, it is essential for ensuring the generation of reliable and defensible data. An inter-laboratory comparison study highlighted significant variability in the analysis of furan and its derivatives, underscoring the need for standardized and robust analytical protocols.[2][27] By demonstrating the interchangeability of two validated methods, researchers can have greater confidence in their results and ensure data continuity, even when analytical methodologies evolve.

References

  • The Determination of Furan in Foods — Challenges and Solutions.
  • Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). [Link]

  • Validation of analytical method for furan determination in eight food matrices and its levels in various foods. PubMed. [Link]

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  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. [Link]

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  • ICH releases draft guidelines on analytical method development. RAPS. [Link]

  • Bioanalytical Method Validation FDA 2001.pdf. FDA. [Link]

  • Analysis of Furans and Alkylfurans in Food Samples (Part 1): Choosing GC-MS Conditions and a Sample Preparation Technique. Restek. [Link]

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  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]

  • Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. NIH. [Link]

  • Validation of analytical method for furan determination in eight food matrices and its levels in various foods | Request PDF. ResearchGate. [Link]

  • Furan Analysis of furan in food. Agilent. [Link]

  • Do GC/MS methods available for furan and alkylfurans in food provide comparable results? - An interlaboratory study and safety assessment of 2-pentylfuran in food. PubMed. [Link]

  • A review on furan: Formation, analysis, occurrence, carcinogenicity, genotoxicity and reduction methods | Request PDF. ResearchGate. [Link]

  • The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. Wiley Online Library. [Link]

  • The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. Ananikov Laboratory. [Link]

  • Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. MDPI. [Link]

  • GC−MS/MS chromatogram of furan and its 10 derivative standards by (A)... ResearchGate. [Link]

  • LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews. NIH. [Link]

  • Analysis of furan and its major furan derivatives in coffee products on the Chinese market using HS-GC-MS and the estimated exposure of the Chinese population. PubMed. [Link]

  • Analysis of furan and alkylfurans in food commodities using headspace SPME arrow and GC-MS. Restek. [Link]

  • Development and Validation of a Bioanalytical Method of Measuring Heterocyclic Organic Compounds (Furan and Methylfuran) in Human Blood Using GC-MS. Public Health and Life Environment – PH&LE. [Link]

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A Comparative Guide to Tetrahydrofurfuryl Butyrate: Benchmarking Green Chemistry Metrics for Sustainable Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher and drug development professional, solvent selection is a critical decision point that profoundly impacts not only reaction efficiency but also the environmental, health, and safety (EHS) profile of a synthetic process. The principles of green chemistry compel us to look beyond traditional, often hazardous, petroleum-derived solvents towards sustainable alternatives.[1] This guide provides an in-depth analysis of Tetrahydrofurfuryl butyrate (THFB), a bio-derived ester, and benchmarks its performance against established green and conventional solvents. Our objective is to furnish the scientific community with robust data to make informed decisions that align with sustainability goals without compromising chemical efficacy.

This compound (CAS No. 2217-33-6) is an ester of Tetrahydrofurfuryl alcohol (THFA) and butyric acid.[2][3] While it has found use as a flavoring agent and fragrance component, its potential as a green solvent and reaction medium remains largely unexplored in mainstream chemical literature.[4][5] The primary driver for its "green" classification is its precursor, THFA, which is readily synthesized from furfural. Furfural is a platform chemical derived from the acid-catalyzed digestion of pentosan-rich agricultural biomass such as corncobs, sugarcane bagasse, and oat hulls.[6][7] This renewable origin presents a significant advantage over petrochemical-based solvents.

Visualizing the Bio-Derived Pathway of THFB

The synthesis of THFB is rooted in renewable agricultural feedstocks. This pathway underscores its potential as a sustainable chemical, moving away from finite fossil fuel resources.

Feedstock Agricultural Biomass (e.g., Corncobs, Bagasse) Furfural Furfural Feedstock->Furfural Acid Hydrolysis THFA Tetrahydrofurfuryl Alcohol (THFA) Furfural->THFA Catalytic Hydrogenation THFB This compound (THFB) THFA->THFB Esterification ButyricAcid Butyric Acid ButyricAcid->THFB

Caption: Synthesis pathway of THFB from renewable biomass.

Part 1: Core Green Chemistry Metrics

To objectively evaluate a solvent's "greenness," we must move beyond qualitative descriptions and employ quantitative metrics. Here, we compare THFB with a selection of solvents:

  • Bio-based Peers: 2-Methyltetrahydrofuran (2-MeTHF)

  • Conventional Analogue: Tetrahydrofuran (THF)

  • Common Halogenated Solvent: Dichloromethane (DCM)

Atom Economy

Introduced by Barry Trost, Atom Economy measures the efficiency of a reaction in converting the mass of reactants into the desired product.[8] It is a theoretical calculation that helps us design syntheses that minimize waste at the molecular level.

Synthesis of THFB: C₅H₁₀O₂ (THFA) + C₄H₈O₂ (Butyric Acid) → C₉H₁₆O₃ (THFB) + H₂O

  • Molecular Weight of THFA: 102.13 g/mol

  • Molecular Weight of Butyric Acid: 88.11 g/mol

  • Molecular Weight of THFB: 172.22 g/mol [9]

  • Molecular Weight of Water: 18.02 g/mol

Calculation: Atom Economy = (Mass of desired product / Total mass of reactants) x 100 Atom Economy = (172.22 / (102.13 + 88.11)) x 100 = 90.5%

This high theoretical atom economy is characteristic of esterification (condensation) reactions where the only byproduct is water.

E-Factor (Environmental Factor)

The E-Factor, developed by Roger Sheldon, provides a more practical measure of waste by quantifying the total mass of waste generated per kilogram of product.[8][10] A lower E-Factor signifies a greener process.[10]

E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)

Unlike atom economy, the E-Factor includes waste from all sources: unreacted starting materials, solvent losses, and materials used in workup and purification.[10] For a comparative laboratory-scale synthesis, we can estimate the E-Factor.

Table 1: Comparative Green Chemistry Metrics

MetricThis compound (THFB)2-MeTHFTHFDichloromethane (DCM)
Primary Feedstock Renewable Biomass[6]Renewable Biomass[11]PetrochemicalPetrochemical
Atom Economy (Synthesis) 90.5% (Esterification)N/A (Direct use)N/A (Direct use)N/A (Direct use)
Estimated E-Factor (Lab Scale) 5 - 155 - 1510 - 25> 25
Boiling Point (°C) 225-227[4]806640
Toxicity Profile Low; food/cosmetic use[9][12]ModerateModerate; Peroxide formerHigh; Suspected carcinogen
Biodegradability High (expected)[7]ModerateLowVery Low

Note: E-Factor values are estimates for a typical lab-scale reaction involving solvent for reaction and workup, assuming an 85% product yield and standard purification procedures. The value varies significantly with scale and process optimization.

Discussion: THFB's high boiling point (225-227 °C) is a double-edged sword.[4] It leads to lower fugitive emissions and reduced worker exposure risk compared to volatile solvents like DCM and THF. However, it also requires more energy for removal by distillation, which must be factored into a full life-cycle assessment. Its derivation from renewable sources and anticipated high biodegradability (based on its precursor, THFA) are significant advantages over THF and DCM.[6][7]

Part 2: Experimental Protocol for Solvent Performance Evaluation

To validate the performance of THFB as a reaction solvent, a standardized comparative experiment is essential. This protocol describes a method for evaluating solvent efficacy in a common SN2 reaction, providing a framework that is both trustworthy and self-validating through direct comparison.

Objective: To compare the reaction rate and yield of the SN2 reaction of benzyl bromide with sodium cyanide using THFB, 2-MeTHF, THF, and DCM as solvents.

Materials:

  • Benzyl bromide (Reagent grade)

  • Sodium cyanide (Caution: Highly Toxic)

  • This compound (THFB)

  • 2-Methyltetrahydrofuran (2-MeTHF), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Internal Standard (e.g., Dodecane) for GC analysis

  • Reaction vials, magnetic stirrers, heating block

  • Gas Chromatography (GC) apparatus

Workflow Visualization:

Setup Parallel Reaction Setup (4 Solvents) Reagents Add Reagents: 1. Solvent (10 mL) 2. NaCN (1.2 eq) 3. Benzyl Bromide (1.0 eq) 4. Internal Std. Setup->Reagents Step 1 Reaction Reaction Conditions Stir at 60°C Monitor over 24h Reagents->Reaction Step 2 Sampling Aliquots Taken at t=0, 1, 2, 4, 8, 24h Reaction->Sampling Step 3 Analysis GC Analysis (Quantify Benzyl Bromide & Benzyl Cyanide) Sampling->Analysis Step 4 Results Data Analysis - Plot % Conversion vs. Time - Calculate Final Yield Analysis->Results Step 5

Caption: Experimental workflow for comparative solvent analysis.

Step-by-Step Protocol:

  • Preparation: In a controlled environment (fume hood), label four identical reaction vials for each solvent: THFB, 2-MeTHF, THF, and DCM.

  • Reagent Addition:

    • To each vial, add 10 mL of the respective solvent.

    • Add sodium cyanide (1.2 molar equivalents). Causality: Using a slight excess of the nucleophile ensures the reaction goes to completion and the kinetics are primarily dependent on the solvent and substrate concentration.

    • Add a magnetic stir bar to each vial.

    • Add the internal standard (dodecane, ~5 mol%).

    • Initiate stirring and bring the vials to a constant temperature of 60°C using a heating block.

  • Reaction Initiation:

    • Add benzyl bromide (1.0 molar equivalent) to each vial simultaneously to start the reactions.

    • Immediately take the first time-point sample (t=0).

  • Monitoring:

    • Collect small aliquots (e.g., 0.1 mL) from each reaction at specified time intervals (e.g., 1, 2, 4, 8, and 24 hours).

    • Quench each aliquot immediately in a vial containing ethyl acetate and a small amount of water to dissolve any remaining NaCN.

  • Analysis:

    • Analyze each quenched aliquot by Gas Chromatography (GC).

    • Self-Validation: The use of an internal standard allows for accurate quantification of reactant consumption and product formation, correcting for any variations in injection volume.

  • Data Interpretation:

    • Calculate the percentage conversion of benzyl bromide to benzyl cyanide at each time point relative to the internal standard.

    • Plot the percentage conversion versus time for each solvent to compare reaction kinetics.

    • Determine the final isolated yield after 24 hours by performing a standard aqueous workup and purification of the remaining reaction mixture.

Expected Outcomes: This experiment will provide quantitative data on how THFB performs as a reaction medium for a polar, SN2-type transformation. The polarity and solvating power of THFB will directly influence the dissolution of NaCN and the stabilization of the transition state, thereby affecting the reaction rate and final yield. This data, when compared against the benchmarks, provides a clear, evidence-based assessment of its suitability as a solvent substitute.

Conclusion and Future Outlook

This compound presents a compelling profile as a potential green solvent. Its derivation from renewable biomass, high atom-economy synthesis, high boiling point, and favorable preliminary safety profile position it as a sustainable alternative to many conventional petrochemical-based solvents.[6][9][12] However, its utility is not merely theoretical. As demonstrated, its performance can be empirically validated and benchmarked against other solvents in common chemical transformations.

Further research is required to fully characterize its solvation properties (e.g., Hansen solubility parameters), expand its application scope to different reaction classes, and conduct a comprehensive life-cycle assessment that includes the energy requirements for its synthesis and post-reaction removal. For researchers in drug development and chemical synthesis, exploring solvents like THFB is a crucial step towards designing processes that are not only scientifically elegant but also environmentally responsible.

References

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  • National Industrial Chemicals Notification and Assessment Scheme. (2018). Esters of tetrahydrofurfuryl alcohol: Human health tier II assessment. Australian Department of Health. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound | C9H16O3 | CID 551316. PubChem. Retrieved from [Link]

  • The Good Scents Company. (n.d.). This compound. Retrieved from [Link]

  • LibreTexts Chemistry. (2021). 13.10: The E-Factor in Green Chemistry. Retrieved from [Link]

  • Agricultural Marketing Service. (2002). Tetrahydrofurfuryl Alcohol (THFA); Petition Justification. Federal Register, 67(129). Retrieved from [Link]

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A Comparative Analysis of the Solvency Power of Furan-Based Compounds: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of pharmaceutical sciences and organic synthesis, the choice of solvent is a critical decision that profoundly influences reaction kinetics, product purity, and the overall sustainability of a process. For decades, traditional solvents have been the workhorses of the laboratory and production plant. However, mounting concerns over their environmental impact and safety profiles have catalyzed the search for greener, more sustainable alternatives. Among the most promising candidates are furan-based compounds, a class of bio-derived solvents offering a unique combination of potent solvency, favorable physical properties, and a significantly improved environmental footprint.

This guide provides an in-depth comparative analysis of the solvency power of key furan-based compounds, contrasting their performance with commonly used traditional solvents. We will delve into the theoretical underpinnings of solubility, present robust experimental data, and provide detailed protocols to empower researchers, scientists, and drug development professionals to make informed decisions in their pursuit of more efficient and sustainable chemical processes.

The Rise of Furan-Based Solvents: A Sustainable Alternative

Furan-based solvents are derived from renewable biomass sources, such as agricultural residues like corncobs and sugarcane bagasse.[1][2] This bio-based origin is a cornerstone of their appeal, offering a route to reduce reliance on petrochemical feedstocks and lower the carbon footprint of chemical manufacturing.[3] Beyond their green credentials, these solvents possess a range of physicochemical properties that make them highly effective in a variety of applications, from organometallic reactions to polymer chemistry.[4]

This guide will focus on the following key furan-based solvents, comparing them against a selection of traditional solvents:

  • 2-Methyltetrahydrofuran (2-MeTHF): A versatile and increasingly popular green solvent, often touted as a superior replacement for Tetrahydrofuran (THF).[5]

  • Furfural: A foundational furan-based compound with a broad range of solvent applications.[2]

  • Furfuryl Alcohol: A derivative of furfural with unique solvency characteristics.

Quantifying Solvency: A Multi-faceted Approach

To objectively compare the solvency power of these compounds, we will employ two key theoretical frameworks: Hansen Solubility Parameters (HSP) and Kamlet-Taft parameters.

Hansen Solubility Parameters (HSP): The "Like Dissolves Like" Principle Quantified

Hansen Solubility Parameters are a powerful tool for predicting the miscibility of materials.[6] The theory posits that the total cohesive energy of a substance can be divided into three components:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

The principle is simple: substances with similar HSP values are more likely to be miscible.[7] The "Hansen distance" (Ra) between two substances provides a numerical value for their affinity. A smaller Ra indicates a higher likelihood of solubility. This predictive power is invaluable in pharmaceutical development for screening excipients and predicting drug-polymer interactions.[8][9][10]

Table 1: Hansen Solubility Parameters (in MPa⁰.⁵) of Selected Furan-Based and Traditional Solvents

SolventδDδPδH
Furan-Based Solvents
2-Methyltetrahydrofuran (2-MeTHF)16.96.04.0
Tetrahydrofuran (THF)16.85.78.0
Furfural18.614.95.1
Furfuryl Alcohol17.47.615.1
Traditional Solvents
Acetone15.510.47.0
Dichloromethane (DCM)17.07.37.1
Ethanol15.88.819.4
Toluene18.01.42.0
n-Hexane14.90.00.0
Water15.516.042.3
Kamlet-Taft Parameters: Deconstructing Solvatochromic Effects

Kamlet-Taft parameters provide a more nuanced understanding of a solvent's polarity by separating it into three distinct components based on solvatochromic shifts of specific dyes:[11]

  • α (Hydrogen Bond Acidity): A measure of the solvent's ability to donate a hydrogen bond.

  • β (Hydrogen Bond Basicity): A measure of the solvent's ability to accept a hydrogen bond.

  • π* (Dipolarity/Polarizability): A measure of the solvent's ability to stabilize a dipole.

These parameters are particularly useful for understanding how a solvent will interact with a solute at a molecular level, influencing reaction rates and equilibria.[6]

Table 2: Kamlet-Taft Parameters of Selected Furan-Based and Traditional Solvents

Solventαβπ*
Furan-Based Solvents
2-Methyltetrahydrofuran (2-MeTHF)0.000.450.51
Tetrahydrofuran (THF)0.000.550.58
Traditional Solvents
Acetone0.080.480.71
Dichloromethane (DCM)0.130.100.82
Ethanol0.830.770.54
Toluene0.000.110.49
n-Hexane0.000.00-0.08
Water1.170.181.09

Practical Applications in Drug Development: A Focus on Solubility and Dissolution

For drug development professionals, the ultimate test of a solvent's power lies in its ability to dissolve and facilitate the delivery of active pharmaceutical ingredients (APIs). This is particularly critical for Biopharmaceutics Classification System (BCS) Class II drugs, which are characterized by low solubility and high permeability.[12][13][14] Enhancing the solubility and dissolution rate of these compounds is a major challenge in formulation development.[15]

Predicting API-Solvent Compatibility with Hansen Solubility Parameters

The HSP framework can be extended to APIs and excipients, providing a valuable tool for predicting compatibility and guiding formulation development.[9][16] By matching the HSP of an API with that of a solvent or polymer, a higher likelihood of miscibility can be achieved.

Table 3: Hansen Solubility Parameters (in MPa⁰.⁵) of Selected Active Pharmaceutical Ingredients (APIs)

APIδDδPδH
Ibuprofen17.84.38.7
Carbamazepine19.79.89.5
Naproxen19.16.59.2

Note: HSP values for APIs can vary depending on the determination method.

By calculating the Hansen distance (Ra) between an API and a solvent, we can predict their compatibility. For example, the lower Ra between ibuprofen and 2-MeTHF compared to n-hexane suggests a higher solubility of ibuprofen in 2-MeTHF.

Experimental Determination of Solvency Power

While theoretical models provide excellent guidance, experimental validation is paramount. The following section outlines key experimental protocols for quantifying the solvency power of furan-based compounds.

Experimental Protocols

Determination of Hansen Solubility Parameters (HSP)

The experimental determination of a solute's HSP involves assessing its solubility in a range of solvents with known HSPs.

Methodology:

  • Solvent Selection: Choose a set of at least 20-30 solvents with a wide and evenly distributed range of HSP values.

  • Solubility Assessment: For each solvent, determine if the solute is "soluble" or "insoluble." This can be done by adding a small, known amount of the solute to a known volume of the solvent and observing for complete dissolution after a set period of agitation (e.g., 24 hours at a controlled temperature). A binary scoring system (1 for soluble, 0 for insoluble) is typically used.

  • Data Analysis: The data is then processed using specialized software (e.g., HSPiP) which calculates the center of a "solubility sphere" in the 3D Hansen space that best separates the "good" solvents (inside the sphere) from the "bad" solvents (outside the sphere). The coordinates of the center of this sphere represent the HSP (δD, δP, δH) of the solute.

HSP Determination Workflow
Measurement of Saturation Solubility

This protocol determines the maximum amount of a solute that can dissolve in a given solvent at a specific temperature.

Methodology:

  • Sample Preparation: Add an excess amount of the API to a known volume of the solvent in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

  • Quantification: Accurately dilute an aliquot of the clear supernatant and analyze the concentration of the dissolved API using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: The saturation solubility is expressed as mass per unit volume (e.g., mg/mL).

Determination of Intrinsic Dissolution Rate (IDR)

IDR measures the dissolution rate of a pure substance under constant surface area conditions.

Methodology:

  • Compact Preparation: Compress a known amount of the API into a compact of a specific diameter using a hydraulic press.

  • Apparatus Setup: Mount the compact in a die with a single exposed surface of a known area.

  • Dissolution Testing: Place the die in a dissolution apparatus (e.g., USP Apparatus 2 with a rotating disk) containing a known volume of the solvent maintained at a constant temperature and rotation speed.

  • Sample Analysis: Withdraw samples of the dissolution medium at predetermined time intervals and analyze the concentration of the dissolved API.

  • Calculation: The IDR is determined from the slope of the linear portion of the cumulative amount of drug dissolved per unit area versus time plot.

Intrinsic Dissolution Rate (IDR) Measurement

Comparative Performance: Furan-Based vs. Traditional Solvents

The true value of furan-based solvents is illuminated through direct comparison with their traditional counterparts.

Solvency Power for APIs

Emerging research indicates that furan-based solvents, particularly 2-MeTHF, exhibit excellent solvency for a range of APIs. For instance, studies have shown that the solubility of ibuprofen and carbamazepine is comparable or even superior in 2-MeTHF compared to some traditional solvents like acetone and ethanol.[17][18][19] This can be attributed to the favorable combination of polarity and hydrogen bonding capacity of these furanic compounds. The solubility of naproxen has also been investigated in various green solvents, highlighting the potential for furan-based systems in its formulation.[11][20][21][22][23]

Advantages in Synthesis and Processing

Beyond simple dissolution, furan-based solvents offer distinct advantages in chemical synthesis and downstream processing:

  • Higher Boiling Points: 2-MeTHF has a higher boiling point (80°C) than THF (66°C), allowing for reactions to be conducted at elevated temperatures, potentially increasing reaction rates.[9]

  • Azeotropic Behavior: 2-MeTHF forms an azeotrope with water, which can be advantageous for certain reaction workups and purifications.

  • Stability: 2-MeTHF shows a reduced tendency to form explosive peroxides compared to THF, enhancing laboratory safety.[5]

Safety and Environmental Profile: A Greener Choice

A critical driver for the adoption of furan-based solvents is their improved safety and environmental credentials.

Table 4: Comparative Safety and Environmental Profile

Parameter2-Methyltetrahydrofuran (2-MeTHF)FurfuralTetrahydrofuran (THF)Dichloromethane (DCM)
Source Renewable BiomassRenewable BiomassPetrochemicalPetrochemical
Toxicity Harmful if swallowed, causes skin and eye irritation.[24][25][26]Toxic if swallowed or inhaled, suspected carcinogen.[10]May cause respiratory irritation, suspected of causing cancer.Suspected of causing cancer, harmful if swallowed.
Biodegradability Readily biodegradable.[16]Readily biodegradable.[16][24]Not readily biodegradable.Not readily biodegradable.
Environmental Fate Low potential for bioaccumulation.[7]Not expected to adsorb to soil or sediment; biodegrades in water.[1]Expected to have high mobility in soil.Expected to have high mobility in soil.
Aquatic Toxicity Harmful to aquatic life.[7]Harmful to aquatic life with long-lasting effects.[24]Harmful to aquatic life.Toxic to aquatic life.

While furan-based solvents are not without their own hazards, their overall profile, particularly in terms of renewability and biodegradability, presents a significant improvement over many traditional solvents.[2][3][12][14][15][18][22][27][28][29][30]

Conclusion: Embracing a Sustainable Future in Solvent Chemistry

The evidence presented in this guide strongly supports the consideration and adoption of furan-based solvents as viable, high-performing, and sustainable alternatives to traditional solvents in research and drug development. Their unique solvency characteristics, derived from a favorable balance of polarity and hydrogen bonding capabilities, make them effective for a wide range of applications, including the challenging task of dissolving and formulating poorly soluble APIs.

While a universal "green" solvent does not exist, a thorough understanding of the comparative performance, safety, and environmental profiles of different solvent classes empowers scientists to make more sustainable choices without compromising on efficacy. The continued exploration and application of furan-based compounds will undoubtedly play a pivotal role in shaping a greener and more efficient future for the pharmaceutical and chemical industries.

References

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A Scientist's Guide to Assessing the Biodegradability of Tetrahydrofurfuryl Butyrate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Tetrahydrofurfuryl butyrate (THFB) is a specialty chemical valued for its fruity aroma and solvent properties, finding application in the flavor, fragrance, and pharmaceutical industries. As environmental stewardship becomes a critical aspect of chemical lifecycle management, a thorough understanding of a substance's biodegradability is paramount. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the aerobic biodegradability of THFB. We will explore the theoretical basis for its degradation, compare it with relevant alternatives, and provide a detailed, field-proven experimental protocol based on internationally recognized standards.

Introduction: Deconstructing this compound

This compound (CAS No. 637-64-9) is an ester formed from tetrahydrofurfuryl alcohol and butyric acid. To form a hypothesis on its biodegradability, we must examine its constituent parts:

  • Butyrate Ester Linkage: Ester bonds are generally susceptible to enzymatic hydrolysis by esterases, which are ubiquitous in microbial communities. This is often the initial and rate-limiting step in the degradation of many esters. Upon cleavage, this would yield tetrahydrofurfuryl alcohol and butyric acid. Butyric acid is a short-chain fatty acid that is readily metabolized by many microorganisms.[1][2]

  • Tetrahydrofuran (THF) Moiety: The tetrahydrofuran ring is a cyclic ether. While generally more recalcitrant than simple esters, numerous microorganisms, including bacteria like Rhodococcus and fungi such as Pseudallescheria boydii, are known to degrade THF.[3][4][5] The degradation pathway often involves an initial hydroxylation, followed by ring cleavage to yield linear compounds like 4-hydroxybutyrate, which can then enter central metabolic pathways.[3][6]

  • Furan Group: The furan ring, part of the furfuryl group, can be metabolized by various microorganisms, often proceeding via intermediates like 2-furoic acid before entering the Krebs cycle.[7][8]

Hypothesis: Based on its chemical structure, it is hypothesized that the primary degradation step for THFB will be the hydrolysis of the ester bond. The resulting products, tetrahydrofurfuryl alcohol and butyric acid, are expected to be further mineralized. The overall molecule is likely to be biodegradable, but its classification as "readily" or "inherently" biodegradable requires empirical testing.

Comparative Analysis: THFB vs. Alternative Solvents and Esters

The environmental performance of THFB can be benchmarked against other substances used for similar applications. "Green solvents" are increasingly sought after, and their key characteristics include low toxicity and high biodegradability.[9][10][11]

Compound Class Typical Application Reported Biodegradability Profile Reference
This compound (THFB) Ester / EtherFlavor, Fragrance, SolventTo be determined (Hypothesized as biodegradable)-
Ethyl Lactate Green Solvent / EsterSolvent, Food AdditiveReadily biodegradable.[9]
Cyrene™ (Dihydrolevoglucosenone) Bio-based SolventSolventInherently biodegradable.[12]
Ethyl Butyrate Flavor EsterFlavor, FragranceExpected to be readily biodegradable due to simple structure.[13]
Tetrahydrofuran (THF) Ether SolventIndustrial SolventNot considered readily biodegradable but is degradable by specific microbes.[5][14][3][4]
Limonene TerpeneFragrance, SolventReadily biodegradable.[10]

This comparison highlights that while many alternatives, particularly bio-based solvents and simple esters, are readily biodegradable, the presence of the cyclic ether in THFB necessitates rigorous testing to confirm its environmental fate.

Experimental Protocol: Assessing Ready Biodegradability via Manometric Respirometry (OECD 301F)

To empirically determine if THFB is "readily biodegradable," the OECD 301F Manometric Respirometry test is the gold standard.[15][16] This method measures the oxygen consumed by microorganisms as they metabolize the test substance over 28 days.[15][17] A substance is considered readily biodegradable if it reaches ≥60% of its theoretical oxygen demand (ThOD) within a 10-day window during the 28-day test.[16][18][19]

Principle of the Method

A known concentration of THFB is added to a mineral medium as the sole source of carbon and energy.[15] This medium is inoculated with a mixed population of microorganisms, typically from activated sludge of a wastewater treatment plant.[20] The test is conducted in sealed bottles at a constant temperature (20-25°C). As microorganisms degrade the THFB, they consume oxygen. This oxygen consumption is measured over time, usually by a pressure sensor that detects the negative pressure created as O₂ is consumed and the evolved CO₂ is trapped by an absorbent (e.g., potassium hydroxide).[15][21]

Experimental Workflow

The following diagram illustrates the key steps in the OECD 301F protocol.

OECD_301F_Workflow cluster_prep Phase 1: Preparation cluster_setup Phase 2: Test Setup cluster_run Phase 3: Incubation & Measurement cluster_analysis Phase 4: Data Analysis prep_media Prepare Mineral Medium (OECD Guideline Recipe) add_test Test Vessels: Medium + Inoculum + THFB prep_media->add_test prep_inoculum Collect & Prepare Inoculum (e.g., Activated Sludge) prep_inoculum->add_test calc_thod Calculate ThOD for THFB (C₁₀H₁₆O₃) calc_biodeg Calculate % Biodegradation (Measured O₂ / ThOD) x 100 calc_thod->calc_biodeg prep_vessels Prepare Respirometer Vessels prep_vessels->add_test seal Add CO₂ Absorbent & Seal Vessels add_test->seal add_blank Blank Control: Medium + Inoculum add_blank->seal add_ref Reference Control: Medium + Inoculum + Sodium Benzoate add_ref->seal add_toxic Toxicity Control: Medium + Inoculum + THFB + Reference add_toxic->seal incubate Incubate at 22 ± 2°C with Stirring for 28 Days seal->incubate measure Continuously Measure Oxygen Consumption (Pressure Change) incubate->measure correct_data Correct Test Data for Blank Respiration measure->correct_data correct_data->calc_biodeg plot_data Plot % Biodegradation vs. Time calc_biodeg->plot_data interpret Interpret Results: - Ready Biodegradability (>60% in 10d window) - Inherent Biodegradability plot_data->interpret validate Check Validity Criteria (Reference degradation >60% by day 14) validate->interpret

Caption: Workflow for OECD 301F Manometric Respirometry Test.

Step-by-Step Methodology
  • Calculate Theoretical Oxygen Demand (ThOD):

    • The chemical formula for THFB is C₉H₁₆O₃.

    • The equation for complete oxidation is: C₉H₁₆O₃ + 11.5 O₂ → 9 CO₂ + 8 H₂O

    • ThOD = (11.5 * 32.00) / 172.24 g/mol = 2.14 mg O₂/mg THFB.

  • Preparation:

    • Prepare the mineral salt medium as specified in the OECD 301 guideline.

    • Collect inoculum from the final effluent of a wastewater treatment plant. Let it settle and use the supernatant.

    • Prepare a stock solution of THFB. Due to its limited water solubility, a carrier solvent may be needed, or it can be added directly if the test concentration (typically 2-5 mg/L) allows for dissolution.

  • Vessel Setup (for each condition in triplicate):

    • Test Vessels: Add mineral medium, inoculum, and THFB to achieve a final concentration corresponding to 50-100 mg/L ThOD.

    • Inoculum Blank: Add mineral medium and inoculum only. This measures the background respiration of the microorganisms.[20]

    • Reference Control: Add mineral medium, inoculum, and a readily biodegradable reference substance like sodium benzoate or aniline. This validates the activity of the inoculum.[18]

    • Toxicity Control: Add mineral medium, inoculum, THFB, and the reference substance. This checks if THFB is inhibitory to the microorganisms at the tested concentration.[20]

  • Incubation and Data Collection:

    • Place a small vial containing a CO₂ absorbent (e.g., KOH pellets) inside each sealed respirometer bottle.

    • Incubate the bottles in the dark at a constant temperature (e.g., 22°C) with continuous stirring for 28 days.

    • Record the oxygen consumption data from the respirometer's pressure sensors at regular intervals.

  • Data Analysis and Interpretation:

    • For each time point, calculate the net oxygen consumption for THFB by subtracting the average consumption of the inoculum blank.

    • Calculate the percentage of biodegradation: % Biodegradation = (Net O₂ consumed [mg/L] / ThOD [mg/L]) * 100.

    • Plot the % biodegradation against time.

    • Assess the results against the pass criteria: ≥60% biodegradation within a 10-day window. The 10-day window starts when biodegradation reaches 10% and ends 10 days later.

Anticipated Results and Interpretation

Based on the structural analysis, a likely degradation pathway involves an initial enzymatic hydrolysis.

Degradation_Pathway THFB This compound Hydrolysis Esterase (Hydrolysis) THFB->Hydrolysis Products Tetrahydrofurfuryl Alcohol + Butyric Acid Hydrolysis->Products Further Further Degradation (Ring Cleavage, β-oxidation) Products->Further Mineralization CO₂ + H₂O + Biomass Further->Mineralization

Caption: Hypothetical initial degradation step of THFB.

Data Presentation: The results from the OECD 301F test should be tabulated for clarity.

Vessel Type Substance(s) Result at Day 14 Result at Day 28 Pass/Fail 10-d Window?
Test THFB(Example: 35%)(Example: 75%)(Example: Yes)
Blank None< 15 mg/L O₂ consumed< 60 mg/L O₂ consumedN/A
Reference Sodium Benzoate> 60%> 60%Yes
Toxicity THFB + Na-Benzoate> 25%> 25%N/A (Validity Check)

Interpretation Scenarios:

  • Scenario 1: Readily Biodegradable. If biodegradation exceeds 60% within the 10-day window, THFB is classified as "readily biodegradable." This suggests it will be rapidly and completely removed in a typical wastewater treatment facility.

  • Scenario 2: Inherently Biodegradable. If degradation is significant (e.g., >20%) but does not meet the "ready" criteria, THFB may be classified as "inherently biodegradable." This indicates that while degradation is possible, it may be slower or require adaptation of the microbial community.

  • Scenario 3: Persistent. If little to no degradation (<20%) is observed, and the toxicity control shows inhibition, the test should be repeated at a lower concentration. If there is still no degradation and no toxicity, the substance may be considered persistent under these aerobic conditions.

Conclusion

Assessing the biodegradability of this compound requires a systematic approach grounded in established scientific principles and validated methodologies. By deconstructing its chemical nature, we can hypothesize a likely degradation pathway initiated by ester hydrolysis. However, empirical data is essential for definitive classification. The OECD 301F Manometric Respirometry test provides a robust and reliable framework for determining if THFB undergoes rapid and ultimate biodegradation in an aerobic aqueous environment. The resulting data is crucial for conducting comprehensive environmental risk assessments and for positioning THFB within the landscape of greener, more sustainable chemical alternatives.

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  • Zhang, Y., et al. (2025). The metabolic pathway of THF-degrading composite bacteria and its immobilized microspheres. Environmental Science and Pollution Research. Available at: [Link][6]

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Safety Operating Guide

Comprehensive Guide to Personal Protective Equipment for Handling Tetrahydrofurfuryl Butyrate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals who handle Tetrahydrofurfuryl butyrate. Our focus is to deliver field-proven insights and procedural guidance that extend beyond standard product information, ensuring a culture of safety and confidence in your laboratory.

Hazard Identification and Risk Assessment: Understanding this compound

This compound is an ester commonly used as a flavoring and fragrance agent.[1][2] While it is generally considered to have low toxicity, a thorough understanding of its properties is the foundation of a robust safety plan.[1]

Key Properties and Hazards Summary

PropertyValueSource(s)
Chemical Formula C9H16O3[1][2]
Appearance Colorless to pale yellow liquid[2]
Odor Fruity[2]
Boiling Point 225-227 °C[3]
Flash Point 98.89 °C (210.00 °F)[4]
Solubility Insoluble in water, soluble in organic solvents[1][2]
Primary Hazards May cause skin and eye irritation[4][5]

While many sources suggest this compound does not meet GHS hazard criteria, some indicate it is an irritant.[1][4] This discrepancy underscores the importance of a conservative approach to safety. The principle of "As Low As Reasonably Practicable" (ALARP) should be applied, meaning all exposures should be minimized.

The primary routes of exposure are dermal contact, eye contact, and inhalation of vapors, particularly at elevated temperatures. The risk of inhalation is lower at ambient temperatures due to its relatively high boiling point.

The Hierarchy of Controls: A Proactive Approach to Safety

Before selecting Personal Protective Equipment (PPE), it is crucial to implement the hierarchy of controls. PPE is the last line of defense.

Hierarchy of Controls Elimination Elimination Substitution Substitution Elimination->Substitution Most Effective Engineering Engineering Controls Substitution->Engineering Administrative Administrative Controls Engineering->Administrative PPE Personal Protective Equipment (PPE) Administrative->PPE Least Effective

Figure 1: The Hierarchy of Controls. This diagram illustrates the preferred order of risk reduction strategies, from most to least effective.

  • Elimination/Substitution: In the context of research and development, eliminating this compound may not be feasible. Substituting it with a less hazardous alternative should be considered if scientifically viable.

  • Engineering Controls: The most effective engineering control is to handle this compound within a certified chemical fume hood. This minimizes inhalation exposure. Ensure the fume hood has adequate airflow and is used correctly.

  • Administrative Controls: These include developing Standard Operating Procedures (SOPs), providing thorough training on the hazards and handling of this compound, and ensuring proper labeling of all containers. Restrict access to areas where the chemical is handled and ensure eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE) Selection and Use

When engineering and administrative controls are insufficient to eliminate all risks, appropriate PPE is mandatory.

Eye and Face Protection

Minimum Requirement: Safety glasses with side shields meeting ANSI Z87.1 standards are required for handling small quantities of this compound.

Best Practice: For tasks involving a risk of splashing, such as transferring larger volumes or working with heated material, chemical splash goggles are essential. A face shield worn over safety glasses or goggles provides an additional layer of protection.

Hand Protection

General Guidance for Esters:

  • Nitrile gloves are commonly used for incidental contact with many chemicals and may offer adequate protection for short-term handling of this compound.[6][7] However, their resistance to esters can be limited.[6]

  • Butyl rubber gloves generally offer good resistance to esters and are a recommended alternative for prolonged contact or when handling larger quantities.[8]

Operational Protocol for Glove Selection and Use:

  • Consult Manufacturer's Data: Always consult the glove manufacturer's specific chemical resistance guide for data on this compound or similar esters.

  • Inspect Gloves Before Use: Visually inspect gloves for any signs of degradation, such as discoloration, swelling, or tearing.

  • Donning and Doffing: Use proper techniques for putting on and taking off gloves to avoid contaminating your hands.

  • Double Gloving: For tasks with a higher risk of exposure, consider wearing two pairs of gloves (double gloving).

  • Immediate Replacement: If a glove is splashed or shows any signs of degradation, remove and replace it immediately. Wash your hands thoroughly after removing gloves.

Body Protection

A knee-length laboratory coat should be worn to protect against splashes and spills. Ensure the lab coat is buttoned and the sleeves are of an appropriate length. For larger-scale operations, a chemically resistant apron over the lab coat is recommended.

Respiratory Protection

Under normal laboratory conditions with the use of a chemical fume hood, respiratory protection is typically not required. However, in situations where engineering controls are not available or are insufficient to maintain exposure below acceptable limits, a respirator may be necessary.

Respirator Selection Workflow:

Respirator Selection Workflow Start Assess Inhalation Risk FumeHood Is a certified chemical fume hood in use? Start->FumeHood NoRespirator No respirator required under normal operating conditions FumeHood->NoRespirator Yes AssessExposure Is there potential for exposure above occupational limits? FumeHood->AssessExposure No AirPurifying Use an air-purifying respirator with organic vapor (OV) cartridges AssessExposure->AirPurifying No SuppliedAir Consult EHS for potential need of a supplied-air respirator AssessExposure->SuppliedAir Yes

Figure 2: Respirator Selection Workflow. This flowchart outlines the decision-making process for determining the need for respiratory protection when handling this compound.

If a respirator is required, a NIOSH-approved air-purifying respirator with organic vapor (OV) cartridges is typically sufficient.[9] A respiratory protection program, including fit testing and training, must be in place in accordance with OSHA standard 29 CFR 1910.134.

Spill and Emergency Procedures

Immediate Actions for Personnel Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[5]

  • Inhalation: Move the individual to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]

Spill Cleanup Protocol:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the area and ensure adequate ventilation.

  • Don Appropriate PPE: At a minimum, wear a lab coat, chemical splash goggles, and appropriate chemical-resistant gloves.

  • Contain the Spill: For small spills, absorb the material with an inert absorbent, such as vermiculite, dry sand, or earth.

  • Collect and Dispose: Collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

Disposal of this compound Waste

All waste containing this compound must be handled as hazardous chemical waste.

Step-by-Step Disposal Plan:

  • Waste Collection: Collect all liquid and solid waste containing this compound in a designated, properly labeled, and sealed container. The container must be compatible with the chemical.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound."

  • Storage: Store the waste container in a designated satellite accumulation area that is secure and has secondary containment.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[5][10] Incineration in a chemical incinerator with an afterburner and scrubber is a potential disposal method.[5]

Do NOT dispose of this compound down the drain or in the regular trash. [11]

References

  • Clarion Safety Systems. (2022, November 30). OSHA's PPE Laboratory Standards. Retrieved from [Link]

  • Wellspring Worldwide. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. Retrieved from [Link]

  • Uniprotect. (2024, June 5). Are Nitrile Gloves Chemical Resistant. Retrieved from [Link]

  • USA Scientific, Inc. (n.d.). Chemical Resistance of Latex and Nitrile Gloves. Retrieved from [Link]

  • Scribd. (n.d.). Niosh Approved Respirator Cartridges. Retrieved from [Link]

  • The Good Scents Company. (n.d.). This compound, 2217-33-6. Retrieved from [Link]

  • University of South Florida. (n.d.). Glove Guide - Chemical Compatibility. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound this compound (FDB015042). Retrieved from [Link]

  • Medicom. (n.d.). Chemical Resistance Reference Chart. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • National Science Teaching Association. (2018, November 28). How to Properly Dispose Chemical Hazardous Waste. Retrieved from [Link]

  • Best Glove Manufacturing Company. (n.d.). Chemical Resistance Chart. Retrieved from [Link]

  • Global Glove and Safety. (n.d.). Good P = Poor NR = Not Recommended KEY Chemical Resistance Chart. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • University of California, San Diego. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

  • MDPI. (n.d.). Kinetics Study of Hydrothermal Degradation of PET Waste into Useful Products. Retrieved from [Link]

  • precisionFDA. (n.d.). This compound. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.